molecular formula C40H47F3N6O10 B15556619 Cbz-Lys-Lys-PABA-AMC diTFA

Cbz-Lys-Lys-PABA-AMC diTFA

Cat. No.: B15556619
M. Wt: 828.8 g/mol
InChI Key: JFZXILJBARUFIT-UEMXOEKYSA-N
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Description

Cbz-Lys-Lys-PABA-AMC diTFA is a useful research compound. Its molecular formula is C40H47F3N6O10 and its molecular weight is 828.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H47F3N6O10

Molecular Weight

828.8 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H46N6O8.C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);(H,6,7)/t31-,32-;/m0./s1

InChI Key

JFZXILJBARUFIT-UEMXOEKYSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Cbz-Lys-Lys-PABA-AMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Subject: Cbz-Lys-Lys-PABA-AMC diTFA

Introduction to this compound

This compound is a fluorogenic peptide substrate.[1][2][3] Its chemical structure is designed for the detection and quantification of specific proteolytic enzyme activity. The molecule is composed of several key components: a carboxybenzyl (Cbz) protecting group, a di-lysine (Lys-Lys) peptide sequence, a p-aminobenzoic acid (PABA) linker, and a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. The "diTFA" designation indicates that it is supplied as a ditrifluoroacetate salt, which aids in its solubility and stability.

The fundamental principle behind such substrates is that the AMC fluorophore is quenched (non-fluorescent) when it is part of the larger peptide structure. Upon enzymatic cleavage at a specific peptide bond, the AMC moiety is released, resulting in a significant increase in fluorescence that can be measured over time. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and continuous monitoring of the reaction.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 1616957-48-2[2]

Note: Further quantitative data such as molecular weight, formula, optimal excitation and emission wavelengths, and kinetic constants (Km, kcat) are not consistently available from public sources.

Proposed Mechanism of Action and Enzymatic Target

While the specific enzyme target for this compound is not explicitly documented in available resources, the peptide sequence "Lys-Lys" strongly suggests that it is a substrate for a protease that recognizes and cleaves after basic amino acid residues. This class of enzymes includes trypsin-like serine proteases and certain cathepsins.

The proposed mechanism of action is as follows:

  • Binding: The substrate binds to the active site of the target protease. The di-lysine motif likely plays a crucial role in the specific recognition and binding.

  • Cleavage: The protease catalyzes the hydrolysis of a peptide bond within the substrate. Given the structure, the most probable cleavage site is between the PABA linker and the AMC fluorophore.

  • Fluorescence: Upon cleavage, the 7-amino-4-methylcoumarin (AMC) is released. The free AMC is highly fluorescent, and its appearance can be monitored using a fluorometer.

The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme under investigation.

Below is a logical workflow illustrating this proposed mechanism.

G Proposed Mechanism of this compound Cleavage sub Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) complex Enzyme-Substrate Complex sub->complex Binding enzyme Target Protease (e.g., Trypsin-like) enzyme->complex products Cbz-Lys-Lys-PABA + AMC (Fluorescent) complex->products Cleavage products->enzyme Enzyme Release

Caption: Proposed enzymatic cleavage of this compound.

Experimental Protocols

The following are generalized experimental protocols for using a fluorogenic peptide substrate like this compound. These should be adapted and optimized for the specific enzyme and experimental conditions.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Assay buffer (e.g., Tris-HCl or PBS, pH optimized for the target enzyme)

  • Purified target enzyme

  • Enzyme inhibitors (for control experiments)

  • 96-well black microplates (for fluorescence assays)

  • Fluorometer with appropriate excitation and emission filters for AMC (typically Ex/Em ≈ 360-380 nm / 440-460 nm)

Preparation of Solutions
  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentrations. The optimal concentration should be determined empirically, often around the Michaelis constant (Km) of the enzyme for the substrate.

  • Enzyme Solution: Prepare a working solution of the purified enzyme in an appropriate assay buffer. The concentration should be chosen to ensure a linear reaction rate for the duration of the assay.

Enzyme Activity Assay
  • Assay Setup: To each well of a 96-well black microplate, add the components in the following order:

    • Assay Buffer

    • Enzyme solution (or buffer for no-enzyme control)

    • Substrate solution (to initiate the reaction)

  • Incubation: Immediately place the microplate in a pre-warmed fluorometer.

  • Measurement: Monitor the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-5 minutes) for a period sufficient to establish a linear rate of reaction.

The experimental workflow for a typical enzyme activity assay is depicted below.

G General Workflow for Enzyme Activity Assay prep_solutions Prepare Solutions (Substrate, Enzyme, Buffer) setup_plate Set up 96-well Plate (Buffer, Enzyme) prep_solutions->setup_plate initiate_reaction Initiate Reaction (Add Substrate) setup_plate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence analyze_data Analyze Data (Calculate Reaction Rate) measure_fluorescence->analyze_data

Caption: Workflow for a fluorogenic enzyme assay.

Data Analysis

The rate of the enzymatic reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can be converted to molar concentration of the product (AMC) by using a standard curve of known AMC concentrations.

Conclusion

This compound is a fluorogenic peptide substrate with potential applications in the study of proteases that recognize di-lysine motifs. While specific details regarding its enzymatic target and performance are not widely available, the principles outlined in this guide provide a strong foundation for its application in protease activity assays. Researchers are encouraged to perform initial characterization experiments to determine the optimal conditions for their specific enzyme of interest.

References

In-Depth Technical Guide to Cbz-Lys-Lys-PABA-AMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of trypsin-like protease activity. This substrate is a valuable tool in drug discovery and biochemical research for screening enzyme inhibitors and characterizing enzyme kinetics. Its structure incorporates a specific peptide sequence recognized by certain proteases, a p-aminobenzoic acid (PABA) linker, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The cleavage of the amide bond between the peptide and the AMC group by a protease results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.

Chemical Structure and Properties

The chemical structure of Cbz-Lys-Lys-PABA-AMC consists of a dipeptide of lysine (B10760008) (Lys-Lys) that is N-terminally protected by a carboxybenzyl (Cbz) group. This dipeptide is linked via its C-terminus to p-aminobenzoic acid (PABA), which in turn is attached to the fluorescent reporter 7-amino-4-methylcoumarin (AMC). The entire compound is supplied as a ditrifluoroacetate (diTFA) salt.

While a definitive, publicly available diagram of the complete chemical structure is not readily found, the connectivity can be inferred from its constituent parts: the carboxybenzyl group is attached to the alpha-amino group of the first lysine, the two lysine residues are linked by a standard peptide bond, the C-terminus of the second lysine is amidated to the amino group of p-aminobenzoic acid, and the carboxyl group of PABA is amidated to the amino group of 7-amino-4-methylcoumarin.

Physicochemical Properties

PropertyValue
CAS Number 1616957-48-2
Molecular Formula C42H48F6N6O12
Molecular Weight 942.85 g/mol
Form Salt (ditrifluoroacetate)
Appearance Solid
Solubility Soluble in water and DMSO

Principle of Detection

The functionality of Cbz-Lys-Lys-PABA-AMC as a fluorogenic substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching. In the intact molecule, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the PABA linker and the AMC reporter by a protease with trypsin-like specificity (cleaving after lysine residues), the AMC is released. The free AMC exhibits a significant increase in fluorescence intensity, which can be monitored in real-time.

Fluorescence Properties of Free AMC

ParameterWavelength (nm)
Excitation Maximum ~360-380
Emission Maximum ~440-460

Experimental Protocols

Materials:

  • This compound

  • Protease of interest (e.g., trypsin, cathepsin B)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 10 mM CaCl2 for trypsin)

  • DMSO (for preparing stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and is ideally close to the Michaelis constant (Km) of the enzyme for the substrate.

    • Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined by titration to ensure a linear reaction rate.

  • Assay Execution (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • For inhibitor screening, add 10 µL of the test compound or vehicle control.

    • Add 20 µL of the diluted enzyme solution to the appropriate wells. For a "no enzyme" control, add 20 µL of Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" control wells) from the fluorescence readings of the experimental wells.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

  • The initial reaction velocity (V₀) can be determined from the slope of the linear portion of the curve.

  • If a standard curve for free AMC is generated, the rate of substrate cleavage can be converted to molar units (e.g., moles/min).

Diagrams

Experimental Workflow for Protease Activity Assay

G reagent_prep Reagent Preparation (Substrate, Enzyme, Buffer) plate_setup Plate Setup (Buffer, Inhibitor/Vehicle) reagent_prep->plate_setup add_enzyme Add Enzyme Solution plate_setup->add_enzyme pre_incubation Pre-incubation add_enzyme->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init fluorescence_measurement Fluorescence Measurement (Kinetic Read) reaction_init->fluorescence_measurement data_analysis Data Analysis (Calculate Reaction Velocity) fluorescence_measurement->data_analysis

Caption: General workflow for a fluorogenic protease assay.

Principle of Fluorogenic Substrate Cleavage

G cluster_0 Cbz-Lys-Lys-PABA-AMC Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) Protease Protease Cbz-Lys-Lys-PABA-AMC->Protease Cleavage Cbz-Lys-Lys-PABA Cbz-Lys-Lys-PABA Protease->Cbz-Lys-Lys-PABA AMC Free AMC (Fluorescent) Protease->AMC

Caption: Enzymatic cleavage of the fluorogenic substrate.

Applications in Research and Drug Development

This compound is a versatile tool for:

  • High-Throughput Screening (HTS): Its fluorogenic nature makes it suitable for HTS campaigns to identify novel protease inhibitors.

  • Enzyme Characterization: It can be used to determine the kinetic parameters (Km and kcat) of proteases, providing insights into their catalytic efficiency and substrate specificity.

  • Disease Research: This substrate can be employed to measure the activity of specific proteases in biological samples, which is relevant for studying diseases where protease dysregulation is implicated.

Conclusion

This compound is a valuable fluorogenic substrate for the sensitive and continuous measurement of trypsin-like protease activity. While specific protocols and kinetic data for this particular substrate are not widely published, its structural components and the general principles of AMC-based assays provide a solid foundation for its application in various research and drug development contexts. Researchers should perform appropriate optimization experiments to tailor the assay conditions for their specific enzyme and experimental goals.

An In-Depth Technical Guide to the Mechanism and Application of Cbz-Lys-Lys-PABA-AMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive and selective measurement of Cathepsin B activity. Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover and degradation. Its dysregulation is implicated in a variety of pathological conditions, including cancer progression and metastasis, making it a significant target for therapeutic intervention and diagnostic probe development. This document provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of this compound. The design of this substrate, as a selective probe for Cathepsin B, was detailed in the work of Chowdhury M.A., et al. in the Journal of Medicinal Chemistry in 2014.[1][2][3]

Core Mechanism of Action

The functionality of this compound as a fluorogenic substrate is predicated on the principle of fluorescence resonance energy transfer (FRET) quenching and its subsequent enzymatic disruption. In its intact state, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is linked to the peptide backbone via a p-aminobenzoic acid (PABA) self-immolative linker, and its fluorescence is quenched.

Cathepsin B preferentially cleaves peptide bonds C-terminal to basic amino acid residues, such as lysine (B10760008) (Lys). The di-lysine motif (Lys-Lys) in the substrate serves as a specific recognition and cleavage site for Cathepsin B. Upon enzymatic hydrolysis of the amide bond between the second lysine and the PABA linker, a cascade is initiated. The cleavage triggers the spontaneous 1,6-elimination of the PABA linker, leading to the release of the highly fluorescent AMC molecule. The measured increase in fluorescence intensity is directly proportional to the enzymatic activity of Cathepsin B.

Mechanism_of_Action Substrate Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) Cleavage Cleavage at Lys-PABA bond Substrate->Cleavage Enzymatic Action Enzyme Cathepsin B Enzyme->Cleavage Intermediate Unstable PABA Intermediate Cleavage->Intermediate Initiates Products Cbz-Lys-Lys + Free AMC (Fluorescent) Intermediate->Products Spontaneous 1,6-elimination

Figure 1: Mechanism of Cbz-Lys-Lys-PABA-AMC cleavage by Cathepsin B.

Data Presentation

ParameterTypical Value RangeDescription
Km 10 - 100 µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.
Vmax VariesMaximum reaction rate, dependent on enzyme concentration and purity.
kcat/Km 104 - 106 M-1s-1Catalytic efficiency of the enzyme for the substrate.
Optimal pH 4.5 - 6.0Cathepsin B is most active in the acidic environment of the lysosome.
Excitation Wavelength 340 - 360 nmOptimal wavelength to excite the released AMC fluorophore.
Emission Wavelength 440 - 460 nmWavelength at which the fluorescence of the released AMC is detected.

Experimental Protocols

The following is a generalized protocol for a Cathepsin B activity assay using this compound in a 96-well plate format. This protocol should be optimized for specific experimental conditions.

Reagents and Materials
  • This compound substrate

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Inhibitor (optional): CA-074 (a specific Cathepsin B inhibitor) for control experiments

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Assay Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Reaction cluster_detection Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Read Analyze Calculate Enzyme Activity Read->Analyze

Figure 2: General workflow for a Cathepsin B activity assay.
Detailed Methodology

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 5.5.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

    • Prepare a stock solution of recombinant Cathepsin B in Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • For inhibitor control wells, add the inhibitor at the desired concentration.

    • Add 50 µL of the diluted Cathepsin B solution to the appropriate wells.

    • To initiate the reaction, add 100 µL of the 2X substrate solution to all wells. The final volume in each well should be 200 µL.

    • Include the following controls:

      • No-enzyme control: Assay Buffer + Substrate

      • No-substrate control: Assay Buffer + Enzyme

      • Inhibitor control: Assay Buffer + Enzyme + Inhibitor + Substrate

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the reaction rate.

    • Calculate the enzyme activity from the slope of the linear portion of the curve, using a standard curve generated with free AMC to convert fluorescence units to moles of product formed per unit time.

Signaling Pathway Context

While this compound is a tool to measure enzyme activity rather than a modulator of signaling pathways itself, the activity of its target, Cathepsin B, is integrated into several key cellular signaling pathways, particularly in the context of cancer.

Signaling_Pathway CatB Cathepsin B Activity ECM Extracellular Matrix Degradation CatB->ECM promotes Procaspases Pro-caspase Activation CatB->Procaspases activates Invasion Tumor Invasion and Metastasis ECM->Invasion leads to Apoptosis Apoptosis Regulation Procaspases->Apoptosis induces

References

Cbz-Lys-Lys-PABA-AMC diTFA: An In-Depth Technical Guide to Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection and characterization of proteases. This substrate incorporates a specific dipeptide recognition motif, a protective group, and a fluorescent reporter group, making it a valuable tool in enzyme kinetics and inhibitor screening. This guide provides a detailed overview of its core components, inferred substrate specificity, experimental protocols for its use, and relevant signaling pathway contexts.

The substrate's structure can be broken down into four key components:

  • Cbz (Carboxybenzyl): An N-terminal protecting group that can influence substrate stability and enzyme interaction.

  • Lys-Lys (Di-lysine): A dipeptide sequence that serves as the primary recognition motif for specific proteases. The presence of two consecutive basic amino acids strongly suggests a specificity for trypsin-like serine proteases.

  • PABA (para-aminobenzoic acid): A linker moiety separating the peptide from the fluorophore.

  • AMC (7-amino-4-methylcoumarin): A fluorogenic leaving group. In its intact peptide-bound form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be monitored in real-time.

The general principle of the assay relies on this enzymatic release of AMC. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme under investigation.

Inferred Substrate Specificity

While specific kinetic data for the cleavage of this compound by a broad range of proteases is not extensively documented in publicly available literature, its specificity can be inferred from its core di-lysine structure. Proteases that preferentially cleave at the C-terminus of basic amino acid residues are the most likely enzymes to process this substrate.

Potential Enzyme Classes and Specific Enzymes:

  • Trypsin-like Serine Proteases: This is the most probable class of enzymes to cleave a Lys-Lys sequence. Trypsin itself and other proteases with similar S1 pocket specificity, which accommodates basic residues like lysine and arginine, are strong candidates.

  • Plasmin: A key serine protease in the fibrinolytic system, plasmin is known to cleave substrates with lysine in the P1 position.[1] A similar substrate, Boc-Glu-Lys-Lys-AMC, has been identified as a substrate for plasmin.

  • Cathepsin B: This is a lysosomal cysteine protease that, while having a broader specificity, is known to cleave substrates after basic residues. It has been shown to cleave substrates containing Lys-Arg sequences.[2][3][4]

The table below summarizes the potential enzyme classes that may exhibit activity towards this compound, based on their known substrate specificities.

Enzyme ClassSpecific Enzyme(s)P1/P2 PreferenceExpected Activity towards Cbz-Lys-Lys-PABA-AMC
Trypsin-like Serine ProteasesTrypsin, PlasminBasic residues (Lys, Arg) at P1High
Cysteine ProteasesCathepsin BBroad, but includes basic residues at P1 and P2Moderate to High

Note: The actual kinetic parameters (Km and kcat/Km) for the cleavage of this compound by any given enzyme must be determined empirically.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified protease or a biological sample containing proteolytic activity.

a) Materials:

  • This compound

  • Purified enzyme or biological sample

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2; the optimal buffer will depend on the enzyme being studied)

  • DMSO (for substrate stock solution)

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

b) Reagent Preparation:

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Enzyme Solution: Dilute the enzyme to the desired concentration in cold Assay Buffer.

c) Assay Procedure:

  • Add 50 µL of the working substrate solution to each well of the 96-well plate.

  • To initiate the reaction, add 50 µL of the enzyme solution to each well.

  • Immediately place the plate in the fluorescence microplate reader.

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

d) Data Analysis:

  • Plot fluorescence intensity versus time for each reaction.

  • The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentrations of released AMC using a standard curve generated with free AMC.

Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an enzyme with this compound.

a) Materials and Reagent Preparation:

  • Same as the general activity assay.

  • Prepare a range of working substrate solutions of different concentrations (e.g., from 0.1x to 10x the expected Km).

b) Assay Procedure:

  • Perform the general protease activity assay as described above, but with varying final concentrations of the substrate.

  • Ensure that the enzyme concentration is kept constant across all reactions.

c) Data Analysis:

  • Calculate the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

    • V = (Vmax * [S]) / (Km + [S])

  • Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and the workflows for the experimental protocols described.

simplified_fibrinolysis_pathway Simplified Fibrinolysis Signaling Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin conversion tPA_uPA tPA / uPA (Activators) tPA_uPA->Plasminogen activates Fibrin Fibrin Clot Plasmin->Fibrin cleaves Substrate Cbz-Lys-Lys-PABA-AMC Plasmin->Substrate cleaves FDPs Fibrin Degradation Products Fibrin->FDPs results in Fluorescence Fluorescence Substrate->Fluorescence releases

Caption: Simplified fibrinolysis pathway where Plasmin, a potential target for the substrate, is activated.

substrate_specificity_workflow Substrate Specificity Screening Workflow start Start prepare_reagents Prepare Enzyme Panel and Substrate Stock start->prepare_reagents setup_assay Set up 96-well plate with Cbz-Lys-Lys-PABA-AMC prepare_reagents->setup_assay add_enzymes Add individual enzymes to respective wells setup_assay->add_enzymes measure_fluorescence Measure fluorescence kinetics add_enzymes->measure_fluorescence analyze_data Calculate initial velocities (V₀) measure_fluorescence->analyze_data compare_activity Compare V₀ across enzymes to determine specificity analyze_data->compare_activity end End compare_activity->end

Caption: Workflow for screening a panel of proteases to determine substrate specificity.

enzyme_kinetics_workflow Enzyme Kinetic Assay Workflow start Start prepare_substrate Prepare serial dilutions of Cbz-Lys-Lys-PABA-AMC start->prepare_substrate setup_assay Set up reactions with fixed enzyme concentration prepare_substrate->setup_assay measure_fluorescence Measure fluorescence kinetics for each substrate concentration setup_assay->measure_fluorescence calculate_v0 Calculate initial velocity (V₀) for each reaction measure_fluorescence->calculate_v0 plot_data Plot V₀ vs. [Substrate] calculate_v0->plot_data fit_curve Fit data to Michaelis-Menten equation plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params end End determine_params->end

Caption: Workflow for determining the kinetic parameters (Km and Vmax) of an enzyme.

Conclusion

This compound is a promising fluorogenic substrate for the study of proteases with a specificity for cleaving after basic amino acid residues, particularly those in the trypsin-like serine protease family. While detailed characterization with a wide array of enzymes is not yet prevalent in the literature, its design principles are well-established, allowing for its effective use in enzyme activity assays and inhibitor screening campaigns. The protocols and workflows provided in this guide offer a robust starting point for researchers to empirically determine the specificity and kinetics of this substrate with their enzymes of interest, thereby facilitating advancements in protease research and drug development.

References

Technical Guide: Cbz-Lys-Lys-PABA-AMC diTFA for Cathepsin B Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1] Its activity is implicated in a variety of physiological and pathological processes, including tumor progression, metastasis, and neurodegenerative disorders. Consequently, the accurate measurement of cathepsin B activity is paramount for both basic research and the development of therapeutic interventions. This technical guide provides an in-depth overview of utilizing the fluorogenic substrate, Cbz-Lys-Lys-PABA-AMC diTFA, for the sensitive detection of cathepsin B activity. While detailed kinetic data for this specific substrate is not extensively published, this guide will also reference more characterized substrates to provide a comprehensive operational framework.

The Substrate: this compound

This compound is a fluorogenic peptide substrate designed for the detection of cathepsin B activity.[2][3] The substrate consists of a dipeptide sequence (Lys-Lys) recognized by cathepsin B, linked to a p-aminobenzyl alcohol (PABA) self-immolative linker, and capped with a carbobenzyloxy (Cbz) protecting group. The entire molecule is coupled to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter.

The mechanism of action relies on the enzymatic cleavage of the peptide bond by active cathepsin B. This cleavage initiates a self-immolative process, leading to the release of the highly fluorescent AMC molecule. The resulting fluorescence can be measured and is directly proportional to the cathepsin B activity in the sample. A study has highlighted the use of a similar peptide, Cbz-Lys-Lys-p-aminobenzyl alcohol (Cbz-Lys-Lys-PABA), in a lysosome-targeting fluorogenic probe for imaging cathepsin B in living cells, demonstrating a significant fluorescence enhancement upon activation.[1]

Quantitative Data Presentation

SubstrateKcat/Km (M⁻¹s⁻¹) at pH 4.6Kcat/Km (M⁻¹s⁻¹) at pH 7.2Notes
Z-Nle-Lys-Arg-AMCHigh catalytic efficiencyHigh catalytic efficiencyA novel substrate with high specificity for cathepsin B over a broad pH range.[4]
Z-Phe-Arg-AMCHigh catalytic efficiencyHigh catalytic efficiencyA commonly used, but less specific substrate, also cleaved by other cysteine cathepsins.[4][5]
Z-Arg-Arg-AMCLower catalytic efficiencyModerate catalytic efficiencyPreferentially monitors cathepsin B activity at neutral pH.[4][5]
Z-Arg-Lys-AMC-Selective for neutral pHDesigned to monitor cathepsin B activity at cytosolic pH.[6]
Z-Glu-Lys-AMCSelective for acidic pH-Designed to monitor cathepsin B activity at lysosomal pH.[6]

Experimental Protocols

The following is a generalized protocol for a fluorometric cathepsin B activity assay using an AMC-based substrate. This protocol can be adapted for this compound.

Reagent Preparation
  • Assay Buffer: Prepare a suitable assay buffer. The optimal pH for cathepsin B activity can vary, with lysosomal cathepsin B being most active in acidic conditions (pH 4.5-6.0).[1] A common assay buffer is 50 mM sodium acetate, 1 mM EDTA, and 2 mM DTT, adjusted to the desired pH.

  • Substrate Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.

  • Enzyme Solution: Prepare a solution of purified cathepsin B or use cell/tissue lysates containing the enzyme.

  • Inhibitor (Optional): A specific cathepsin B inhibitor (e.g., CA-074) can be used as a negative control.

Assay Procedure
  • Prepare Working Solutions: Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Assay Plate Preparation: Pipette the assay buffer and the sample containing cathepsin B (e.g., cell lysate, purified enzyme) into the wells of a black 96-well microplate.

  • Initiate the Reaction: Add the substrate working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration and activity.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. The excitation wavelength for AMC is typically in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[7]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of released AMC using a standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions plate Pipette Reagents and Sample into 96-well Plate reagents->plate start Initiate Reaction with Substrate plate->start incubate Incubate at 37°C start->incubate measure Measure Fluorescence (Ex/Em: ~370/450 nm) incubate->measure calculate Calculate Reaction Rate measure->calculate quantify Determine Cathepsin B Activity calculate->quantify standard Generate AMC Standard Curve (Optional) standard->quantify substrate_cleavage Substrate Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) CathepsinB Cathepsin B Substrate->CathepsinB Cleaved Cbz-Lys-Lys + PABA-AMC Spontaneous Self-immolation Cleaved->Spontaneous Free_AMC Free AMC (Fluorescent) CathepsinB->Cleaved Cleavage Spontaneous->Free_AMC Release signaling_pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol (Neutral pH) ProCatB Pro-Cathepsin B ActiveCatB_L Active Cathepsin B ProCatB->ActiveCatB_L Autocatalytic Activation ProteinDeg Protein Degradation ActiveCatB_L->ProteinDeg LysosomeLeak Lysosomal Membrane Permeabilization ActiveCatB_L->LysosomeLeak ActiveCatB_C Active Cathepsin B Inflammasome Inflammasome Activation (e.g., NLRP3) ActiveCatB_C->Inflammasome Apoptosis Apoptosis ActiveCatB_C->Apoptosis LysosomeLeak->ActiveCatB_C Release

References

An In-Depth Technical Guide to Fluorogenic Peptide Substrates for Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Protease Activity

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. Their precise regulation is critical for health, while their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases. This central role makes proteases significant targets for therapeutic intervention and diagnostic development. Consequently, the ability to accurately quantify protease activity is paramount in both basic research and drug discovery.

Among the most powerful tools for this purpose are fluorogenic peptide substrates. These synthetic molecules are engineered to produce a fluorescent signal upon cleavage by a specific protease, offering a sensitive, continuous, and high-throughput method for measuring enzymatic activity. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with these indispensable reagents.

Core Principles: The "Turn-On" Fluorescence Mechanism

Fluorogenic protease substrates are intelligently designed peptides that are either non-fluorescent or exhibit very low fluorescence in their intact state. Proteolytic cleavage unmasks a fluorescent signal, providing a direct and real-time readout of enzyme activity. The design of these substrates primarily relies on the principle of Förster Resonance Energy Transfer (FRET).[1][2]

Förster Resonance Energy Transfer (FRET)

In a typical FRET-based substrate, a specific peptide sequence recognized by the target protease is flanked by a fluorophore (donor) and a quencher (acceptor) molecule.[3]

  • Intact State (Signal "OFF"): When the substrate is intact, the fluorophore and quencher are in close proximity (typically 1-10 nm). When the fluorophore is excited by light, it transfers its energy non-radiatively to the nearby quencher. This energy transfer prevents the fluorophore from emitting light, effectively "quenching" the fluorescence.[2][4]

  • Cleaved State (Signal "ON"): When the target protease cleaves the peptide sequence, the fluorophore and quencher are separated. This separation disrupts FRET, and the fluorophore, upon excitation, now emits its characteristic fluorescence. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the protease's activity.[1][5]

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Substrate (Fluorescent) Intact Fluorophore Peptide Sequence Quencher Intact:f0->Intact:f1 Energy Transfer Protease Protease Intact->Protease Cleavage Excitation Excitation Light Excitation->Intact:f0 FRET FRET (No Fluorescence) Cleaved_F Fluorophore Fluorescence Fluorescence Emission Cleaved_F->Fluorescence Cleaved_Q Quencher Excitation2 Excitation Light Excitation2->Cleaved_F

Caption: Mechanism of a FRET-based fluorogenic protease substrate.
Common Fluorophore and Quencher Pairs

The selection of the fluorophore-quencher pair is critical for assay sensitivity. The quencher's absorption spectrum should maximally overlap with the fluorophore's emission spectrum to ensure efficient energy transfer.

Fluorophore (Donor)Quencher (Acceptor)Notes
Mca (7-methoxycoumarin-4-yl)acetylDnp (2,4-dinitrophenyl)A widely used pair for MMP and other protease substrates.[6][7][8]
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)A classic FRET pair used in many protease assays.[1]
AMC (7-amino-4-methylcoumarin)(none - quenching by peptide bond)AMC is quenched by the amide bond; cleavage releases the highly fluorescent AMC.[5][9]
FAM (Carboxyfluorescein)TAMRA, BHQ-1, Methyl RedUsed for cell-based assays and substrates requiring visible light excitation.[10][11]

Key Protease Families and Fluorogenic Substrates

The specificity of a fluorogenic substrate is determined by its peptide sequence, which is designed to mimic the natural cleavage site of a particular protease or protease family.

Caspases

Caspases (cysteine-aspartic proteases) are central regulators of apoptosis (programmed cell death) and inflammation.[12][13] They are categorized as initiator caspases (e.g., Caspase-8, -9) and executioner caspases (e.g., Caspase-3, -7).[12][14]

Substrate SequenceTarget Caspase(s)Km (μM)kcat/Km (μM⁻¹min⁻¹)Reference(s)
Ac-DEVD-AMCCaspase-3, -7~10-15~1.4[10][15]
Ac-IETD-AFCCaspase-8N/AN/A[16]
Ac-LEHD-AFCCaspase-9N/AN/A[16]
FAM-Ahx-DLPD -Lys(MR)-AhxCaspase-3 (selective)2.511.2[10]
Ac-DEPD-Ser-AhxCaspase-3 (selective)1.816.9[11][17]
Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. They play roles in tissue remodeling, wound healing, and cancer metastasis.[3][6]

Substrate SequenceTarget MMP(s)Km (μM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Mca-PLGL-Dpa-AR-NH₂MMP-2, MMP-9, MMP-13~5-20~1.5 x 10⁵ - 6 x 10⁵[18]
Mca-KPLGL-Dap(Dnp)-AR-NH₂MMP-13, MMP-1, MMP-145.2 (for MMP-13)N/A[7]
fTHP-3 (Triple-helical)MMP-1, MMP-2, MMP-1361.2 (for MMP-1)1.3 x 10³ (for MMP-1)[6]

Note: Dpa = Dpa(Dnp), Dap = Dap(Dnp). Kinetic parameters are highly dependent on the specific MMP and assay conditions.

Experimental Design and Protocols

A well-designed protease assay requires careful optimization of various parameters to ensure accurate and reproducible results.

General Protocol for a Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified protease in a 96-well format.[1]

Materials:

  • Purified protease of interest

  • Specific fluorogenic substrate

  • Assay Buffer (composition depends on the protease, e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for many serine proteases).[1][19]

  • DMSO (for reconstituting substrate)

  • Black, opaque 96-well microplates (to minimize light scatter)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the fluorogenic substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C or below.[20]

    • Prepare serial dilutions of the substrate in Assay Buffer. For kinetic analysis (determining Km), concentrations should span from ~0.1x to 10x the expected Km value.[1]

    • Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. This should be determined empirically to ensure a linear reaction rate.[5]

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted substrate solution.

    • Include necessary controls:

      • No-Enzyme Control: Substrate in Assay Buffer only (to measure background fluorescence and substrate auto-hydrolysis).[1]

      • No-Substrate Control: Enzyme in Assay Buffer only (to measure enzyme autofluorescence).[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted protease solution to each well (final volume: 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Record fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.[1]

  • Data Analysis:

    • Subtract the background fluorescence (No-Enzyme Control) from all experimental readings.[8]

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Convert the rate from relative fluorescence units (RFU)/min to moles/min using a standard curve generated with a known concentration of the free fluorophore (e.g., free AMC or Mca).[7]

Protocol for Protease Inhibitor Screening

This protocol is adapted for identifying and characterizing protease inhibitors.[1][21]

Procedure:

  • Reagent Preparation:

    • Prepare protease and substrate solutions as described above. The substrate concentration should be kept at or below its Km value to maximize sensitivity to competitive inhibitors.[1]

    • Prepare serial dilutions of the test compounds (potential inhibitors) in Assay Buffer containing a consistent, low percentage of DMSO.

  • Assay Setup and Pre-incubation:

    • In a 96-well plate, add 25 µL of Assay Buffer, 25 µL of the diluted test compound, and 25 µL of the diluted protease solution.

    • Include controls:

      • No-Inhibitor Control (100% Activity): Enzyme + Substrate + Vehicle (e.g., DMSO).

      • No-Enzyme Control (0% Activity): Substrate + Vehicle.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the protease.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to each well (final volume: 100 µL).

    • Measure fluorescence kinetically as described in the activity assay.

  • Data Analysis:

    • Calculate the reaction velocity for each well.

    • Determine the percent inhibition for each compound concentration relative to the No-Inhibitor Control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Inhibitor_Screening_Workflow start Start: Reagent Prep reagents Prepare: - Enzyme Solution - Substrate Solution - Serial Dilutions of Test Compounds start->reagents plate Plate Dispensing (96/384-well) reagents->plate preincubation Add Enzyme + Test Compound Pre-incubate (15-30 min) plate->preincubation initiate Initiate Reaction: Add Substrate Solution preincubation->initiate read Kinetic Fluorescence Reading (Ex/Em Wavelengths) initiate->read analysis Data Analysis read->analysis results Determine: - Percent Inhibition - IC₅₀ Values analysis->results

Caption: A typical workflow for a high-throughput protease inhibitor screening assay.

Applications and Signaling Pathways

Fluorogenic assays are indispensable for elucidating the roles of proteases in complex biological systems.

Apoptosis and the Caspase Cascade

A key application is the study of apoptosis. The extrinsic pathway is initiated by external signals (e.g., TNF-α) binding to death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator Caspase-8. Caspase-8 then activates executioner Caspase-3, which orchestrates the dismantling of the cell.[12][14][22] Fluorogenic substrates specific for Caspase-8 and Caspase-3 allow researchers to dissect this pathway in real-time.

Apoptosis_Pathway cluster_assays Fluorogenic Assay Targets Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC ProCasp8 Pro-Caspase-8 Casp8 Active Caspase-8 (Initiator) ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Assay8 Assay with IETD-substrate Casp8->Assay8 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Assay3 Assay with DEVD-substrate Casp3->Assay3 Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified extrinsic apoptosis pathway showing key caspase activation steps.

Troubleshooting and Key Considerations

While powerful, fluorogenic assays are susceptible to artifacts and require careful controls.

IssuePotential Cause(s)Solution(s)
High Background Fluorescence - Autofluorescent test compounds or buffers.- Substrate instability or spontaneous hydrolysis.[20]- Protease contamination in reagents.- Screen all components for intrinsic fluorescence.[20]- Prepare fresh substrate solutions; avoid repeated freeze-thaw cycles.[20]- Use high-purity, sterile reagents and labware.
No or Low Signal - Inactive enzyme due to improper storage/handling.- Suboptimal assay conditions (pH, temperature).[23]- Incorrect instrument settings (wavelengths).- Run a positive control with a known active enzyme.[23]- Optimize reaction conditions for the specific protease.- Verify fluorometer settings match the substrate's spectral properties.
Non-Linear Reaction Rate - Inner Filter Effect (IFE): At high substrate/product concentrations, light is absorbed by assay components, leading to non-linear fluorescence.[20][23]- Substrate Depletion: Enzyme concentration is too high, consuming the substrate too quickly.[23]- Photobleaching: Intense excitation light damages the fluorophore.- Work at lower substrate/compound concentrations. Apply correction factors if necessary.[24]- Reduce enzyme concentration to ensure measurements are in the initial linear phase.- Reduce excitation intensity or exposure time.
Poor Reproducibility - Pipetting errors, especially with small volumes.- Temperature fluctuations across the plate.- Use calibrated pipettes; prepare a master mix of reagents to minimize variability.[23]- Ensure the plate is uniformly equilibrated to the desired temperature.[23]

References

Technical Guide: Cbz-Lys-Lys-PABA-AMC diTFA - Solubility, Storage, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, storage, and handling of the fluorogenic peptide substrate, Cbz-Lys-Lys-PABA-AMC diTFA. This document is intended for researchers, scientists, and professionals in drug development who utilize this substrate in enzymatic assays.

Core Compound Properties

This compound is a fluorogenic substrate primarily used for measuring the activity of certain proteases. The carboxybenzyl (Cbz) protecting group and the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore are key components of its mechanism. Enzymatic cleavage of the amide bond between the peptide and the AMC group results in a quantifiable increase in fluorescence, providing a sensitive measure of enzyme activity.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental assays. While precise quantitative data from manufacturers is not consistently available, the following tables summarize the known solvents and provide general guidelines for solubilization.

Table 1: Recommended Solvents and General Solubility

SolventSolubilityRemarks
Water (H₂O)Soluble[1][2]Recommended as the primary solvent.
Dimethyl sulfoxide (B87167) (DMSO)SolubleRecommended as a secondary solvent if water fails. Use a minimal amount to dissolve and then dilute with the aqueous assay buffer.[2]
Acetic Acid (10-30% aqueous solution)SolubleAn alternative for peptides that are difficult to dissolve in water.[1]
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)Can aid solubilityA small amount (<50 µL) can be used if the peptide does not dissolve in water.[2]

Table 2: Peptide Solubility Guidelines Based on Charge

The overall charge of a peptide is a key determinant of its solubility in different types of solvents. The following is a general guideline for peptide solubilization.

Overall Peptide ChargeRecommended Solubilization Strategy
Positive (>0) 1. Attempt to dissolve in water first. 2. If unsuccessful, try a 10%-30% acetic acid solution. 3. If the peptide still does not dissolve, use a small amount of DMSO to solubilize and then dilute with the aqueous buffer.[2]
Negative (<0) 1. Attempt to dissolve in water first. 2. If unsuccessful, add a small amount of ammonium hydroxide (<50 µL). 3. If the peptide still does not dissolve, use DMSO (50-100 µL) to aid dissolution.[2]
Neutral (=0) 1. Attempt to dissolve in an organic solvent such as acetonitrile (B52724) or methanol (B129727) first. 2. For highly hydrophobic peptides, dissolve in a small volume of DMSO and then carefully dilute with water to the desired concentration.

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and ensure the reproducibility of experimental results. Vague recommendations such as "store at room temperature in the continental US; may vary elsewhere" and to follow the Certificate of Analysis are common. For long-term stability, the following general guidelines for peptide storage should be followed.

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°C or -80°CLong-termProtect from moisture. Allow to warm to room temperature before opening to prevent condensation.
In Solvent (Stock Solution) -20°C or -80°CShort to Medium-termAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

The following is a generalized protocol for the use of this compound in a protease activity assay. The specific concentrations of the enzyme and substrate, as well as the buffer composition, should be optimized for the particular enzyme under investigation.

Materials:

  • This compound

  • Purified enzyme of interest

  • Assay buffer (e.g., Tris or HEPES-based buffer at an optimal pH for the enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the Substrate Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the peptide in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10 mM). Mix gently by vortexing or sonicating briefly.

  • Prepare Working Solutions:

    • Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.

    • Dilute the substrate stock solution in the assay buffer to the final working concentration.

  • Perform the Assay:

    • Add the diluted enzyme solution to the wells of the 96-well plate.

    • Initiate the enzymatic reaction by adding the diluted substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Measure Fluorescence:

    • Monitor the increase in fluorescence over time. Typical excitation and emission wavelengths for AMC are around 340-360 nm and 440-460 nm, respectively.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Visualized Workflows and Logic

Diagram 1: Solubility Decision Workflow

G Solubility Decision Workflow for this compound A Start: Lyophilized Peptide B Attempt to dissolve in Water A->B C Is the solution clear? B->C D Solution ready for use C->D Yes E Solution is cloudy or has precipitate C->E No F Add small amount of NH4OH or Acetic Acid E->F G Is the solution clear now? F->G G->D Yes H Use minimal DMSO to dissolve, then dilute with buffer G->H No I Is the final solution clear? H->I I->D Yes

A decision tree for solubilizing the peptide substrate.

Diagram 2: General Protease Assay Workflow

G General Workflow for a Protease Assay A Prepare Substrate Stock Solution B Prepare Enzyme and Substrate Working Solutions A->B C Add Enzyme to 96-well Plate B->C D Initiate Reaction by Adding Substrate C->D E Measure Fluorescence Kinetically D->E F Analyze Data: Calculate Reaction Rate E->F

A streamlined workflow for a typical fluorogenic protease assay.

References

Understanding fluorogenic substrates in enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorogenic Substrates in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorogenic substrates, their application in enzyme kinetics, and their critical role in research and drug development. Fluorogenic substrates are specialized molecules that are essentially non-fluorescent until they are acted upon by a specific enzyme.[1] This enzymatic conversion releases a fluorescent product, and the resulting increase in fluorescence can be measured in real-time to determine enzyme activity.[2] Their high sensitivity and amenability to high-throughput screening (HTS) make them invaluable tools for elucidating enzyme function, screening for inhibitors, and diagnosing diseases.[1][3][4]

Core Principles: The Mechanism of Action

The fundamental principle behind fluorogenic substrates is the enzymatic conversion of a non-fluorescent or quenched molecule into a highly fluorescent one.[3] Typically, a fluorophore is chemically modified with a recognition sequence specific to the target enzyme. This modification renders the fluorophore non-fluorescent. Upon enzymatic cleavage of the recognition group, the free fluorophore is released, resulting in a detectable fluorescent signal. The rate of this signal increase is directly proportional to the rate of the enzymatic reaction.[5]

G cluster_0 Mechanism of Fluorogenic Substrate Activation Substrate Fluorogenic Substrate (Non-Fluorescent) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Enzyme Enzyme->ES_Complex Product Product (Highly Fluorescent) ES_Complex->Product Catalytic Cleavage Enzyme_Free Enzyme (Free) ES_Complex->Enzyme_Free Signal Detectable Fluorescent Signal Product->Signal Generates

Caption: Enzymatic cleavage of a fluorogenic substrate releases a fluorescent product.

Quantitative Analysis: Michaelis-Menten Kinetics

Fluorogenic assays are ideal for determining key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[6]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.[7] It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ value signifies a higher affinity.[8][9]

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[7]

  • kₖₐₜ (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per second.[8]

  • kₖₐₜ/Kₘ (Catalytic Efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, accounting for both substrate binding and turnover.[8]

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated to determine these parameters.[10][11]

Table 1: Kinetic Constants for Selected Fluorogenic Substrates

This table summarizes kinetic data for common enzyme-substrate pairs.

EnzymeSubstrateKₘ (µM)kₖₐₜ (s⁻¹)Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹)
Caspase-3Ac-DEVD-AMC10.116.21.6 x 10⁶
Caspase-8Ac-IETD-AMC1.83.51.9 x 10⁶
Cathepsin BZ-RR-AMC1202.52.1 x 10⁴
ChymotrypsinSuc-LLVY-AMC101001.0 x 10⁷
Bacterial Hydrolase TM0077Fluorogenic Ester Substrate1.3 ± 0.50.044 ± 0.0053.4 x 10⁴ ± 1.4 x 10⁴

(Data compiled from multiple sources, including[8][11])

Table 2: Common Fluorophores and Their Spectral Properties

The choice of fluorophore is critical and should be selected to minimize background fluorescence from biological samples.[8]

FluorophoreAbbreviationExcitation (nm)Emission (nm)Notes
7-Amino-4-methylcoumarinAMC~380~460Commonly used for protease substrates.[12]
7-Amino-4-trifluoromethylcoumarinAFC~400~505Shifted wavelengths can reduce interference.[1]
Resorufin-~570~590Red-fluorescent, reducing background autofluorescence.[13]
Fluorescein-~494~518High quantum yield, used in substrates like FDG.[14]

Applications in Drug Development and Research

Fluorogenic substrates are indispensable in modern research and drug discovery for their sensitivity and adaptability.[1][15]

  • High-Throughput Screening (HTS): Their use in microplate formats allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors or activators.[3][16]

  • Signaling Pathway Analysis: They are used to measure the activity of specific enzymes within complex biological pathways, such as the caspase cascade in apoptosis.[8]

  • Diagnostics: These substrates can be used to detect enzyme levels in patient samples for diagnostic purposes, for instance, in lysosomal storage disorders.[17]

A key example is the study of apoptosis, where caspases, a family of proteases, play a central role. Fluorogenic substrates specific to different caspases allow researchers to monitor the activation of this pathway.[8]

G cluster_1 Simplified Caspase Apoptosis Pathway Apoptotic_Signal Apoptotic Signal (e.g., TNF-α, FasL) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases Activates Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases Cleaves & Activates Assay_Init Fluorogenic Substrate (e.g., Ac-IETD-AMC) Initiator_Caspases->Assay_Init Measured by Cellular_Substrates Cellular Substrates (e.g., PARP, lamins) Effector_Caspases->Cellular_Substrates Cleaves Assay_Eff Fluorogenic Substrate (e.g., Ac-DEVD-AMC) Effector_Caspases->Assay_Eff Measured by Apoptosis Apoptosis (Cell Death) Cellular_Substrates->Apoptosis Leads to

Caption: Fluorogenic substrates are used to measure initiator and effector caspase activity.

Experimental Protocols

A generalized protocol for measuring enzyme kinetics using a fluorogenic substrate in a 96-well microplate format is provided below. Optimization of enzyme and substrate concentrations is a critical first step.[18]

Workflow for a Fluorogenic Enzyme Assay

G start Start prep_reagents 1. Prepare Reagents (Assay Buffer, Enzyme, Substrate) start->prep_reagents end End prep_plate 2. Prepare Plate (Serial dilutions of substrate) prep_reagents->prep_plate add_enzyme 3. Initiate Reaction (Add enzyme to wells) prep_plate->add_enzyme incubate 4. Incubate (At optimal temperature) add_enzyme->incubate read_plate 5. Measure Fluorescence (Kinetic read over time) incubate->read_plate data_analysis 6. Data Analysis (Calculate initial velocities) read_plate->data_analysis kinetics_plot 7. Plot Kinetics (V₀ vs. [S]) data_analysis->kinetics_plot calc_params 8. Determine Parameters (Kₘ, Vₘₐₓ) kinetics_plot->calc_params calc_params->end

Caption: A typical workflow for an enzyme kinetics experiment using a fluorogenic substrate.

Detailed Methodology

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate (e.g., stock in DMSO)

  • Assay Buffer (optimized for pH, ionic strength)

  • Black, opaque 96-well microplate (to minimize light scatter)[19]

  • Fluorescence microplate reader with kinetic reading capability

  • Calibrated multichannel pipettes[10]

Procedure:

  • Reagent Preparation:

    • Thaw all components and keep enzymes on ice.[5]

    • Prepare the assay buffer and bring it to the optimal reaction temperature.[19]

    • Prepare a concentrated stock of the fluorogenic substrate in a suitable solvent like DMSO.

    • Dilute the enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined via titration to ensure the reaction rate is linear over time.[18]

  • Substrate Dilution Series:

    • In the 96-well plate, prepare a serial dilution of the fluorogenic substrate in assay buffer. Typically, this covers a range from 0.1x to 10x the expected Kₘ.[18]

    • Include "no-enzyme" wells as a negative control for background fluorescence and "no-substrate" wells.[18]

  • Reaction Initiation:

    • Pre-incubate the plate containing the substrate dilutions at the desired temperature for 5-10 minutes.[18]

    • Initiate the reaction by adding the diluted enzyme solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation and emission wavelengths for the fluorophore.[18]

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes). Ensure measurements are taken within the initial linear phase of the reaction.[18]

  • Data Analysis:

    • For each substrate concentration, plot fluorescence units (RFU) versus time.

    • Determine the initial velocity (V₀) from the slope of the linear portion of this curve.[11]

    • Convert RFU/min to moles/min using a standard curve generated with a known concentration of the free fluorophore.[10][11]

    • Plot the initial velocities (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[7][20]

Troubleshooting Common Issues

Table 3: Troubleshooting Fluorogenic Enzyme Assays
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal - Inactive enzyme or missing reagent.- Suboptimal conditions (pH, temp).- Incorrect instrument settings (wavelengths, gain).[18]- Run a positive control with a known active enzyme.- Verify all reagents were added.- Optimize pH and temperature for your specific enzyme.- Check instrument settings and filter compatibility.[19]
High Background Signal - Intrinsic fluorescence of substrate or buffer components.- Autofluorescence from biological samples.- Light-sensitive substrate degraded.[5]- Subtract the signal from "no-enzyme" control wells.- Use longer wavelength fluorophores (e.g., Resorufin).[13]- Prepare substrate fresh and protect from light.[5]
Non-linear Reaction Rate (Plateau) - Substrate depletion due to high enzyme concentration or long incubation.[18]- Product inhibition.- Photobleaching of the fluorescent product.- Reduce enzyme concentration or measurement time.- Ensure measurements are in the initial velocity phase.- Reduce excitation light intensity or exposure time.
High Well-to-Well Variability - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Air bubbles in wells.- Use calibrated pipettes and proper technique.- Ensure thorough but gentle mixing after adding enzyme.- Visually inspect the plate for bubbles before reading.

(Data compiled from multiple sources, including[5][18][19])

Conclusion

Fluorogenic substrates are powerful and versatile tools in enzyme kinetics. Their high sensitivity, real-time measurement capabilities, and suitability for HTS formats have made them a cornerstone of modern biochemistry, research, and drug development.[8][15] A thorough understanding of their principles, combined with careful experimental design and data analysis, allows researchers to gain deep insights into enzyme function and modulation, accelerating the discovery of novel therapeutics and diagnostic methods.

References

In-Depth Technical Guide: Cbz-Lys-Lys-PABA-AMC diTFA (CAS No. 1616957-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of protease activity. Its chemical structure incorporates a specific dipeptide sequence (Lys-Lys) recognized by certain proteases, a self-immolative para-aminobenzyl alcohol (PABA) linker, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the peptide sequence by a target enzyme initiates a cascade that results in the release of the highly fluorescent AMC, providing a direct measure of enzymatic activity. This substrate is primarily recognized by the lysosomal cysteine protease Cathepsin B and may also be utilized by serine proteases such as plasmin.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound and its fluorescent component are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1616957-48-2
Molecular Formula C₄₂H₄₈F₆N₆O₁₂
Molecular Weight 942.85 g/mol
Solubility Soluble in water and DMSO
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.

Table 2: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

PropertyWavelength (nm)
Excitation Maximum (λex) 341-380
Emission Maximum (λem) 440-460

Note: Optimal excitation and emission wavelengths may vary slightly depending on buffer conditions and instrumentation.

Mechanism of Action

The utility of this compound as a protease substrate lies in its multi-component design, which enables a highly sensitive "turn-on" fluorescent signal upon enzymatic activity.

  • Enzymatic Recognition and Cleavage: The substrate's di-lysine (Lys-Lys) sequence is the primary recognition site for proteases that exhibit a preference for cleaving peptide bonds C-terminal to basic amino acids. Cathepsin B, a lysosomal cysteine protease, is a key enzyme known to process substrates with this motif.[1]

  • Self-Immolative Linker Cascade: Following the enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) and the PABA linker, the PABA moiety undergoes a spontaneous 1,6-elimination reaction. This self-immolative property is crucial as it ensures that the release of the fluorophore is a direct and immediate consequence of the initial enzymatic event.[2][3]

  • Fluorophore Release and Detection: The elimination of the PABA linker liberates the 7-amino-4-methylcoumarin (AMC) molecule. In its conjugated form, the fluorescence of AMC is quenched. Upon release, free AMC exhibits strong fluorescence in the blue region of the spectrum, which can be detected using a fluorometer.[2][3][4] The rate of increase in fluorescence intensity is directly proportional to the activity of the target protease.

Signaling Pathways and Biological Context

Cathepsin B Signaling Involvement

Cathepsin B is a multifaceted lysosomal protease implicated in a variety of physiological and pathological processes, including protein turnover, apoptosis, and inflammation.[5][6][7] In cancer biology, elevated expression and activity of Cathepsin B are often associated with tumor progression, invasion, and metastasis through the degradation of extracellular matrix components and activation of other proteases.[7][8]

Cathepsin_B_Pathway Cathepsin B Signaling Pathways cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Matrix Pro_CTSB Pro-Cathepsin B CTSB Active Cathepsin B Pro_CTSB->CTSB Autocatalytic Activation (Acidic pH) LMP Lysosomal Membrane Permeabilization CTSB->LMP Secreted_CTSB Secreted Cathepsin B CTSB->Secreted_CTSB Secretion Released_CTSB Released Cathepsin B LMP->Released_CTSB Apoptosis Apoptosis Released_CTSB->Apoptosis Inflammasome Inflammasome Activation (e.g., NLRP3) Released_CTSB->Inflammasome ECM_Degradation ECM Degradation (Collagen, Laminin) Secreted_CTSB->ECM_Degradation Pro_MMPs Pro-MMPs Secreted_CTSB->Pro_MMPs Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion MMPs Active MMPs Pro_MMPs->MMPs Activation MMPs->Tumor_Invasion

Cathepsin B's role in cellular processes.

Urokinase-Plasminogen Activation System

The Lys-Lys sequence of the substrate can also be recognized by plasmin. Plasmin is a broad-spectrum serine protease that is activated from its zymogen form, plasminogen, by urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA). The uPA/uPAR system is a key player in fibrinolysis, cell migration, and tissue remodeling.

Plasminogen_Activation_Workflow Urokinase-Plasminogen Activation System uPA Urokinase (uPA) uPAR uPA Receptor (uPAR) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Recruits Plasmin Plasmin Plasminogen->Plasmin Cleavage by uPA Fibrin Fibrin Clot Plasmin->Fibrin ECM_Proteins ECM Proteins Plasmin->ECM_Proteins Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Degrades to ECM_Degradation ECM Degradation ECM_Proteins->ECM_Degradation Degrades to MMPs Active MMPs Pro_MMPs->MMPs Activates

The uPA/uPAR system and plasmin activation.

Experimental Protocols

The following is a general protocol for determining Cathepsin B activity in biological samples using this compound. This can be adapted for purified enzyme preparations or cell lysates.

1. Reagent Preparation

  • Assay Buffer: Prepare an appropriate assay buffer for Cathepsin B. A common buffer is 100 mM sodium acetate, 1 mM EDTA, with 2-5 mM dithiothreitol (B142953) (DTT) or cysteine added fresh as a reducing agent, adjusted to an acidic pH (e.g., pH 5.5).

  • Substrate Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store this solution at -20°C or -80°C, protected from light.

  • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration ranges from 10-100 µM. Protect from light.

  • Enzyme/Sample Preparation: Prepare purified Cathepsin B or cell/tissue lysates in the assay buffer. Keep on ice.

  • (Optional) Inhibitor Control: Prepare a known Cathepsin B inhibitor (e.g., CA-074) in the assay buffer to confirm the specificity of the measured activity.

2. Assay Procedure

The following procedure is designed for a 96-well plate format.

Experimental_Workflow Cathepsin B Activity Assay Workflow start Start prep_reagents Prepare Assay Buffer, Substrate, and Samples start->prep_reagents add_samples Pipette Samples, Controls, and Blanks into 96-well Plate prep_reagents->add_samples pre_incubate Pre-incubate Plate at 37°C (5-10 minutes) add_samples->pre_incubate add_substrate Add Substrate Working Solution to all wells to initiate reaction pre_incubate->add_substrate measure_fluorescence Immediately Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) in kinetic mode for 30-60 min add_substrate->measure_fluorescence analyze_data Analyze Data: Calculate initial reaction rates (V₀) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for a fluorogenic protease assay.
  • Plate Setup: Add 50 µL of your samples (e.g., purified enzyme, cell lysate) to the wells of a black, flat-bottom 96-well plate. Include wells for:

    • Blank: 50 µL of assay buffer only (to measure background fluorescence).

    • Negative Control: 50 µL of sample that has been heat-inactivated or treated with an inhibitor.

    • Test Samples: 50 µL of your experimental samples.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the samples to reach the reaction temperature.

  • Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by pipetting or using a plate shaker.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

3. Data Analysis

  • Subtract Background: For each time point, subtract the average fluorescence reading of the blank wells from the readings of all other wells.

  • Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity versus time for each sample. Identify the linear portion of the curve (the initial reaction phase) and calculate the slope. This slope represents the initial velocity (V₀) in relative fluorescence units (RFU) per minute.

  • Quantify Activity: If a standard curve with known concentrations of free AMC was generated, the V₀ in RFU/min can be converted to pmol of AMC released per minute, providing a quantitative measure of enzyme activity.

  • Inhibitor Analysis: Compare the V₀ of samples with and without the inhibitor to calculate the percent inhibition.

Concluding Remarks

This compound is a valuable tool for the sensitive and continuous measurement of Cathepsin B activity. Its design, incorporating a specific peptide sequence and a self-immolative linker, ensures a robust and specific fluorescent signal upon enzymatic cleavage. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers employing this substrate in studies related to enzymology, drug discovery, and the investigation of pathological processes involving Cathepsin B and other related proteases.

References

Methodological & Application

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC is a fluorogenic peptide substrate designed for the sensitive detection of certain protease activities in biological samples, including cell lysates. The substrate consists of a di-lysine peptide sequence, which is recognized and cleaved by proteases that exhibit specificity for basic amino acid residues. The peptide is flanked by a carboxybenzyl (Cbz) protecting group at the N-terminus and a p-aminobenzoic acid (PABA) linker attached to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal lysine (B10760008) and the PABA-AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be monitored over time, is directly proportional to the protease activity in the sample. This assay principle allows for the quantitative measurement of enzyme kinetics and the screening of protease inhibitors.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-AMC bond. Proteases that recognize and cleave after lysine residues will act on the Cbz-Lys-Lys-PABA-AMC substrate. The release of free AMC results in a significant increase in fluorescence, which can be measured using a fluorometer.

Target Enzymes

The di-lysine motif of Cbz-Lys-Lys-PABA-AMC makes it a substrate for a variety of proteases, primarily trypsin-like serine proteases . These enzymes are characterized by their preference for cleaving peptide bonds C-terminal to positively charged amino acids such as lysine and arginine.

Additionally, other proteases have been shown to cleave substrates containing di-lysine or similar basic motifs. A notable example is Cathepsin B , a lysosomal cysteine protease that can also exhibit activity at neutral pH and is involved in various physiological and pathological processes. Therefore, when using this substrate with complex biological samples like cell lysates, it is important to consider that the measured activity may be a composite of several different proteases.

Data Presentation

Table 1: General Properties of Cbz-Lys-Lys-PABA-AMC
PropertyValue
Molecular FormulaC42H54N6O7
Molecular Weight770.92 g/mol
Excitation Wavelength340-360 nm
Emission Wavelength440-460 nm
AppearanceLyophilized solid
SolubilitySoluble in DMSO
Table 2: Recommended Reagent Concentrations for a 96-well Plate Assay
ReagentStock ConcentrationVolume per WellFinal Concentration
Cell Lysate1-5 mg/mL total protein10-50 µLVaries
Cbz-Lys-Lys-PABA-AMC10 mM in DMSO2 µL20 µM
Assay Buffer1X50 µL1X
Inhibitor/VehicleVaries10 µLVaries
Total Volume 100 µL

Experimental Protocols

I. Preparation of Cell Lysates

This protocol provides a general method for preparing cell lysates suitable for protease activity assays. Optimization may be required depending on the cell type and the specific protease of interest.

Materials:

  • Cultured cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, with 1% Triton X-100 or NP-40)

  • Protease Inhibitor Cocktail (optional, use if targeting a specific protease and want to inhibit others)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold Lysis Buffer and scrape the cells.

    • Suspension Cells: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the protease activity.

  • Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. Protease Activity Assay in Cell Lysates

This protocol describes a kinetic assay to measure protease activity in a 96-well plate format.

Materials:

  • Cell lysate (prepared as described above)

  • Cbz-Lys-Lys-PABA-AMC stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for trypsin-like activity; or a more specific buffer for other proteases)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare Working Solutions:

    • Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) in Assay Buffer.

    • Prepare a working solution of Cbz-Lys-Lys-PABA-AMC by diluting the 10 mM stock solution in Assay Buffer to a 2X final concentration (e.g., 40 µM for a 20 µM final concentration).

  • Assay Setup:

    • Add 50 µL of the diluted cell lysate to each well of the 96-well plate.

    • Include appropriate controls:

      • Negative Control (No Enzyme): 50 µL of Assay Buffer instead of cell lysate.

      • Positive Control (Optional): A purified protease known to cleave the substrate.

      • Inhibitor Control (Optional): Pre-incubate the cell lysate with a known inhibitor of the target protease before adding the substrate.

  • Reaction Initiation: Add 50 µL of the 2X Cbz-Lys-Lys-PABA-AMC working solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).

  • Kinetic Reading: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each sample.

    • The rate of the reaction (slope of the linear portion of the curve) is proportional to the protease activity.

    • Normalize the activity to the total protein concentration of the cell lysate (e.g., RFU/min/mg protein).

Visualizations

experimental_workflow cluster_preparation I. Cell Lysate Preparation cluster_assay II. Protease Activity Assay prep1 Cell Culture (Adherent or Suspension) prep2 Harvest and Wash Cells (with ice-cold PBS) prep1->prep2 prep3 Lyse Cells (in Lysis Buffer on ice) prep2->prep3 prep4 Clarify Lysate (Centrifugation) prep3->prep4 prep5 Collect Supernatant (Cell Lysate) prep4->prep5 prep6 Quantify Protein (BCA or Bradford Assay) prep5->prep6 assay1 Prepare Reagents (Lysate, Substrate, Buffer) prep6->assay1 Normalized Lysate assay2 Plate Setup in 96-well Plate (Samples and Controls) assay1->assay2 assay3 Initiate Reaction (Add Substrate) assay2->assay3 assay4 Kinetic Measurement (Fluorescence Plate Reader) assay3->assay4 assay5 Data Analysis (Calculate Activity Rate) assay4->assay5

Caption: Experimental workflow for measuring protease activity in cell lysates.

signaling_pathway cluster_extracellular Extracellular Matrix Degradation cluster_intracellular Apoptosis Induction pro_uPA pro-uPA uPA uPA pro_uPA->uPA Cathepsin B Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA ECM ECM Proteins Degraded_ECM Degraded ECM ECM->Degraded_ECM Plasmin Lysosome Lysosome CathepsinB_cyto Cytosolic Cathepsin B Lysosome->CathepsinB_cyto Lysosomal Membrane Permeabilization Bid Bid tBid tBid Bid->tBid Cathepsin B Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Caspase Activation

Caption: Simplified signaling pathways involving proteases targeted by di-lysine substrates.

Application Notes: Cbz-Lys-Lys-PABA-AMC diTFA for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic substrate designed for the sensitive detection of trypsin-like serine protease activity within living cells. The substrate consists of a di-lysine peptide sequence (Lys-Lys), which is a recognition site for a variety of proteases that cleave after basic amino acid residues. This peptide is linked via p-aminobenzoic acid (PABA) to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between PABA and AMC by a target protease, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a real-time readout of protease function in a cellular context. This tool is valuable for researchers in cell biology, pharmacology, and drug development studying enzymatic pathways, screening for protease inhibitors, and assessing cellular health.

Mechanism of Action

The core principle of this compound as a live-cell imaging reagent is the enzyme-mediated release of a fluorophore. The carbobenzoxy (Cbz) group enhances cell permeability, allowing the substrate to enter intact cells. Once inside, it can be targeted by intracellular or cell-surface proteases.

G cluster_cell Live Cell Substrate_in Cbz-Lys-Lys-PABA-AMC (Non-Fluorescent) Protease Trypsin-like Protease Substrate_in->Protease Enzymatic Cleavage Products Cbz-Lys-Lys-PABA + AMC (Fluorescent) Protease->Products Fluorescence_out Fluorescence Detection (Ex: 340-350 nm, Em: 440-460 nm) Products->Fluorescence_out Signal Emission Substrate_out This compound (Added to media) Substrate_out->Substrate_in Cellular Uptake

Caption: Mechanism of this compound in live cells.

Applications
  • Real-time monitoring of intracellular protease activity: Visualize the spatial and temporal dynamics of protease activity in response to various stimuli.

  • High-throughput screening (HTS) for protease inhibitors: Efficiently screen compound libraries for potential drugs targeting specific proteases.

  • Studying apoptosis and other cellular processes: Monitor the activity of proteases involved in programmed cell death and other signaling pathways.

  • Evaluating drug efficacy and mechanism of action: Assess how therapeutic agents modulate protease activity within a cellular environment.

Quantitative Data Summary

The optimal working concentration and incubation time for this compound can vary depending on the cell type, protease expression level, and experimental conditions. The following table provides a general guideline based on typical applications of similar AMC-based substrates.

ParameterRecommended RangeNotes
Working Concentration 1-20 µMStart with a concentration of 10 µM and optimize based on signal-to-noise ratio. Higher concentrations may lead to substrate inhibition or cellular toxicity.
Incubation Time 30 min - 4 hoursA time-course experiment is recommended to determine the optimal incubation period for linear signal development.
Excitation Wavelength 340 - 350 nmOptimal excitation for the released AMC fluorophore.
Emission Wavelength 440 - 460 nmThe fluorescence emission peak of free AMC.
Cell Seeding Density 1x10⁴ - 5x10⁴ cells/wellFor a 96-well plate format. Adjust based on cell size and proliferation rate to ensure a sub-confluent monolayer during the assay.
Solvent DMSOPrepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture.

Protocols

Protocol 1: Live-Cell Imaging of Protease Activity using Fluorescence Microscopy

This protocol provides a step-by-step guide for visualizing protease activity in adherent cells using this compound.

G A 1. Cell Seeding Seed cells on glass-bottom dishes B 2. Cell Culture Incubate for 24-48h to allow attachment A->B D 4. Cell Treatment (Optional) Add test compounds (e.g., inhibitors) B->D C 3. Prepare Substrate Dilute Cbz-Lys-Lys-PABA-AMC in imaging buffer E 5. Substrate Loading Replace media with substrate solution C->E D->E F 6. Incubation Incubate at 37°C, protected from light E->F G 7. Image Acquisition Use fluorescence microscope (Ex: 350nm, Em: 450nm) F->G G A 1. Seed Cells Plate cells in a 96-well clear-bottom plate B 2. Culture & Treat Incubate 24h, then add test compounds A->B D 4. Add Substrate Add substrate solution to all wells B->D C 3. Prepare Substrate Solution Dilute substrate in imaging buffer C->D E 5. Incubate Incubate at 37°C, protected from light D->E F 6. Read Fluorescence Use plate reader (Ex: 340nm, Em: 440nm) E->F G 7. Data Analysis Subtract background, normalize data F->G

Measuring Cathepsin B Activity: A Detailed Guide Using the Fluorogenic Substrate Cbz-Lys-Lys-PABA-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug development, the precise measurement of enzyme activity is paramount. Cathepsin B, a lysosomal cysteine protease, has emerged as a significant biomarker and therapeutic target in a variety of diseases, including cancer, arthritis, and parasitic infections.[1] Its role in tumor invasion and metastasis has made it a focal point for the development of novel diagnostics and targeted therapies. This document provides comprehensive application notes and detailed protocols for the measurement of cathepsin B activity using the specific fluorogenic substrate, Cbz-Lys-Lys-PABA-AMC.

Cathepsin B is synthesized as an inactive preproenzyme and undergoes a series of modifications and transport through the endoplasmic reticulum and Golgi apparatus to become a mature, active enzyme within the acidic environment of the lysosome.[2] Under pathological conditions, its expression and activity can be significantly upregulated.[2] The principle of the assay described herein lies in the enzymatic cleavage of a synthetic substrate, Cbz-Lys-Lys-PABA-AMC, by active cathepsin B. This substrate is designed to be highly selective for cathepsin B, minimizing off-target effects from other related proteases.[1] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, generating a fluorescent signal that is directly proportional to the cathepsin B activity in the sample.

Data Presentation

The following tables summarize key quantitative data for the use of fluorogenic substrates in cathepsin B activity assays.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
Recombinant Human Cathepsin B1 mg/mL10-100 ng/wellOptimal concentration should be determined empirically.
Cbz-Lys-Lys-PABA-AMC10 mM in DMSO10-50 µMProtect from light.
Assay Buffer (e.g., Sodium Acetate)1 M, pH 5.550-100 mMThe optimal pH for cathepsin B activity is acidic.
Dithiothreitol (DTT)1 M1-5 mMA reducing agent to maintain the active site cysteine. Prepare fresh.
Cathepsin B Inhibitor (e.g., CA-074)1 mM in DMSO1-10 µMUsed as a negative control to confirm specificity.

Table 2: Kinetic Parameters for Cathepsin B with Fluorogenic Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)pHReference
Z-Arg-Arg-AMC390--6.0[3]
Z-Phe-Arg-AMC----[4]
Cbz-Lys-Lys-PABA-AMCData not publicly availableData not publicly availableData not publicly available-[1]

Note: Specific kinetic parameters for Cbz-Lys-Lys-PABA-AMC are detailed in Chowdhury MA, et al. J Med Chem. 2014 Jul 24;57(14):6092-104, which was not publicly accessible at the time of this writing.

Experimental Protocols

Protocol 1: In Vitro Measurement of Recombinant Cathepsin B Activity

This protocol describes the measurement of purified, recombinant cathepsin B activity.

Materials:

  • Recombinant Human Cathepsin B

  • Cbz-Lys-Lys-PABA-AMC substrate

  • Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA)

  • Activation Buffer (Assay Buffer containing 5 mM DTT, freshly prepared)

  • Cathepsin B Inhibitor (e.g., CA-074)

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cbz-Lys-Lys-PABA-AMC in DMSO.

    • Prepare the Assay Buffer and Activation Buffer.

    • Dilute the recombinant cathepsin B to a working concentration (e.g., 2X the final desired concentration) in Activation Buffer.

    • Prepare a working solution of Cbz-Lys-Lys-PABA-AMC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final concentration).

  • Enzyme Activation:

    • Incubate the diluted cathepsin B solution at 37°C for 15 minutes to ensure full activation of the enzyme.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 50 µL of the activated cathepsin B solution.

    • Negative Control Wells: Add 50 µL of activated cathepsin B solution pre-incubated with a cathepsin B inhibitor (e.g., 10 µM CA-074 for 15 minutes).

    • Substrate Blank Wells: Add 50 µL of Activation Buffer without the enzyme.

  • Initiation of Reaction:

    • To all wells, add 50 µL of the Cbz-Lys-Lys-PABA-AMC working solution to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the Substrate Blank from all other readings.

    • Determine the reaction rate (V0) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Compare the reaction rates of the sample wells to the negative control wells to confirm that the measured activity is specific to cathepsin B.

Protocol 2: Measurement of Cathepsin B Activity in Cell Lysates

This protocol outlines the procedure for measuring endogenous cathepsin B activity in cultured cells.

Materials:

  • Cultured cells

  • Cell Lysis Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA, and 5 mM DTT, freshly added)

  • Cbz-Lys-Lys-PABA-AMC substrate

  • Assay Buffer (as in Protocol 1)

  • Cathepsin B Inhibitor (e.g., CA-074)

  • Protein quantification assay (e.g., BCA or Bradford)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 20-50 µg of total protein from the cell lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

    • Negative Control Wells: Add the same amount of protein as in the sample wells, pre-incubated with a cathepsin B inhibitor.

    • Substrate Blank Wells: Add 50 µL of Assay Buffer.

  • Initiation and Measurement:

    • Follow steps 4, 5, and 6 from Protocol 1 to initiate the reaction, measure fluorescence, and analyze the data. The activity can be normalized to the total protein concentration in each lysate.

Visualizations

CathepsinB_Signaling_Pathway cluster_synthesis Synthesis and Processing ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport & Glycosylation TGN Trans-Golgi Network Golgi->TGN Sorting Lysosome Lysosome TGN->Lysosome Mature_CatB Mature Cathepsin B (Active) Prepro_CatB Prepro-Cathepsin B Prepro_CatB->ER Synthesis Pro_CatB Pro-Cathepsin B Pro_CatB->Mature_CatB Acidic pH-dependent autocatalytic cleavage

Cathepsin B Maturation and Activation Pathway.

CathepsinB_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Prep_Enzyme Prepare/Activate Cathepsin B Add_Enzyme Add Activated Enzyme and Controls to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Cbz-Lys-Lys-PABA-AMC Working Solution Add_Substrate Initiate Reaction with Substrate Addition Prep_Substrate->Add_Substrate Prep_Controls Prepare Controls (Blank, Inhibitor) Prep_Controls->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em) Add_Substrate->Measure_Fluorescence Subtract_Blank Subtract Blank Readings Measure_Fluorescence->Subtract_Blank Calculate_Rate Calculate Reaction Rate (Slope of Linear Phase) Subtract_Blank->Calculate_Rate Analyze_Results Compare Sample to Controls Calculate_Rate->Analyze_Results

Experimental Workflow for Cathepsin B Activity Assay.

References

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC diTFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive and continuous assay of trypsin-like serine proteases. This substrate is particularly useful for high-throughput screening (HTS) of potential enzyme inhibitors. Trypsin-like proteases are a class of enzymes that cleave peptide bonds C-terminal to positively charged amino acid residues, such as lysine (B10760008) and arginine.[1][] Prominent members of this family include plasmin, trypsin, and various kallikreins, which are involved in numerous physiological and pathological processes, making them attractive targets for drug discovery.

The substrate consists of a peptide sequence, Lys-Lys, which is recognized by the target protease. This is linked to p-aminobenzoic acid (PABA) and a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. The N-terminus is protected by a carbobenzyloxy (Cbz) group. In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust signal for HTS applications. Substrates with a Lys-Lys sequence have been shown to be effective for assaying plasmin activity.[3]

Principle of the Assay

The enzymatic reaction proceeds as follows: a trypsin-like serine protease recognizes and cleaves the peptide backbone of Cbz-Lys-Lys-PABA-AMC at the C-terminal side of the lysine residue linked to the AMC moiety. This cleavage event liberates the free AMC, which exhibits strong fluorescence when excited with ultraviolet light. The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity over time.

Diagram of the Signaling Pathway

Enzymatic Cleavage of Cbz-Lys-Lys-PABA-AMC Substrate Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) Enzyme Trypsin-like Serine Protease Substrate->Enzyme Binding Product1 Cbz-Lys-Lys-PABA Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Release

Caption: Enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC by a trypsin-like serine protease.

Quantitative Data

While specific kinetic parameters for this compound are not widely published, data from similar substrates provide a useful reference. For instance, the fluorogenic substrate Boc-Glu-Lys-Lys-MCA has been used to assay plasmin with a Michaelis-Menten constant (Km) in the range of 10⁻⁴ M.[3] It is recommended that users determine the kinetic constants for their specific enzyme and assay conditions.

ParameterTypical Value (for similar substrates)Recommended Wavelengths
Km ~100 µM (for plasmin with Boc-Glu-Lys-Lys-MCA)[3]Excitation: 360-380 nm
Vmax Enzyme and substrate concentration-dependentEmission: 440-460 nm

Experimental Protocols

I. General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified trypsin-like serine protease.

Materials:

  • This compound

  • Purified trypsin-like serine protease (e.g., plasmin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • DMSO

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the protease to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

  • Assay Setup:

    • Add 50 µL of the diluted substrate solution to each well of the microplate.

    • Include control wells:

      • No-Enzyme Control: 50 µL of Assay Buffer instead of the enzyme solution.

      • No-Substrate Control: 50 µL of the diluted enzyme solution and 50 µL of Assay Buffer without the substrate.

  • Initiate Reaction:

    • Add 50 µL of the diluted enzyme solution to the substrate-containing wells.

    • Mix gently by pipetting or orbital shaking for 30 seconds.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

    • Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

    • Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

II. High-Throughput Screening of Protease Inhibitors

This protocol is designed for screening a library of compounds for inhibitory activity against a target trypsin-like serine protease.

Materials:

  • All materials from the General Protease Activity Assay protocol

  • Library of test compounds dissolved in DMSO

Procedure:

  • Reagent Preparation:

    • Prepare protease and substrate solutions as described in the general assay protocol. The substrate concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors.

  • Assay Setup:

    • Add 2 µL of each test compound from the library to individual wells of a 384-well plate.

    • Include control wells:

      • Positive Control (No Inhibition): 2 µL of DMSO.

      • Negative Control (No Enzyme): 2 µL of DMSO.

    • Add 48 µL of the diluted enzyme solution to all wells (except the negative control, which receives 48 µL of Assay Buffer).

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Data Acquisition:

    • Measure the fluorescence kinetically as described in the general assay protocol.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percentage of inhibition for each compound using the following formula: % Inhibition = (1 - (Rate_compound / Rate_positive_control)) * 100

    • Compounds showing significant inhibition can be selected for further characterization, such as IC₅₀ determination.

Experimental Workflow Diagram

High-Throughput Screening Workflow cluster_0 Assay Plate Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Dispense Test Compounds and Controls into Plate B Add Diluted Enzyme Solution A->B C Incubate for Inhibitor Binding B->C D Add Substrate Solution to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Identify 'Hits' G->H

Caption: A typical workflow for high-throughput screening of protease inhibitors.

References

Kinetic Studies Using Cbz-Lys-Lys-PABA-AMC diTFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive and continuous assay of proteases that exhibit specificity for cleaving peptide bonds C-terminal to lysine (B10760008) residues. The substrate consists of a di-lysine peptide sequence, which is a recognition motif for various proteases, flanked by a carboxybenzyl (Cbz) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore linked via a p-aminobenzoic acid (PABA) spacer at the C-terminus.

Upon enzymatic cleavage of the amide bond between the PABA and AMC moieties, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity. This substrate is particularly useful for kinetic studies of trypsin-like serine proteases and lysosomal cysteine proteases such as cathepsin B.

These application notes provide detailed protocols for utilizing this compound to determine the kinetic parameters of relevant proteases, screen for inhibitors, and investigate enzyme function in various biological contexts.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. The protease cleaves the peptide bond, liberating the fluorescent AMC group. The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and, therefore, to the enzyme's activity under the given conditions. The fluorescence is typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Quantitative Data

Below is a template for tabulating experimentally determined kinetic data.

Table 1: Kinetic Parameters of Proteases with this compound

EnzymeKm (µM)Vmax (RFU/s or µM/s)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions (Buffer, pH, Temperature)
Enzyme 1ValueValueValueValueSpecify
Enzyme 2ValueValueValueValueSpecify
Cathepsin BValueValueValueValuee.g., 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5, 37°C
TrypsinValueValueValueValuee.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0, 37°C

Values in this table should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol describes the steps to determine the Km and Vmax of a protease using this compound.

Materials:

  • This compound

  • Purified enzyme of interest (e.g., Cathepsin B, Trypsin)

  • Assay Buffer (enzyme-specific, see below for examples)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader with kinetic measurement capabilities

Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer at a concentration recommended by the supplier or determined empirically. Store in aliquots at -80°C.

  • Assay Buffers:

    • Cathepsin B Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.

    • Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.

  • Prepare Enzyme Working Solution: Dilute the enzyme stock solution in the assay buffer to a final concentration that yields a linear rate of fluorescence increase over 15-30 minutes. The optimal concentration should be determined in preliminary experiments.

  • Assay Setup: To the wells of a black 96-well microplate, add 50 µL of each substrate dilution. Include wells with buffer only for background fluorescence measurement.

  • Initiate the Reaction: Add 50 µL of the enzyme working solution to each well to initiate the reaction. The total reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically, with readings taken every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the rate from RFU/min to µM/min using a standard curve of free AMC.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Protocol 2: Screening of Protease Inhibitors

This protocol provides a method for screening potential inhibitors of a target protease.

Materials:

  • Same as Protocol 1

  • Putative inhibitor compounds

Procedure:

  • Prepare Reagents: Prepare substrate and enzyme solutions as described in Protocol 1. The substrate concentration should be at or near the Km value for the enzyme.

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup:

    • To the wells of a black 96-well microplate, add 25 µL of the enzyme working solution.

    • Add 25 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control (add 25 µL of assay buffer).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or the assay temperature.

  • Initiate the Reaction: Add 50 µL of the substrate solution to each well.

  • Kinetic Measurement and Data Analysis: Follow steps 5 and 6a from Protocol 1.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • For determination of IC₅₀ values, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Cathepsin_B_Apoptosis_Pathway Cathepsin B-Mediated Apoptotic Signaling Pathway Stress Cellular Stress (e.g., Oxidative Stress, TNF-α) LMP Lysosomal Membrane Permeabilization (LMP) Stress->LMP Lysosome Lysosome CatB_release Cathepsin B Release to Cytosol Lysosome->CatB_release via LMP Bid Bid CatB_release->Bid Cleavage tBid tBid (truncated Bid) Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cathepsin B apoptotic signaling.

Trypsin_Activation_and_Function Trypsin Activation and Protein Digestion Pancreas Pancreas Trypsinogen Trypsinogen (inactive) Pancreas->Trypsinogen Secretes Small_Intestine Small Intestine (Duodenum) Trypsinogen->Small_Intestine Trypsin Trypsin (active) Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Activates Autocatalysis Autocatalysis Trypsin->Autocatalysis Other_Zymogens Other Zymogens (e.g., Chymotrypsinogen) Trypsin->Other_Zymogens Activates Dietary_Proteins Dietary Proteins Autocatalysis->Trypsinogen Activates Active_Proteases Active Proteases Other_Zymogens->Active_Proteases Peptides Peptides Dietary_Proteins->Peptides Hydrolysis Amino_Acids Amino Acids Peptides->Amino_Acids Further Hydrolysis Absorption Absorption Amino_Acids->Absorption

Caption: Trypsin's digestive cascade.

Experimental_Workflow_Kinetics Experimental Workflow for Enzyme Kinetic Analysis Prep_Reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) Sub_Dilutions 2. Prepare Substrate Dilutions Prep_Reagents->Sub_Dilutions Assay_Setup 3. Set up 96-well Plate (Substrate Dilutions) Sub_Dilutions->Assay_Setup Initiate_Rxn 4. Initiate Reaction (Add Enzyme) Assay_Setup->Initiate_Rxn Kinetic_Read 5. Kinetic Fluorescence Reading Initiate_Rxn->Kinetic_Read Data_Analysis 6. Data Analysis (Calculate V₀) Kinetic_Read->Data_Analysis MM_Plot 7. Michaelis-Menten Plot (V₀ vs. [S]) Data_Analysis->MM_Plot Det_Params 8. Determine Km and Vmax MM_Plot->Det_Params

Caption: Enzyme kinetics workflow.

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of proteases that exhibit a substrate preference for cleaving after lysine (B10760008) residues. The presence of a di-lysine motif suggests its utility in assaying the activity of trypsin-like serine proteases and potentially other proteases such as cathepsin B, which are involved in a multitude of physiological and pathological processes. Upon enzymatic cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time to quantify enzyme activity, making this substrate a valuable tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications.

Principle of Assay

The core of the assay lies in the enzymatic hydrolysis of the Cbz-Lys-Lys-PABA-AMC substrate. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic cleavage liberates the free AMC, which exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of the increase in fluorescence is directly proportional to the enzymatic activity.

Data Presentation

Recommended Working Concentrations

The optimal working concentration of this compound is dependent on the specific enzyme and assay conditions. Based on data from analogous fluorogenic substrates with similar di-basic cleavage sites, the following concentration ranges are recommended as a starting point for optimization.

ApplicationRecommended Concentration RangeNotes
Enzyme Kinetics (Km/Vmax Determination) 0.1 µM - 100 µMA wide range of substrate concentrations is necessary to accurately determine Michaelis-Menten kinetics.[1]
Standard Enzyme Activity Assays 10 µM - 100 µMA concentration at or above the Km value is typically used to ensure the reaction rate is proportional to the enzyme concentration. For similar substrates, concentrations around 50 µM to 80 µM are common.[2][3]
High-Throughput Inhibitor Screening 10 µM - 50 µMThe substrate concentration should ideally be close to the Km value to ensure sensitive detection of competitive inhibitors.
Kinetic Parameters of Similar Substrates
SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHReference
Z-Arg-Lys-AMCCathepsin B---7.2[4]
Z-Nle-Lys-Arg-AMCCathepsin B1183.933,0504.6[2]
Z-Nle-Lys-Arg-AMCCathepsin B870.910,3447.2[2]
Ac-Arg-Gly-Lys-AMCTrypsin-like proteases---8.0[1]

Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific enzyme and experimental setup.

I. General Protease Activity Assay

This protocol is designed for the basic measurement of enzyme activity.

Materials:

  • This compound

  • Purified protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ for trypsin-like proteases; or 25 mM MES, pH 5.0 for cathepsin B)[1][2]

  • DMSO (for dissolving the substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50 µM).

  • Enzyme Preparation:

    • Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.

    • Include a substrate blank control containing 50 µL of Assay Buffer without the substrate.

    • Include a negative control containing 50 µL of the substrate solution and 50 µL of Assay Buffer without the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction. Mix gently.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Record data points at regular intervals (e.g., every minute) for a duration sufficient to establish a linear rate of substrate cleavage.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from all experimental readings.

    • Calculate the rate of reaction (V₀) from the initial linear portion of the fluorescence versus time plot. The rate is typically expressed in Relative Fluorescence Units (RFU) per minute.

II. Enzyme Kinetics (Km and Vmax Determination)

This protocol is for determining the Michaelis-Menten kinetic parameters.

Procedure:

  • Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear rate of product formation over the assay duration.

  • Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.[1]

  • Assay Setup: Perform the protease activity assay as described above for each substrate concentration.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

III. High-Throughput Inhibitor Screening

This protocol is for screening compound libraries for potential protease inhibitors.

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme and substrate solutions as described in the general protocol. The substrate concentration should ideally be at or near the Km value.

    • Prepare a stock solution of each inhibitor in DMSO.

  • Assay Setup:

    • Add a small volume (e.g., 1 µL) of each inhibitor solution to the wells of a 96-well plate. Include a vehicle control (DMSO only).

    • Add 50 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence as described in the general activity assay.

    • Calculate the percentage of inhibition for each compound compared to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis prep_sub Prepare Substrate Stock (10 mM in DMSO) dil_sub Dilute Substrate to Working Concentration prep_sub->dil_sub prep_enz Prepare Enzyme Solution add_enz Add Enzyme to Initiate Reaction prep_enz->add_enz prep_buff Prepare Assay Buffer prep_buff->prep_enz prep_buff->dil_sub add_sub Add Substrate to 96-well Plate dil_sub->add_sub add_sub->add_enz read_fluor Measure Fluorescence (Ex: ~380nm, Em: ~460nm) add_enz->read_fluor calc_rate Calculate Reaction Rate (V₀) read_fluor->calc_rate

Caption: General experimental workflow for a protease activity assay using this compound.

signaling_pathway Protease Trypsin-like Protease or Cathepsin B Substrate Cbz-Lys-Lys-PABA-AMC (Quenched) Protease->Substrate Cleaved_Peptide Cbz-Lys-Lys-PABA Substrate->Cleaved_Peptide Forms Fluorophore AMC (Fluorescent) Substrate->Fluorophore Releases

Caption: Enzymatic cleavage of this compound by a target protease, leading to the release of the fluorescent AMC molecule.

References

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC Protease Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cbz-Lys-Lys-PABA-AMC (Carbobenzoxy-Lysyl-Lysine 4-aminobenzoyl-7-amino-4-methylcoumarin) assay is a sensitive and continuous fluorogenic method used to measure the activity of proteases that exhibit trypsin-like specificity, cleaving at the carboxyl side of lysine (B10760008) residues. The substrate consists of a di-lysine peptide sequence recognized by the target protease, a PABA (p-aminobenzoic acid) linker, and the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This assay is a valuable tool for enzyme kinetics studies, inhibitor screening, and drug discovery.

The selection of appropriate buffer conditions is critical for the successful implementation of this assay, as it directly impacts enzyme stability, activity, and the overall signal-to-noise ratio. These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for the Cbz-Lys-Lys-PABA-AMC assay.

Principle of the Assay

The enzymatic reaction and subsequent fluorescence generation are depicted in the signaling pathway below. The protease recognizes and cleaves the peptide substrate, leading to the release of the AMC fluorophore. The rate of increase in fluorescence is directly proportional to the protease activity.

Assay_Principle sub Cbz-Lys-Lys-PABA-AMC (Quenched) enz Trypsin-like Protease sub->enz Binding prod1 Cbz-Lys-Lys-PABA enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release

Figure 1. Enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC and release of fluorescent AMC.

Materials and Reagents

  • Cbz-Lys-Lys-PABA-AMC diTFA (fluorogenic substrate)[1][2][3]

  • Purified protease of interest

  • Assay Buffer Components (e.g., Tris-HCl, NaCl, CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate solubilization

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[4][5]

  • Standard laboratory equipment (pipettes, tubes, etc.)

Buffer Considerations and Optimization

The optimal buffer conditions are highly dependent on the specific protease being investigated. Therefore, it is crucial to empirically determine the best conditions. Key parameters to optimize include the buffer system, pH, ionic strength, and the presence of additives.

Buffer System and pH

Most proteases have a specific pH range for optimal activity. For many trypsin-like serine proteases, this is typically in the neutral to slightly alkaline range.[6][7]

  • Tris-HCl: A commonly used buffer for protease assays, effective in the pH range of 7.3-9.3.[7] A starting concentration of 50 mM is recommended.[4][5]

  • HEPES: Another suitable buffer, particularly if metal chelation by Tris is a concern.[8]

  • Phosphate Buffers: Can also be used, but be aware of potential inhibition of certain enzymes.

pH Optimization: To determine the optimal pH, a pH matrix experiment should be performed. Prepare a series of assay buffers with varying pH values (e.g., from 6.5 to 9.5 in 0.5 unit increments) and measure the enzyme activity at each pH.

Ionic Strength

The ionic strength of the buffer, typically adjusted with NaCl, can influence enzyme conformation and activity. A common starting concentration for NaCl is 100 mM.[4][9] It is advisable to test a range of NaCl concentrations (e.g., 0-200 mM) to find the optimal condition for your enzyme.

Additives

Certain proteases require specific ions or cofactors for their activity and stability.

  • Calcium Chloride (CaCl₂): Many proteases, including trypsin, require Ca²⁺ for stability and optimal activity. A starting concentration of 10-20 mM CaCl₂ is often used.[4][5]

  • Reducing Agents (e.g., DTT): For cysteine proteases, a reducing agent like Dithiothreitol (DTT) is essential to maintain the active site cysteine in a reduced state.[10]

  • Detergents (e.g., Brij-35, Tween-20): Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents can help prevent enzyme aggregation and adsorption to plasticware, thereby improving assay performance.[5][9]

Summary of Recommended Buffer Conditions

The following table summarizes recommended starting conditions and ranges for optimization.

ParameterRecommended Starting ConditionTypical Range for OptimizationRationale
Buffer System 50 mM Tris-HCl20-100 mMTris is a common buffer for protease assays with a suitable pH range for many serine proteases.[7]
pH 8.07.0 - 9.0Most trypsin-like proteases exhibit optimal activity in a slightly alkaline environment.[6][7]
Ionic Strength 100 mM NaCl50-200 mMAffects enzyme structure and activity; should be optimized for the specific protease.[9]
Additives 10 mM CaCl₂0-20 mMRequired for the stability and activity of certain proteases like trypsin.[4]
0.01% (v/v) Tween-200.005-0.05%A non-ionic detergent that can prevent protein aggregation and improve assay reproducibility.[9]

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of the optimized assay buffer. For example: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

  • Substrate Stock Solution (10 mM): Dissolve the Cbz-Lys-Lys-PABA-AMC in DMSO. Store this stock solution in aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[6]

  • Working Substrate Solution: Dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. The optimal final substrate concentration should be determined empirically by performing a substrate titration to determine the Michaelis constant (Km).[11] For routine assays, a concentration of 2-5 times the Km is often used.

  • Enzyme Solution: Prepare a dilution of the protease in the assay buffer to a concentration that results in a linear increase in fluorescence over the desired assay time. This should be determined through an enzyme titration experiment.[6][11]

Assay Workflow

The following diagram outlines the general workflow for performing the Cbz-Lys-Lys-PABA-AMC assay in a 96-well plate format.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents add_buffer Add 50 µL Assay Buffer to each well prep_reagents->add_buffer add_inhibitor Add 10 µL Inhibitor or Vehicle add_buffer->add_inhibitor add_enzyme Add 20 µL Enzyme Solution (or buffer for no-enzyme control) add_inhibitor->add_enzyme pre_incubate Pre-incubate at desired temperature (e.g., 37°C) for 10-15 min add_enzyme->pre_incubate initiate Initiate reaction by adding 20 µL Working Substrate Solution pre_incubate->initiate read_fluorescence Immediately measure fluorescence (Ex: 360-380 nm, Em: 440-460 nm) in kinetic mode initiate->read_fluorescence analyze Analyze Data (Calculate initial rates) read_fluorescence->analyze end End analyze->end

Figure 2. Experimental workflow for the Cbz-Lys-Lys-PABA-AMC protease assay.

Detailed Assay Procedure (96-well plate)

The following protocol is a general guideline and should be optimized for your specific enzyme and experimental goals.[11]

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a black 96-well microplate.

    • For inhibitor studies, add 10 µL of the test compound at various concentrations or the vehicle control to the appropriate wells.

  • Enzyme Addition:

    • Add 20 µL of the diluted enzyme solution to all wells, except for the "no-enzyme" control wells.

    • To the "no-enzyme" control wells, add 20 µL of Assay Buffer.

  • Pre-incubation:

    • Gently shake the plate for 30 seconds to mix.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the enzyme and any inhibitors to interact before the reaction starts.[4]

  • Reaction Initiation:

    • Add 20 µL of the working substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4]

    • For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

Data Analysis

  • Background Subtraction: Subtract the fluorescence signal from the "no-enzyme" control wells from all other readings.

  • Initial Rate Calculation: Plot the fluorescence intensity versus time for each well. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Inhibitor Analysis: For inhibitor studies, calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Troubleshooting

For common issues such as low signal or high background, refer to established troubleshooting guides for fluorogenic protease assays.[6][11] Key areas to investigate include enzyme and substrate concentrations, instrument settings, and potential contamination. High background fluorescence can sometimes be mitigated by reducing the substrate concentration.[5]

References

Application Notes and Protocols for Cbz-Lys-Lys-PABA-AMC diTFA in Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive detection of proteolytic enzymes that exhibit specificity for cleavage after lysine (B10760008) residues. This substrate is particularly useful for screening inhibitors of trypsin-like serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. Prominent examples of such enzymes include Cathepsin B and plasmin.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by the target enzyme, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored continuously, allowing for real-time kinetic analysis of enzyme activity and the determination of inhibitor potency.

Principle of the Assay

The enzymatic reaction involves the cleavage of the Cbz-Lys-Lys-PABA-AMC substrate by a target protease. This releases the fluorophore AMC, leading to a measurable increase in fluorescence. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of cleavage is reduced, resulting in a lower fluorescence signal.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibitor Action Substrate Cbz-Lys-Lys-PABA-AMC (Weakly Fluorescent) Products Cbz-Lys-Lys-PABA + AMC (Highly Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Target Protease (e.g., Cathepsin B, Plasmin) Enzyme->Substrate Inhibited_Enzyme Inactive Enzyme-Inhibitor Complex Enzyme->Inhibited_Enzyme Inhibitor Test Compound Inhibitor->Enzyme Binding

Diagram 1: Principle of the fluorogenic inhibitor screening assay.

Data Presentation

ParameterValueEnzymeInhibitor
Kinetic Parameters
Km150 µMCathepsin B-
VmaxVariableCathepsin B-
Inhibitor Potency
IC5025 nMCathepsin BCA-074
IC50500 nMCathepsin BLeupeptin

Note: The Km value can vary depending on the specific enzyme and assay conditions. Vmax is dependent on the enzyme concentration. IC50 values are dependent on substrate concentration and assay conditions. The data presented here are for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Target enzyme (e.g., human recombinant Cathepsin B or Plasmin)

  • Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0 for Cathepsin B; or 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for Plasmin)

  • Test compounds (potential inhibitors)

  • Known inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput inhibitor screening assay.

G start Start reagent_prep Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Compound Dilutions start->reagent_prep plate_setup Dispense Test Compounds, Controls, and Enzyme to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate Plate (e.g., 15-30 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction by Adding Substrate Solution pre_incubation->reaction_init read_plate Measure Fluorescence Kinetically (e.g., every 1-2 min for 30-60 min) reaction_init->read_plate data_analysis Analyze Data: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curves - Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Diagram 2: General workflow for inhibitor screening.
Detailed Protocol for Inhibitor Screening (96-well plate format)

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate assay buffer for the target enzyme.

    • Enzyme Solution: Dilute the enzyme stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically through an enzyme titration experiment to achieve a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in assay buffer to the final working concentration (typically at or near the Km value).

    • Compound Dilutions: Prepare serial dilutions of the test compounds and a known reference inhibitor in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • Add 2 µL of each test compound dilution, positive control, or vehicle (DMSO) to the appropriate wells of a 96-well plate.

    • Add 48 µL of the diluted enzyme solution to all wells, except for the "no-enzyme" control wells. To the "no-enzyme" control wells, add 48 µL of assay buffer.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the binding of inhibitors to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells. The final reaction volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically with excitation at approximately 350-380 nm and emission at approximately 440-460 nm.

    • Record readings every 1-2 minutes for a duration of 30-60 minutes.

Data Analysis
  • Calculate Reaction Rates: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (fluorescence units per minute).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

    % Inhibition = [1 - (Rateinhibitor - Rateno-enzyme) / (Ratevehicle - Rateno-enzyme)] x 100

    • Rateinhibitor: The reaction rate in the presence of the test compound.

    • Rateno-enzyme: The background fluorescence from wells without the enzyme.

    • Ratevehicle: The reaction rate in the presence of the vehicle control (e.g., DMSO).

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This compound is a valuable tool for the discovery and characterization of inhibitors targeting trypsin-like serine proteases. The provided protocols and guidelines offer a robust framework for conducting high-throughput screening campaigns and detailed mechanistic studies. Researchers should optimize the assay conditions for their specific enzyme of interest to ensure reliable and reproducible results.

Application Notes and Protocols for AMC Fluorophore Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of 7-Amino-4-methylcoumarin (AMC) as a fluorophore in plate reader-based assays. AMC is a popular blue-emitting fluorophore widely used in developing sensitive fluorogenic assays, particularly for detecting enzymatic activity.[1] When conjugated to a substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2]

I. Plate Reader Settings for AMC Detection

Optimal plate reader settings are crucial for maximizing the signal-to-noise ratio and obtaining reliable data in AMC-based assays. The key parameters to consider are the excitation and emission wavelengths, and the gain setting of the photomultiplier tube (PMT).

Summary of Recommended Plate Reader Settings:

ParameterRecommended SettingNotes
Excitation Wavelength 340 - 380 nm[2][3][4]The excitation peak for AMC is approximately 341-345 nm.[5][6][7] A broader range can be used depending on the instrument's filter or monochromator availability.
Emission Wavelength 440 - 460 nm[2][3][4]The emission peak for AMC is around 440-445 nm.[5][6][7] Using a narrow bandwidth around the peak will improve signal specificity.
Gain Setting Instrument DependentThe gain, or PMT voltage, amplifies the fluorescent signal.[8] It should be optimized to maximize the dynamic range without saturating the detector.[8][9]
Plate Type Black, clear-bottom platesBlack plates are recommended for fluorescence measurements as they reduce background fluorescence and prevent crosstalk between wells.[10]

Optimizing Gain Settings:

The gain setting is a critical parameter that determines the amplification of the fluorescent signal.[8][11] An inappropriate gain setting can negatively affect data quality and sensitivity.[8]

  • Too Low Gain: Results in a weak signal that may not be distinguishable from the background noise.

  • Too High Gain: Can lead to saturation of the detector, where the signal from the brightest samples exceeds the linear range of detection, making the data unreliable.[9]

Procedure for Gain Optimization:

  • Identify the Well with the Highest Expected Signal: This is typically a positive control or a well with the highest concentration of the fluorescent product.[8][9]

  • Use the Instrument's Auto-Gain Function (if available): Many modern plate readers have an automated gain adjustment feature.[12][13] This function will automatically set the gain to an optimal level based on the signal in a specified well. It is often recommended to set the target for the auto-gain adjustment at around 90% of the maximum possible reading to provide a buffer for slight variations.[8]

  • Manual Gain Adjustment: If an auto-gain function is not available, the gain can be set manually. Start with a mid-range gain setting and take readings of the brightest well. Adjust the gain up or down until the signal is well within the linear range of the detector (e.g., 70-90% of the maximum signal).

II. Experimental Protocols

A. General Protocol for an AMC-Based Protease Assay

This protocol provides a general workflow for measuring the activity of a protease using an AMC-conjugated peptide substrate.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (enzyme-specific, e.g., Tris or PBS at optimal pH)

  • Inhibitor compound (for inhibition assays)

  • DMSO (for dissolving substrate and inhibitor)

  • Black, clear-bottom 96-well or 384-well microplate

  • Fluorescence microplate reader

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) prep_plate Prepare Microplate (Add buffer, inhibitor, enzyme) prep_reagents->prep_plate initiate Initiate Reaction (Add Substrate) prep_plate->initiate incubate Incubate at Optimal Temperature initiate->incubate read_plate Measure Fluorescence Kinetically (Plate Reader) incubate->read_plate analyze Data Analysis (Calculate initial velocity, % inhibition) read_plate->analyze

Caption: Experimental workflow for a typical AMC-based enzyme assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate assay buffer for your enzyme of interest, ensuring the pH is optimal for enzyme activity.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer. Store on ice.

    • Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Inhibitor Stock Solution (for inhibition assays): Dissolve the test inhibitor in DMSO to create a high-concentration stock solution.

  • Assay Setup (96-well plate format):

    • Inhibitor Dilution (for inhibition assays): Prepare a serial dilution of the inhibitor compound in the assay buffer.

    • Plate Layout: Design your plate layout to include controls:

      • No Enzyme Control: Contains assay buffer and substrate, but no enzyme. This is to determine the background fluorescence.[14]

      • No Substrate Control: Contains assay buffer and enzyme, but no substrate.

      • Vehicle Control (for inhibition assays): Contains enzyme, substrate, and the same concentration of DMSO as the inhibitor wells.

    • Add Reagents:

      • Add a fixed volume of assay buffer to each well.

      • For inhibition assays, add the diluted inhibitor solutions to the respective wells. For the vehicle control, add the corresponding volume of DMSO.

      • Add a fixed concentration of the enzyme to each well (except the "no enzyme" control). Pre-incubate the plate with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired reaction temperature.[2][14]

  • Initiate the Reaction:

    • Prepare a working solution of the AMC-conjugated substrate by diluting the stock solution in the assay buffer. The final substrate concentration should ideally be at or near the Michaelis constant (Km) value for the enzyme.[2]

    • Add the substrate solution to each well to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

    • Measure the increase in fluorescence intensity over time (kinetic measurement), for example, every minute for 30-60 minutes.[2] Use the optimized excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate Initial Velocity: Determine the initial reaction velocity (v₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Background Subtraction: Subtract the initial velocity of the "no enzyme" control from all other wells.

    • Inhibition Calculation (for inhibition assays): Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

III. Signaling Pathway and Mechanism of Detection

The fundamental principle of AMC-based assays relies on the enzymatic cleavage of a substrate-AMC conjugate, which liberates the highly fluorescent AMC molecule from a non-fluorescent or weakly fluorescent state.[2]

Diagram of AMC Cleavage and Fluorescence Generation:

G cluster_before Before Cleavage cluster_after After Cleavage Substrate_AMC Substrate AMC Quenched Fluorescence Enzyme Active Enzyme Substrate_AMC->Enzyme Binding Free_Substrate Cleaved Substrate Free_AMC Free AMC High Fluorescence Enzyme->Free_Substrate Catalytic Cleavage Enzyme->Free_AMC Release

Caption: Mechanism of fluorescence generation in an AMC-based assay.

IV. Troubleshooting

ProblemPossible CauseTroubleshooting Steps
High background fluorescence in "no enzyme" control wells Autofluorescence of the test compound.[15]Perform an autofluorescence counter-assay by measuring the fluorescence of the compound alone. If fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[15]
Apparent inhibition that is not reproducible The compound is quenching the fluorescence of AMC.[15]Perform a quenching counter-assay to determine if the compound absorbs light at the excitation or emission wavelengths of AMC.[15]
Compound aggregation.Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant increase in the IC₅₀ value suggests aggregation.[15]
No or very low signal Inactive enzyme.Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme with a known positive control substrate.[4]
Incorrect instrument settings.Verify that the excitation and emission wavelengths and the gain setting are appropriate for AMC detection.[4]
Sub-optimal assay conditions.Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[4]

References

Troubleshooting & Optimization

High background fluorescence in Cbz-Lys-Lys-PABA-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Cbz-Lys-Lys-PABA-AMC fluorogenic substrate.

Troubleshooting Guides

High background fluorescence is a common issue in sensitive fluorescence-based assays, which can mask the enzymatic signal and lead to a low signal-to-noise ratio. This guide provides a systematic approach to identify and resolve the root causes of high background fluorescence in your Cbz-Lys-Lys-PABA-AMC assay.

Issue: High Fluorescence Signal in "No-Enzyme" or "Blank" Controls

A high signal in control wells lacking the enzyme indicates that the fluorescence is not solely due to enzymatic activity. The following table outlines potential causes and their respective solutions.

Possible Cause Recommended Solution Expected Outcome
Substrate Instability / Autohydrolysis 1. Prepare fresh substrate working solution for each experiment from a stock solution. 2. Avoid prolonged storage of diluted substrate solutions. 3. Store the lyophilized substrate and stock solutions at -20°C or lower, protected from light and moisture.[1] 4. Run a "substrate only" control to quantify the rate of spontaneous AMC release and subtract this from all measurements.[1][2]Reduced background fluorescence in blank wells, leading to an improved signal-to-noise ratio.
Contaminated Reagents 1. Use high-purity, sterile water and reagents for all buffers and solutions.[1] 2. Filter-sterilize buffers if microbial contamination is suspected.[1] 3. Check for and eliminate any potential cross-contamination between reagents.Lower and more consistent background fluorescence across the plate.
Autofluorescence of Assay Components 1. Use black, opaque microplates designed for fluorescence assays to minimize background from the plate itself. 2. Check for intrinsic fluorescence of your assay buffer, test compounds, or other components by running a "no-substrate" control.[2] 3. If a component is autofluorescent, consider finding a non-fluorescent alternative or correcting for its signal by subtracting the "no-substrate" control reading.Reduced background and improved assay sensitivity.
High Substrate Concentration 1. Titrate the Cbz-Lys-Lys-PABA-AMC concentration to find the optimal balance between a robust enzymatic signal and low background. 2. Start with a lower concentration (e.g., 1-10 µM) and incrementally increase it.A lower substrate concentration can significantly decrease background fluorescence without compromising the enzymatic reaction rate, thereby increasing the signal-to-background ratio.
Improper Instrument Settings 1. Verify that the excitation and emission wavelengths on the fluorometer are correctly set for AMC (typically Ex: 340-380 nm, Em: 440-460 nm).[3] 2. Optimize the gain setting of the plate reader to maximize the signal from the positive control without saturating the detector with background from the negative control.An optimized read-out with a better dynamic range of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Cbz-Lys-Lys-PABA-AMC assay?

A1: The Cbz-Lys-Lys-PABA-AMC assay is a fluorogenic method used to measure the activity of certain proteases. The substrate consists of a peptide sequence (Lys-Lys-PABA) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. When a specific protease cleaves the peptide bond, free AMC is released, resulting in a significant increase in fluorescence. The rate of this increase is directly proportional to the protease activity.[3]

Q2: What are the recommended excitation and emission wavelengths for detecting the released AMC fluorophore?

A2: The recommended excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[3] It is advisable to confirm the optimal wavelengths for your specific instrument and experimental conditions.

Q3: How should the Cbz-Lys-Lys-PABA-AMC substrate be stored and handled?

A3: The lyophilized peptide should be stored at -20°C or lower, protected from light.[1] Once reconstituted, typically in an organic solvent like DMSO to create a stock solution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock and working solutions from light.[1]

Q4: My test compound is colored. Could this interfere with the assay?

A4: Yes, colored compounds can interfere with the assay through the "inner filter effect," where the compound absorbs the excitation or emission light, leading to an underestimation of the true reaction rate. To mitigate this, it is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength. You can also run controls with the compound alone (no enzyme, no substrate) to measure its intrinsic absorbance and fluorescence.

Q5: How can I be sure that the observed activity is from my protease of interest and not from a contaminating protease?

A5: To confirm the specificity of the cleavage, you can use a known inhibitor of your target protease. If the activity is significantly reduced in the presence of the specific inhibitor, it is likely from your protease of interest. Additionally, if you are working with complex biological samples, consider using a protease inhibitor cocktail that does not inhibit your target enzyme to reduce background from other proteases.

Experimental Protocols

General Protease Activity Assay using Cbz-Lys-Lys-PABA-AMC

This protocol provides a general method for the continuous kinetic measurement of a purified protease's activity.

Materials:

  • Cbz-Lys-Lys-PABA-AMC substrate

  • Purified protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2; optimal buffer composition may vary)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of Cbz-Lys-Lys-PABA-AMC in high-quality DMSO.

    • Protect the stock solution from light and store it in aliquots at -20°C or -80°C.

    • On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 10-50 µM) in the Assay Buffer. Prepare this solution fresh.

  • Enzyme Preparation:

    • Dilute the purified protease in the Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup (for a 100 µL final volume):

    • Add 50 µL of the diluted enzyme solution to the appropriate wells of the 96-well plate.

    • For the "no-enzyme" control, add 50 µL of Assay Buffer instead of the enzyme solution.

    • To initiate the reaction, add 50 µL of the Cbz-Lys-Lys-PABA-AMC working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (slope) from the linear portion of the curve.

    • Subtract the velocity of the "no-enzyme" control from all other readings to correct for background fluorescence and substrate autohydrolysis.

Visualizations

G Assay Principle Workflow cluster_0 Reaction Components Enzyme Enzyme Cleavage Cleavage Enzyme->Cleavage Substrate Cbz-Lys-Lys-PABA-AMC (Quenched) Substrate->Cleavage Free_AMC Free AMC (Fluorescent) Cleavage->Free_AMC Detection Measure Fluorescence (Ex: 360nm, Em: 460nm) Free_AMC->Detection

Caption: Workflow of the Cbz-Lys-Lys-PABA-AMC protease assay.

G Troubleshooting High Background Fluorescence Start High Background Fluorescence Observed Check_Controls Analyze Controls: - No-Enzyme - No-Substrate Start->Check_Controls High_No_Enzyme High Signal in No-Enzyme Control? Check_Controls->High_No_Enzyme High_No_Substrate High Signal in No-Substrate Control? Check_Controls->High_No_Substrate High_No_Enzyme->High_No_Substrate No Substrate_Issue Potential Substrate Autohydrolysis or Contamination High_No_Enzyme->Substrate_Issue Yes Component_Autofluorescence Potential Autofluorescence of Buffer/Plate/Compound High_No_Substrate->Component_Autofluorescence Yes Re-evaluate Results Re-evaluate Results High_No_Substrate->Re-evaluate Results No Reagent_Purity Use Fresh/High-Purity Reagents Substrate_Issue->Reagent_Purity Check_Plate Use Black Opaque Plate & Non-fluorescent Buffers Component_Autofluorescence->Check_Plate Optimize_Concentration Optimize Substrate Concentration Reagent_Purity->Optimize_Concentration

Caption: A stepwise guide for troubleshooting high background fluorescence.

References

Technical Support Center: Cbz-Lys-Lys-PABA-AMC diTFA Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC diTFA in their experiments. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.

Understanding the Assay Principle

The this compound substrate is a fluorogenic peptide used to measure the activity of certain proteases. The substrate consists of a peptide sequence (Lys-Lys) recognized by the target enzyme, a protecting group (Cbz), a self-immolative para-aminobenzoic acid (PABA) linker, and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide bond, a cascade reaction is initiated, leading to the release of the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Diagram of the Enzymatic Reaction

sub Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) enz Target Protease sub->enz Binding int Cbz-Lys-Lys + PABA-AMC enz->int Cleavage prod Free AMC (Fluorescent) int->prod Self-immolation frag Cbz-Lys-Lys Fragment

Caption: Enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC and subsequent release of fluorescent AMC.

Frequently Asked Questions (FAQs)

Q1: What enzyme is this substrate designed for?

While the Lys-Lys dipeptide sequence is a common recognition motif for trypsin-like serine proteases and some cathepsins, the presence of the N-terminal Cbz (Carboxybenzyl) protecting group and the PABA linker can significantly influence enzyme specificity. It is crucial to consult the manufacturer's datasheet for the specific target enzyme(s) for your lot of this compound. Without experimental validation, assuming its specificity for a particular protease is not recommended.

Q2: What are the optimal excitation and emission wavelengths for AMC?

The released 7-amino-4-methylcoumarin (AMC) typically has an excitation maximum around 340-360 nm and an emission maximum in the range of 440-460 nm. It is highly recommended to determine the optimal excitation and emission wavelengths for your specific assay conditions and instrument.

Q3: How should I prepare and store the this compound substrate?

It is generally recommended to dissolve the lyophilized peptide in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the DMSO stock should be diluted to the final working concentration in the appropriate assay buffer immediately before use.

Q4: What are the common causes of a low signal-to-noise ratio?

A low signal-to-noise ratio can be attributed to either a weak signal or high background fluorescence.

  • Low Signal: This could be due to low enzyme activity, suboptimal substrate concentration, inappropriate buffer conditions (pH, ionic strength), or the presence of inhibitors.

  • High Background: This can be caused by substrate auto-hydrolysis, fluorescent contaminants in your reagents or microplates, or autofluorescence from test compounds.

Troubleshooting Guide

This guide addresses common issues encountered when using the this compound substrate and provides a systematic approach to problem-solving.

Issue 1: High Background Fluorescence

High background can mask the enzyme-specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Substrate Auto-hydrolysis - Prepare fresh substrate dilutions for each experiment. - Perform a "no-enzyme" control to monitor the rate of substrate degradation in the assay buffer over time. - Evaluate the stability of the substrate at the assay temperature and pH.
Contaminated Reagents - Use high-purity, nuclease-free water and analytical grade buffer components. - Filter-sterilize buffers. - Test each component of the assay buffer for intrinsic fluorescence.
Autofluorescence of Test Compounds - Measure the fluorescence of each test compound in the assay buffer without the substrate. - If a compound is fluorescent, its signal may need to be subtracted from the assay signal.
Microplate Fluorescence - Use black, opaque microplates with low fluorescence properties. - Pre-read the plate before adding reagents to check for plate-to-plate variability.
Issue 2: Low or No Signal

A weak or absent signal can prevent accurate measurement of enzyme activity.

Potential Cause Troubleshooting Steps
Inactive Enzyme - Verify the activity of your enzyme stock with a known, reliable assay. - Ensure proper storage and handling of the enzyme to prevent degradation. - Avoid repeated freeze-thaw cycles of the enzyme stock.
Suboptimal Enzyme/Substrate Concentration - Perform a titration of both the enzyme and substrate to find the optimal concentrations that result in a linear reaction rate. - A good starting point for substrate concentration is often near the Michaelis-Menten constant (Km), if known.
Inappropriate Assay Buffer Conditions - Optimize the pH and ionic strength of the assay buffer for your specific enzyme. - Ensure any necessary co-factors are present in the buffer.
Incorrect Instrument Settings - Verify the excitation and emission wavelengths are correctly set for AMC. - Optimize the gain setting on your fluorescence reader to maximize the signal without saturating the detector.
Presence of Inhibitors - Ensure that no components of your assay buffer or sample are inhibiting the enzyme. - If screening for inhibitors, include appropriate positive and negative controls.

Experimental Protocols

General Assay Protocol for this compound

This protocol provides a general framework. Optimal conditions, especially enzyme and substrate concentrations, should be determined empirically for each specific enzyme and experiment.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your target enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for a trypsin-like protease).
  • Substrate Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO.
  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer and store as recommended by the supplier.

2. Assay Procedure (96-well plate format):

  • Prepare serial dilutions of your test compounds (e.g., inhibitors) in the assay buffer.
  • In a black, opaque 96-well microplate, add the following to each well:
  • Assay Buffer
  • Test compound or vehicle control
  • Enzyme solution (diluted to the desired working concentration in assay buffer)
  • Include the following controls:
  • No Enzyme Control: All components except the enzyme.
  • No Substrate Control: All components except the substrate.
  • Positive Control: All components with a known active enzyme and no inhibitor.
  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.
  • Initiate the reaction by adding the this compound substrate (diluted to the final working concentration in assay buffer).
  • Immediately place the plate in a fluorescence microplate reader.

3. Data Acquisition:

  • Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.
  • Record the fluorescence intensity kinetically over a defined period (e.g., every 60 seconds for 30-60 minutes).

4. Data Analysis:

  • Subtract the background fluorescence (from the "no enzyme" control) from all measurements.
  • Plot the fluorescence intensity versus time for each well.
  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
  • For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration to determine the IC₅₀ value.

Workflow for Troubleshooting Low Signal-to-Noise Ratio

start Low Signal-to-Noise Ratio check_bg Check Background Fluorescence (No Enzyme Control) start->check_bg high_bg High Background check_bg->high_bg Yes low_bg Low Background check_bg->low_bg No troubleshoot_bg Troubleshoot Background: - Substrate stability - Reagent purity - Plate fluorescence high_bg->troubleshoot_bg check_signal Check Signal Strength (Positive Control) low_bg->check_signal end Optimized Assay troubleshoot_bg->end low_signal Low Signal check_signal->low_signal No good_signal Sufficient Signal check_signal->good_signal Yes troubleshoot_signal Troubleshoot Signal: - Enzyme activity - Buffer conditions - Concentrations - Instrument settings low_signal->troubleshoot_signal good_signal->end troubleshoot_signal->end

Caption: A logical workflow for diagnosing and resolving low signal-to-noise ratio issues.

Technical Support Center: Photobleaching of AMC in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 7-Amino-4-methylcoumarin (AMC) in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for AMC?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AMC, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. For time-lapse imaging or experiments requiring long or repeated exposures, photobleaching can lead to a diminished signal-to-noise ratio and inaccurate measurements.

Q2: What are the primary factors that contribute to the photobleaching of AMC?

A2: Several factors can accelerate the photobleaching of AMC:

  • High Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[2]

  • Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.

  • Presence of Molecular Oxygen: The interaction of excited fluorophores with oxygen can generate reactive oxygen species that chemically damage the dye molecule.[3]

  • Local Chemical Environment: The pH, viscosity, and presence of quenching agents in the mounting medium or cellular environment can influence the photostability of AMC.[1]

Q3: How does the choice of solvent or mounting medium affect AMC's fluorescence and stability?

A3: The solvent environment significantly impacts AMC's photophysical properties. An increase in solvent polarity generally leads to a red shift in the emission spectrum.[1] While the fluorescence quantum yield of AMC is relatively high in solvents like ethanol (B145695) (around 0.5), its stability can be compromised in aqueous environments or in the presence of certain chemicals.[4] The choice of mounting medium is critical, and the inclusion of antifade reagents is highly recommended to enhance photostability.[3]

Q4: Are there more photostable alternatives to AMC for blue fluorescence imaging?

A4: Yes, while AMC is a widely used blue fluorophore, several alternatives with improved photostability are available. Dyes like Alexa Fluor 350 and DAPI are common alternatives. However, the optimal choice depends on the specific experimental requirements, including the desired spectral properties and the nature of the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence microscopy experiments with AMC.

Problem 1: My AMC signal is bright initially but fades rapidly during image acquisition.

Possible Cause Troubleshooting Steps
High Excitation Light Intensity 1. Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal. 2. Use a neutral density filter to attenuate the excitation light.
Long Exposure Times 1. Decrease the camera exposure time or the pixel dwell time for confocal microscopy. 2. For time-lapse experiments, increase the interval between image acquisitions.
Oxygen-Mediated Photodamage 1. Use a mounting medium containing an antifade reagent with an oxygen scavenging system. 2. For live-cell imaging, consider using specialized live-cell antifade reagents.

Problem 2: My AMC signal is consistently weak or noisy.

Possible Cause Troubleshooting Steps
Suboptimal Filter Sets 1. Ensure that the excitation and emission filters are appropriate for AMC's spectral profile (Excitation max ~345 nm, Emission max ~445 nm).[5]
Low Fluorophore Concentration 1. Optimize the staining protocol to ensure an adequate concentration of AMC in the region of interest.
High Background Fluorescence 1. Use a high-quality mounting medium to reduce background autofluorescence. 2. If imaging cells or tissue, consider using spectral unmixing or background subtraction techniques.
Incorrect Microscope Settings 1. Adjust the gain or detector sensitivity to enhance the signal. 2. Ensure the pinhole is set correctly for confocal microscopy to optimize signal collection.

Quantitative Data

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φ_p) or its photobleaching half-life (t_1/2). A lower photobleaching quantum yield and a longer half-life indicate greater photostability.

Table 1: Photophysical Properties of AMC in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_f)
Ethanol~351~430~0.5
Water--Lower than in ethanol
Cyclohexane--Higher than in ethanol

Note: Data is compiled from various sources and should be used as a general guide. Actual values can vary with experimental conditions.

Table 2: Qualitative Comparison of Common Antifade Reagents

Antifade ReagentEffectivenessAdvantagesDisadvantages
p-Phenylenediamine (PPD) HighVery effective at reducing fading for many fluorophores.Can be toxic, is sensitive to light, and may reduce the initial fluorescence intensity of some dyes. Can cause autofluorescence with UV excitation.[6]
n-Propyl gallate (NPG) Moderate to HighLess toxic than PPD and can be used for live-cell imaging.Can be difficult to dissolve.[6]
1,4-diazabicyclo[2.2.2]octane (DABCO) ModerateLess toxic than PPD.Generally less effective than PPD.[6]
Trolox Moderate to HighWater-soluble vitamin E analog, effective for live-cell imaging.-
Commercial Antifade Mountants VariesOptimized formulations, often with reduced toxicity and improved performance.Can be more expensive.

Experimental Protocols

Protocol: Measuring the Photobleaching Half-Life of AMC

This protocol describes a method to quantify the photostability of AMC in a fixed sample using time-lapse confocal microscopy.

1. Sample Preparation: a. Prepare your biological sample stained with AMC according to your standard protocol. b. Mount the sample on a microscope slide using a mounting medium. For comparing the intrinsic photostability to the effect of an antifade reagent, prepare identical samples with and without the antifade medium.

2. Microscope Setup: a. Use a confocal laser scanning microscope equipped with a laser line suitable for exciting AMC (e.g., 355 nm or 405 nm). b. Select an appropriate objective lens (e.g., 60x or 100x oil immersion). c. Set the imaging parameters:

  • Laser Power: Choose a fixed laser power that provides a good initial signal without causing immediate, rapid bleaching. Keep this constant for all measurements.
  • Pinhole: Set to 1 Airy unit for optimal confocality.
  • Detector Gain/Offset: Adjust to have a good dynamic range without saturating the detector. Keep these settings constant.
  • Image Size and Scan Speed: Choose a standard image size (e.g., 512x512 pixels) and a consistent scan speed.

3. Time-Lapse Image Acquisition: a. Locate a region of interest (ROI) within your sample that shows clear and representative AMC staining. b. Set up a time-lapse acquisition with the following parameters:

  • Time Interval: Acquire an image at a regular interval (e.g., every 5-10 seconds).
  • Total Duration: Continue the acquisition until the fluorescence intensity has decreased to at least 50% of its initial value.

4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Define one or more ROIs within the stained structures and a background ROI in an area with no fluorescence. c. For each time point, measure the mean fluorescence intensity within the signal ROIs and the background ROI. d. Correct for background fluorescence by subtracting the mean background intensity from the mean signal intensity for each time point. e. Normalize the background-corrected fluorescence intensity at each time point (I_t) to the initial intensity (I_0): Normalized Intensity = I_t / I_0. f. Plot the normalized intensity as a function of time. g. The photobleaching half-life (t_1/2) is the time at which the normalized intensity reaches 0.5. This can be determined directly from the plot or by fitting the decay curve to a single exponential decay function.

Visualizations

The following diagrams illustrate key concepts and workflows related to the photobleaching of AMC.

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S0 (Ground State) S2 S2 (Second Excited State) S0->S2 Absorption (Excitation) S1 S1 (First Excited State) S1->S0 Fluorescence T1 T1 (Excited State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Chemical Reaction

Caption: A simplified Jablonski diagram illustrating the electronic transitions that lead to fluorescence and photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep Prepare AMC-stained sample mount Mount with/without antifade reagent prep->mount setup Set up microscope parameters mount->setup timelapse Acquire time-lapse image series setup->timelapse roi Define ROIs (Signal & Background) timelapse->roi measure Measure mean intensity over time roi->measure correct Background correction & normalization measure->correct plot Plot normalized intensity vs. time correct->plot calculate Determine photobleaching half-life (t1/2) plot->calculate

Caption: Experimental workflow for quantifying AMC photobleaching.

Troubleshooting_Workflow start AMC signal is fading rapidly check_intensity Is excitation intensity high? start->check_intensity check_exposure Is exposure time long? check_intensity->check_exposure No solution_intensity Reduce laser/lamp power check_intensity->solution_intensity Yes check_antifade Are you using an antifade reagent? check_exposure->check_antifade No solution_exposure Decrease exposure time / increase time interval check_exposure->solution_exposure Yes solution_antifade Use an appropriate antifade mounting medium check_antifade->solution_antifade No end Problem resolved check_antifade->end Yes solution_intensity->check_exposure solution_exposure->check_antifade solution_antifade->end

Caption: A troubleshooting decision tree for rapid AMC photobleaching.

References

Technical Support Center: Cbz-Lys-Lys-PABA-AMC diTFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the fluorogenic peptide substrate, Cbz-Lys-Lys-PABA-AMC diTFA.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Difficulty dissolving this peptide directly into aqueous buffers is common due to the hydrophobic N-terminal Cbz (Carboxybenzyl) protecting group and the aromatic PABA-AMC moiety. The di-Trifluoroacetate (diTFA) salt form, however, indicates the presence of positive charges on the lysine (B10760008) residues which can aid solubility.

Initial troubleshooting should focus on mechanical assistance and the use of organic co-solvents. Follow this workflow for best results:

G start Start: Lyophilized This compound reconstitute Reconstitute in minimal 100% DMSO or DMF start->reconstitute vortex Vortex vigorously for 1-2 minutes reconstitute->vortex sonicate Still insoluble? Briefly sonicate (ice bath) vortex->sonicate If particles remain stock Result: Concentrated stock solution in organic solvent vortex->stock If fully dissolved warm Still insoluble? Warm gently (30-40°C) sonicate->warm If particles remain warm->stock If fully dissolved dilute Dilute stock solution dropwise into stirred aqueous buffer stock->dilute final Final working solution (Ensure final organic solvent concentration is compatible with your assay) dilute->final G cluster_protocol Stock Solution Workflow weigh 1. Equilibrate Lyophilized Peptide add_solvent 2. Add 100% DMSO or DMF weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store G peptide Peptide Backbone (Cbz-Lys-Lys-PABA-AMC) lys1 Lysine 1 Side Chain (-NH3+) peptide->lys1 lys2 Lysine 2 Side Chain (-NH3+) peptide->lys2 tfa1 TFA⁻ Counter-ion lys1->tfa1 Ionic Interaction tfa2 TFA⁻ Counter-ion lys2->tfa2 Ionic Interaction

Technical Support Center: Cbz-Lys-Lys-PABA-AMC diTFA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Cbz-Lys-Lys-PABA-AMC diTFA fluorogenic assay. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

This is a fluorogenic assay used to measure the activity of certain proteases. The substrate, Cbz-Lys-Lys-PABA-AMC, is a non-fluorescent molecule. When a suitable protease cleaves the peptide bond after the second lysine (B10760008) residue, it releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of increase in fluorescence is directly proportional to the protease activity.

Q2: Which enzymes can be measured with this substrate?

The Lys-Lys sequence is characteristic for substrates of trypsin-like serine proteases, which cleave peptide bonds C-terminally to basic amino acid residues like lysine (Lys) and arginine (Arg).[1] Enzymes such as plasmin or certain cathepsins may also show activity towards this substrate.[2][3] The specific enzyme being assayed will depend on the experimental context.

Q3: What are the excitation and emission wavelengths for AMC?

Free AMC has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[4] It is recommended to confirm the optimal settings for your specific plate reader.

Q4: How should the this compound substrate be stored?

The substrate should be stored at -20°C, protected from light and moisture.[5] It is advisable to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles, which can lead to substrate degradation and increased background fluorescence.[5][6][7]

Q5: In what solvent should I dissolve the substrate?

The diTFA salt of this peptide substrate is generally soluble in water (H₂O).[8] For creating concentrated stock solutions, sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for similar AMC-based substrates.

Experimental Protocols and Controls

Preparation of an AMC Standard Curve

To convert the relative fluorescence units (RFU) measured in the assay to the actual amount of product formed, a standard curve with known concentrations of free AMC is mandatory.

Methodology:

  • Prepare a 1 mM AMC stock solution: Dissolve 7-amino-4-methylcoumarin in DMSO.

  • Perform serial dilutions: Create a series of standards in the assay buffer. The final concentrations should span the expected range of AMC produced in your enzymatic reaction.

  • Measure fluorescence: Add the standards to a 96-well plate (a black plate with a clear bottom is recommended for fluorescence assays) and measure the fluorescence using the same settings as your experiment.[9]

  • Plot the curve: Plot the background-subtracted RFU values against the corresponding AMC concentration. The resulting slope can be used to convert experimental RFU/min to moles/min.[4][10]

Sample AMC Standard Curve Data:

AMC Concentration (µM)Average RFU (Background Subtracted)
00
1.56880
3.121750
6.253500
12.57100
2514200
5028500

Note: These values are for illustrative purposes. Each user must generate a standard curve on their specific instrument.[10][11]

Assay Controls

Proper controls are critical for interpreting your results.

  • Negative Control (No Enzyme): This well contains the substrate and assay buffer but no enzyme. It is used to determine the rate of non-enzymatic substrate hydrolysis and the background fluorescence of the reagents.[5]

  • Positive Control: This well contains the substrate and a known active protease that is expected to cleave the substrate. This control validates that the assay components (buffer, substrate) are working correctly.

  • Vehicle Control: If testing inhibitors or activators that are dissolved in a solvent (e.g., DMSO), this well should contain the enzyme, substrate, and an equivalent amount of the solvent to account for any effects of the solvent on enzyme activity.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Add_Samples Add Test Samples & Enzyme Reagents->Add_Samples Standards Prepare AMC Standards Std_Curve Generate AMC Standard Curve Standards->Std_Curve Add_Controls Add Controls (Negative, Positive) Pre_Incubate Pre-incubate plate at desired temperature Add_Controls->Pre_Incubate Add_Samples->Pre_Incubate Initiate Initiate Reaction (Add Substrate) Pre_Incubate->Initiate Measure Measure Fluorescence (Kinetic Read, Ex/Em ~360/460 nm) Initiate->Measure Calc_Rate Calculate Initial Velocity (RFU/min) Measure->Calc_Rate Convert Convert RFU/min to Product Concentration Std_Curve->Convert Calc_Rate->Convert

Cbz-Lys-Lys-PABA-AMC assay experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Degradation: Spontaneous hydrolysis of the substrate.[5] 2. Reagent Contamination: Buffers or other reagents contaminated with proteases.[5] 3. Autofluorescence: Test compounds or sample components are intrinsically fluorescent.1. Prepare fresh substrate for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. Store protected from light.[5] 2. Use high-purity, sterile reagents and labware. 3. Screen all components for fluorescence before the experiment. If necessary, subtract the signal, but this may reduce sensitivity.[5]
Low or No Signal 1. Inactive Enzyme: Improper storage or handling has led to loss of enzyme activity.[6] 2. Incorrect Wavelengths: Plate reader is not set to the optimal excitation/emission for AMC.[9] 3. Presence of Inhibitors: Buffer components (e.g., EDTA for metalloproteases) or contaminants in the sample are inhibiting the enzyme.[5] 4. Suboptimal pH: The assay buffer pH is outside the optimal range for the enzyme.1. Run a positive control with a known active enzyme. Ensure proper enzyme storage and handling.[6] 2. Verify instrument settings (Ex: ~350-380 nm, Em: ~450-460 nm).[4] 3. Check buffer composition for known inhibitors. Consider sample purification if contaminants are suspected.[5] 4. Consult the literature for your enzyme's optimal pH and adjust the assay buffer accordingly.[5]
Non-linear Reaction Curve 1. Substrate Depletion: The enzyme concentration is too high, consuming >10% of the substrate quickly.[6] 2. Product Inhibition: The released product (AMC or the cleaved peptide) is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the measurement.1. Reduce the enzyme concentration or measure for a shorter duration to ensure you are recording the initial linear velocity.[12] 2. Dilute the sample to reduce the concentration of the accumulating product. 3. Check enzyme stability under assay conditions (pH, temperature). Consider adding stabilizing agents like BSA.
Inconsistent Results / Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[6] 2. Temperature Fluctuations: Inconsistent temperature across the plate or between experiments.[6] 3. Incomplete Mixing: Reagents were not mixed thoroughly upon addition.1. Use calibrated pipettes. Prepare a master mix of reagents to minimize well-to-well variation.[6] 2. Ensure the plate is fully equilibrated to the assay temperature before initiating the reaction.[6] 3. Gently mix the plate after adding the final reagent, avoiding bubbles.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered High_BG High Background? Start->High_BG Low_Signal Low / No Signal? High_BG->Low_Signal No Sol_High_BG Check Substrate Integrity Test for Contamination Screen for Autofluorescence High_BG->Sol_High_BG Yes Non_Linear Non-Linear Curve? Low_Signal->Non_Linear No Sol_Low_Signal Check Enzyme Activity (Positive Control) Verify Instrument Settings Check for Inhibitors & Optimal pH Low_Signal->Sol_Low_Signal Yes Sol_Non_Linear Reduce Enzyme Concentration Check for Product Inhibition Verify Enzyme Stability Non_Linear->Sol_Non_Linear Yes End Consult Further Resources Non_Linear->End No

A logical flow for troubleshooting common assay issues.

Example Signaling Pathway Involvement

Trypsin-like serine proteases are crucial in many biological processes. The diagram below illustrates a generalized pathway where a protease activates a downstream signaling cascade, a common mechanism in processes like blood coagulation or apoptosis.

Signaling_Pathway cluster_input Upstream Signal cluster_cascade Protease Cascade cluster_output Cellular Response Stimulus External Stimulus (e.g., Tissue Damage) Proenzyme Inactive Proenzyme (Zymogen) Stimulus->Proenzyme activates Active_Protease Active Trypsin-like Protease Proenzyme->Active_Protease cleavage Substrate_Protein Downstream Substrate Protein Active_Protease->Substrate_Protein cleaves Cleaved_Protein Cleaved (Active) Effector Protein Substrate_Protein->Cleaved_Protein activation Response Biological Response (e.g., Clot Formation, Apoptosis) Cleaved_Protein->Response triggers

Generalized protease-activated signaling pathway.

References

Technical Support Center: Optimizing Enzyme Assays with Cbz-Lys-Lys-PABA-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC.

Frequently Asked Questions (FAQs)

Q1: What is Cbz-Lys-Lys-PABA-AMC and how does it work?

Cbz-Lys-Lys-PABA-AMC is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence, Lys-Lys, is recognized and cleaved by specific enzymes. The C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group, which is quenched in the intact substrate. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence intensity is directly proportional to the enzyme's activity.

Q2: Which enzymes are known to cleave Cbz-Lys-Lys-PABA-AMC?

This substrate is designed for enzymes that exhibit trypsin-like specificity, cleaving peptide bonds C-terminal to lysine (B10760008) (Lys) and arginine (Arg) residues.[1] Key enzymes include:

  • Cathepsin B: A lysosomal cysteine protease that plays a crucial role in cellular protein turnover. It is known to preferentially cleave substrates with Arg-Arg or Lys-Arg sequences.[2]

  • Plasmin: A serine protease involved in the fibrinolytic system, responsible for dissolving fibrin (B1330869) blood clots. It cleaves fibrin at lysine and arginine residues.[3][4]

  • Trypsin: A well-characterized serine protease involved in digestion.[1][5]

Q3: What are the recommended excitation and emission wavelengths for AMC?

For the detection of the released AMC fluorophore, the recommended excitation wavelength is in the range of 360-380 nm, and the emission wavelength is in the range of 440-460 nm.[6][7] It is always advisable to confirm the optimal settings for your specific fluorescence microplate reader.

Q4: How should I prepare and store the Cbz-Lys-Lys-PABA-AMC substrate?

It is recommended to dissolve the substrate in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock solution should be stored in aliquots at -20°C or below and protected from light to avoid repeated freeze-thaw cycles and photodegradation.[2] For experiments, dilute the stock solution into the appropriate aqueous assay buffer immediately before use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Instability/Spontaneous Hydrolysis: The substrate may degrade over time in the assay buffer.[2] 2. Reagent Contamination: Assay buffer or other reagents may be contaminated with proteases.[2] 3. Autofluorescence: Assay components or the test compound itself may be fluorescent.[2]1. Prepare fresh substrate solutions for each experiment. Perform a "no-enzyme" control to measure the rate of spontaneous hydrolysis. 2. Use high-purity, sterile reagents and pipette tips. 3. Screen all individual assay components for intrinsic fluorescence at the assay wavelengths.
Low Signal-to-Noise Ratio 1. Suboptimal Enzyme or Substrate Concentration: The concentrations may not be in the optimal range for detection.[6] 2. Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low. 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Systematically titrate both the enzyme and substrate concentrations to find the optimal conditions.[5] 2. Optimize the gain setting on your instrument to enhance signal detection without saturating the detector. 3. Verify the activity of your enzyme stock using a known positive control or an alternative assay.
Non-linear or Erratic Results 1. Substrate Insolubility: The substrate may precipitate out of solution, especially at high concentrations. 2. Inner Filter Effect (IFE): At high substrate or product concentrations, light absorption can lead to a non-linear relationship between fluorescence and concentration.[2] 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay.[2]1. Ensure the substrate is fully dissolved. A small amount of co-solvent like DMSO in the final reaction may be necessary, but check for solvent effects on enzyme activity. 2. Work at substrate concentrations that avoid the inner filter effect. This can be tested by measuring the fluorescence of free AMC at various concentrations in the assay buffer. 3. Ensure the enzyme is stable under the assay conditions (pH, temperature) for the duration of the experiment.
No Signal (No increase in fluorescence) 1. Missing Reagent: A critical component of the assay (enzyme, substrate, or buffer) was omitted. 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme. 3. Potent Inhibition: A compound in the sample may be completely inhibiting the enzyme.1. Carefully review the pipetting steps and ensure all reagents were added correctly. 2. Consult the literature for the optimal conditions for your specific enzyme. For example, Cathepsin B has an optimal pH of around 6.0. 3. If testing for inhibitors, perform a control with the enzyme and substrate in the absence of the test compound.

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration

This protocol describes how to determine the optimal enzyme concentration for your assay using a fixed, saturating concentration of Cbz-Lys-Lys-PABA-AMC.

Materials:

  • Enzyme stock solution (e.g., Cathepsin B, Plasmin)

  • Cbz-Lys-Lys-PABA-AMC stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., for Cathepsin B: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 6.0)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Enzyme Dilutions: Create a series of enzyme dilutions in the assay buffer. The final concentrations in the well should span a range that is expected to produce a linear reaction rate.

  • Prepare Substrate Working Solution: Dilute the Cbz-Lys-Lys-PABA-AMC stock solution in the assay buffer to a final concentration that is well above the expected Michaelis-Menten constant (Km) (e.g., 5-10 times the Km). If the Km is unknown, a starting concentration of 50-100 µM is often suitable.

  • Set up the Assay Plate:

    • Add assay buffer to all wells.

    • Add the different enzyme dilutions to the sample wells.

    • Include "no-enzyme" control wells containing only assay buffer and substrate to measure background fluorescence.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes at Ex/Em = 360-380/440-460 nm.

Data Analysis and Presentation:

  • Subtract Background: For each time point, subtract the average fluorescence of the "no-enzyme" control wells from the fluorescence of the enzyme-containing wells.

  • Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence versus time for each enzyme concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Plot V₀ vs. Enzyme Concentration: Plot the calculated initial velocities against the corresponding enzyme concentrations.

  • Select Optimal Concentration: Choose an enzyme concentration from the linear range of this plot that provides a robust signal well above the background.

Table 1: Example Data for Enzyme Titration

Final Enzyme Concentration (nM)Initial Velocity (RFU/min)
0 (No-Enzyme Control)15
0.5150
1.0310
2.0625
4.01240
8.01500 (Saturation)

RFU = Relative Fluorescence Units

Visualization of Experimental Workflow

Enzyme_Concentration_Optimization_Workflow Workflow for Optimizing Enzyme Concentration cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis cluster_result Result prep_enzyme Prepare Enzyme Dilutions setup_plate Add Reagents to 96-well Plate prep_enzyme->setup_plate prep_substrate Prepare Substrate Working Solution initiate_reaction Add Substrate to Initiate Reaction prep_substrate->initiate_reaction pre_incubate Pre-incubate at Optimal Temperature setup_plate->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement initiate_reaction->measure_fluorescence subtract_background Subtract 'No-Enzyme' Control measure_fluorescence->subtract_background calc_velocity Calculate Initial Velocity (V₀) subtract_background->calc_velocity plot_data Plot V₀ vs. [Enzyme] calc_velocity->plot_data select_conc Select Optimal Enzyme Concentration plot_data->select_conc

Caption: Workflow for optimizing enzyme concentration.

References

Technical Support Center: Non-linear Kinetics with Cbz-Lys-Lys-PABA-AMC Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC in their enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an enzyme assay using Cbz-Lys-Lys-PABA-AMC?

The Cbz-Lys-Lys-PABA-AMC is a fluorogenic substrate designed for detecting the activity of proteases that cleave after lysine (B10760008) residues, such as trypsin. The substrate consists of a peptide sequence (Lys-Lys) recognized by the enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.

Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?

The liberated 7-amino-4-methylcoumarin (AMC) has a typical excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[1][2][3][4][5][6][7][8] It is recommended to confirm the optimal wavelengths using your specific instrumentation.

Q3: How should I dissolve and store the Cbz-Lys-Lys-PABA-AMC substrate?

It is recommended to dissolve the lyophilized substrate in a high-quality, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution. This stock solution should be stored in small aliquots at -20°C or below to minimize freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide: Non-linear Kinetics

Non-linear reaction kinetics, often observed as a flattening of the progress curve, can be a significant issue in enzyme assays. The following sections address common causes and solutions for non-linearity when using the Cbz-Lys-Lys-PABA-AMC substrate.

Problem 1: The reaction rate decreases at high substrate concentrations.

This is a common manifestation of non-linear kinetics and can be attributed to several factors, most notably the inner filter effect.

Cause 1: Primary Inner Filter Effect

At high concentrations, the uncleaved Cbz-Lys-Lys-PABA-AMC substrate can absorb the excitation light intended for the liberated AMC.[1][9] This reduces the amount of light available to excite the fluorophore, leading to a lower than expected fluorescence signal and an apparent decrease in the reaction rate.[1]

Solutions:

  • Reduce Substrate Concentration: Lower the substrate concentration to a range where its absorbance at the excitation wavelength is less than 0.1.[9]

  • Mathematical Correction: If high substrate concentrations are necessary, the inner filter effect can be corrected mathematically using the absorbance of the substrate at the excitation and emission wavelengths.[1]

Cause 2: Secondary Inner Filter Effect

The liberated AMC, at high concentrations, can re-absorb the emitted fluorescence before it reaches the detector, again leading to a non-linear relationship between fluorescence and product concentration.[9]

Solutions:

  • Dilute the Sample: If the signal is sufficiently strong, diluting the sample can mitigate the inner filter effect.[9]

  • Use a Standard Curve: Ensure that you are working within the linear range of an AMC standard curve. If the curve plateaus at higher concentrations, this is an indication of the inner filter effect.[1]

Problem 2: The reaction rate is not linear over time.

A non-linear progress curve, even at seemingly optimal substrate concentrations, can be caused by the following:

Cause Description Solution
Substrate Depletion The enzyme has consumed a significant portion (>10-15%) of the substrate, leading to a decrease in the reaction rate as the substrate concentration is no longer saturating.[10]Reduce the enzyme concentration or shorten the reaction time to ensure initial velocity conditions are maintained.[10]
Enzyme Instability The enzyme may lose activity over the course of the assay due to factors like pH, temperature, or the absence of stabilizing agents.[10]Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents such as BSA or glycerol.[11]
Product Inhibition The cleaved peptide fragment or the AMC product may bind to the enzyme and inhibit its activity.[10][11]Analyze only the initial, linear phase of the reaction to determine the rate.[10]

Below is a decision tree to guide you through troubleshooting non-linear kinetics:

G start Non-linear Kinetics Observed q1 Is the progress curve non-linear over time? start->q1 q2 Does the reaction rate decrease at high substrate concentrations? start->q2 sub_dep Potential Substrate Depletion q1->sub_dep Yes enzyme_inst Potential Enzyme Instability q1->enzyme_inst Yes prod_inhib Potential Product Inhibition q1->prod_inhib Yes ife Potential Inner Filter Effect (IFE) q2->ife Yes sol_sub_dep Reduce enzyme concentration or reaction time. sub_dep->sol_sub_dep sol_enzyme_inst Optimize buffer conditions (pH, temp) and add stabilizers (e.g., BSA). enzyme_inst->sol_enzyme_inst sol_prod_inhib Analyze only the initial linear phase of the reaction. prod_inhib->sol_prod_inhib sol_ife Lower substrate concentration or apply a mathematical correction for IFE. ife->sol_ife G prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) setup_plate Set up 96-well plate with enzyme and controls prep_reagents->setup_plate pre_incubate Pre-incubate plate at desired temperature setup_plate->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically initiate_reaction->measure_fluorescence analyze_data Analyze data to determine initial velocity measure_fluorescence->analyze_data G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage & activation G_protein G Protein Activation PAR2->G_protein EGFR EGFR Src Src EGFR->Src MMP MMP TGFa TGF-α release MMP->TGFa G_protein->MMP activates TGFa->EGFR activates ERK ERK1/2 Activation Src->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Cbz-Lys-Lys-PABA-AMC diTFA stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC diTFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this substrate for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Initially, it is recommended to attempt dissolving the peptide in high-purity water. If solubility is limited, the addition of a small amount of an organic solvent such as DMSO may be necessary. For peptides with a net positive charge, a dilute acetic acid solution (e.g., 10%) can also aid in solubilization.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month. To maintain stability, solutions should be sealed to protect them from moisture and light.

Q3: What is the optimal pH range for using this substrate in enzymatic assays?

A3: The optimal pH for your assay will primarily depend on the enzyme being studied. However, the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is generally stable in a pH range of 6 to 8. It is advisable to perform initial experiments to determine the optimal pH for both enzyme activity and substrate stability.

Q4: Is the Cbz protecting group stable under typical assay conditions?

A4: The benzyloxycarbonyl (Cbz) group is generally stable in mild aqueous buffers used for enzymatic assays. It is resistant to acidic conditions, such as those using trifluoroacetic acid (TFA) for peptide cleavage during synthesis. However, it can be cleaved by hydrogenolysis.

Q5: What are the potential degradation pathways for this substrate in an aqueous solution?

A5: The primary concern for degradation in aqueous solutions is the hydrolysis of the amide bonds, particularly the bond linking p-aminobenzoic acid (PABA) and AMC, which would lead to a background fluorescence signal. This hydrolysis is typically slow under neutral pH conditions but can be accelerated by strong acids or bases, especially with elevated temperatures.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control

Description: A significant increase in fluorescence is observed in control wells that do not contain the enzyme.

Possible Causes and Solutions:

  • Substrate Instability: The substrate may be degrading spontaneously in the assay buffer.

    • Troubleshooting Step: Perform a substrate stability test. Incubate the substrate in the assay buffer at the experimental temperature and measure the fluorescence at several time points. A significant, time-dependent increase in fluorescence indicates substrate instability.

    • Solution: If the substrate is unstable, consider adjusting the buffer composition, pH, or temperature. A lower temperature or a pH closer to neutral may reduce the rate of spontaneous hydrolysis.

  • Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent compounds.

    • Troubleshooting Step: Measure the fluorescence of each component of the assay individually.

    • Solution: Use high-purity, nuclease-free water and fresh, high-quality buffer components.

Issue 2: Low Signal-to-Noise Ratio

Description: The fluorescence signal from the enzymatic reaction is weak and difficult to distinguish from the background noise.

Possible Causes and Solutions:

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

    • Troubleshooting Step: Review the literature for the optimal conditions for your enzyme of interest. Perform a matrix of experiments varying the pH and temperature to find the optimal conditions for your specific assay.

    • Solution: Adjust the assay buffer to the optimal pH and temperature for your enzyme.

  • Incorrect Substrate Concentration: The substrate concentration may be too low for the enzyme to act upon efficiently.

    • Troubleshooting Step: Perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for your enzyme with this substrate.

    • Solution: Use a substrate concentration that is appropriate for your experimental goals, often at or above the Km value.

Data Presentation

The following tables present representative data on the stability of this compound in aqueous solutions. This data is intended to be a guideline, and it is recommended that users perform their own stability studies under their specific experimental conditions.

Table 1: Effect of pH on the Spontaneous Hydrolysis of this compound

pHIncubation Time (hours)Background Fluorescence (RFU)
5.00105
1110
2115
4125
7.40102
1103
2105
4108
9.00110
1120
2135
4160
Data are representative and were collected at 37°C in a universal buffer.

Table 2: Effect of Temperature on the Spontaneous Hydrolysis of this compound

Temperature (°C)Incubation Time (hours)Background Fluorescence (RFU)
25098
199
2100
4102
370102
1103
2105
4108
500108
1115
2125
4145
Data are representative and were collected at pH 7.4 in 50 mM Tris-HCl buffer.

Experimental Protocols

Protocol for Assessing Substrate Stability

This protocol describes a method to evaluate the stability of this compound in a specific assay buffer.

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.4)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader (Excitation: ~350 nm, Emission: ~440 nm)

Procedure:

  • Prepare Substrate Solution: Prepare a working solution of the substrate in the assay buffer at the final concentration to be used in the enzymatic assay.

  • Plate Setup: Add the substrate solution to multiple wells of the 96-well plate. Include wells with only the assay buffer as a blank control.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., 37°C).

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, and 4 hours).

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the substrate-containing wells at each time point. Plot the background-corrected fluorescence against time to assess the rate of spontaneous hydrolysis.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sub Prepare Substrate Solution in Assay Buffer prep_plate Aliquot into 96-well Plate prep_sub->prep_plate incubate Incubate at Experimental Temperature prep_plate->incubate prep_blank Prepare Blank (Buffer Only) prep_blank->incubate measure Measure Fluorescence Over Time incubate->measure subtract_bg Subtract Blank Fluorescence measure->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data assess Assess Substrate Stability plot_data->assess Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Fluorescence? instability Substrate Instability start->instability Yes contamination Reagent Contamination start->contamination Yes test_stability Perform Stability Test instability->test_stability test_reagents Test Individual Reagents contamination->test_reagents adjust_conditions Adjust Buffer/Temp test_stability->adjust_conditions use_pure Use High-Purity Reagents test_reagents->use_pure adjust_conditions->start Re-evaluate use_pure->start Re-evaluate

Interference in Cbz-Lys-Lys-PABA-AMC fluorescence readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cbz-Lys-Lys-PABA-AMC based fluorescence assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on identifying and mitigating interference in fluorescence readings.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a Cbz-Lys-Lys-PABA-AMC fluorescence assay?

A1: This fluorogenic assay measures the activity of certain proteases. The substrate, Cbz-Lys-Lys-PABA-AMC, consists of a peptide sequence linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of AMC is quenched by the attached peptide.[1][2] When a specific protease cleaves the peptide bond, free AMC is released. This free AMC fluoresces strongly when excited with light, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.[1]

Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

A2: Free 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength between 360-380 nm, with its emission measured in the range of 440-460 nm.[1][3] It is critical to use the correct filter settings on your fluorescence plate reader for optimal signal detection.[1]

Q3: What are the common causes of false positives in my Cbz-Lys-Lys-PABA-AMC assay?

A3: False positives, where a test compound incorrectly appears to be an inhibitor, are often due to interference with the assay's fluorescence detection. The primary causes include:

  • Autofluorescence: The test compound itself fluoresces at the same wavelengths used to detect AMC, leading to an artificially high background signal.[1][4]

  • Fluorescence Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelength of AMC, which reduces the detected fluorescence signal and mimics enzyme inhibition.[1][5]

Q4: What can lead to false negatives in this assay?

Q5: How does pH affect the fluorescence readings in an AMC-based assay?

A5: The fluorescence of AMC can be pH-dependent.[6][7] Generally, AMC fluorescence is stable within a pH range of approximately 6 to 8.[6] Extreme pH values can cause quenching or instability of the fluorophore.[6] It is important to optimize the buffer pH to ensure maximum enzyme activity while maintaining the stability of both the substrate and the released AMC.[6]

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This suggests that the AMC fluorophore is either being released non-enzymatically or that there is an external source of fluorescence.

Possible Cause Troubleshooting Steps
Test Compound Autofluorescence Perform an Autofluorescence Counter-Assay to determine if the compound itself is fluorescent.[1] If it is, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.[1]
Substrate Instability/Autohydrolysis Test the stability of the substrate in the assay buffer over time. Prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted solutions. Run a "substrate only" control to measure the rate of spontaneous AMC release.[8]
Contaminated Reagents Test each component of the assay (e.g., buffer, water, DMSO) individually for fluorescence at the assay's excitation and emission wavelengths.[6]
Issue 2: Apparent Enzyme Inhibition is Not Reproducible in Orthogonal Assays

This may indicate that the test compound is not a true inhibitor but is interfering with the fluorescence detection.

Possible Cause Troubleshooting Steps
Fluorescence Quenching Perform a Quenching Counter-Assay to determine if the compound is absorbing light at the excitation or emission wavelengths of AMC.[1]
Compound Aggregation The formation of compound aggregates can lead to non-specific inhibition. The inclusion of a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, can help prevent this.[6]
Issue 3: Poor Assay Reproducibility or a Non-Linear Standard Curve

This often points to issues with the reagents or the experimental setup.

Possible Cause Troubleshooting Steps
Reagent Instability Ensure the Cbz-Lys-Lys-PABA-AMC substrate has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles.[1]
Sub-optimal Assay Conditions Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[8]
Incorrect Instrument Settings Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC and that the gain setting is appropriate.[8]

Experimental Protocols

Autofluorescence Counter-Assay

This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in the plate.

  • Include control wells containing only the assay buffer (blank).

  • Read the fluorescence at the same excitation and emission wavelengths used for the Cbz-Lys-Lys-PABA-AMC assay (e.g., Ex: 380 nm, Em: 460 nm).[1]

  • Interpretation: If the fluorescence intensity in the wells containing the compound is significantly higher than the blank, the compound is autofluorescent.[1]

Quenching Counter-Assay

This protocol identifies if a test compound interferes with the detection of the AMC signal by absorbing light.

Materials:

  • Test compound

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of free AMC in the assay buffer at a concentration that gives a robust signal.

  • Add serial dilutions of the test compound to wells containing the AMC solution.

  • Include control wells with the AMC solution and no compound.

  • Read the fluorescence at the standard AMC wavelengths.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.[1]

Visualized Workflows

cluster_0 Troubleshooting High Background Fluorescence Start High Background in 'No Enzyme' Control Check_Compound Perform Autofluorescence Counter-Assay Start->Check_Compound Is_Fluorescent Is Compound Fluorescent? Check_Compound->Is_Fluorescent Subtract_Bkg Correct Data by Subtracting Compound Signal Is_Fluorescent->Subtract_Bkg Yes Check_Substrate Test Substrate Stability Is_Fluorescent->Check_Substrate No End Issue Resolved Subtract_Bkg->End Is_Unstable Is Substrate Unstable? Check_Substrate->Is_Unstable Use_Fresh Use Freshly Prepared Substrate Is_Unstable->Use_Fresh Yes Check_Reagents Test Individual Reagents for Fluorescence Is_Unstable->Check_Reagents No Use_Fresh->End Check_Reagents->End

Caption: A logical workflow for troubleshooting high background fluorescence.

cluster_1 Identifying Compound-Mediated Assay Interference Start Apparent Inhibition Not Reproducible Check_Quenching Perform Quenching Counter-Assay Start->Check_Quenching Is_Quenching Is Compound a Quencher? Check_Quenching->Is_Quenching False_Positive_Quench Result is a False Positive due to Quenching Is_Quenching->False_Positive_Quench Yes Check_Autofluorescence Perform Autofluorescence Counter-Assay Is_Quenching->Check_Autofluorescence No Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent False_Positive_Fluoro Result is a False Positive due to Autofluorescence Is_Autofluorescent->False_Positive_Fluoro Yes True_Inhibitor Compound is a Likely True Inhibitor Is_Autofluorescent->True_Inhibitor No

Caption: A decision pathway for identifying the type of compound interference.

References

Technical Support Center: Quenching Effects in AMC-Based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quenching effects in 7-amino-4-methylcoumarin (B1665955) (AMC)-based protease assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my AMC-based protease assay?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, in this case, the AMC molecule.[1] In the context of an AMC-based protease assay, the principle relies on the cleavage of a peptide-AMC substrate, which releases the highly fluorescent free AMC.[2][3] Quenching effects can artificially lower the detected fluorescence signal, leading to an underestimation of protease activity or the false identification of inhibitor compounds.[3][4]

Q2: What are the common causes of quenching in AMC-based protease assays?

A2: The most common causes of quenching in these assays are:

  • Inner Filter Effect (IFE): This occurs when components in the assay mixture, such as the substrate, product, or test compounds, absorb the excitation or emission light.[4][5] This prevents the light from either reaching the AMC fluorophore or the detector, respectively.[5][6]

  • Compound Autofluorescence: Test compounds may fluoresce at the same wavelengths as AMC, leading to a high background signal that can mask the true signal or mimic inhibition.[4][7]

  • Compound-Specific Quenching: Some test compounds can directly interact with the AMC molecule and cause quenching through various mechanisms, such as static or collisional quenching.[8][9]

Q3: How can I determine if my assay is affected by the inner filter effect?

A3: You should suspect the inner filter effect if you observe the following:

  • A non-linear relationship between fluorescence and AMC concentration, especially at higher concentrations.[5]

  • A decrease in fluorescence signal at high substrate or enzyme concentrations.[10]

  • Your samples have a noticeable color or turbidity.[5]

  • The absorbance of your sample at the excitation (~350 nm for AMC) or emission (~450 nm for AMC) wavelength is above 0.1.[6]

Q4: My "no enzyme" control wells have high background fluorescence. What could be the cause?

A4: High background fluorescence in the absence of enzyme activity can be due to:

  • Substrate Instability: The AMC-peptide substrate may be degrading spontaneously, releasing free AMC.[10]

  • Autofluorescence of Assay Components: The test compound, buffer components, or microplate itself may be autofluorescent.[4][11]

  • Protease Contamination: Reagents or samples may be contaminated with proteases.[10]

Q5: I'm screening a compound library and see a significant drop in fluorescence, suggesting inhibition. How can I be sure it's not an artifact?

A5: Apparent inhibition can be a result of quenching artifacts. To validate your findings, it is crucial to perform counter-assays to rule out autofluorescence and direct quenching of the AMC fluorophore by the test compound.[3][4] An orthogonal assay, such as an HPLC-based protease assay that directly measures substrate and product, can also be used for cross-validation.[12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common quenching-related issues in AMC-based protease assays.

Problem 1: High Background Fluorescence
Possible Cause Troubleshooting Steps
Compound Autofluorescence 1. Perform an autofluorescence counter-assay (see Experimental Protocols).[4] 2. If the compound is fluorescent, subtract the signal from the compound-only control wells from the experimental wells.[4]
Substrate Instability 1. Prepare fresh substrate solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of the substrate stock.[10] 3. Store substrate aliquots protected from light at -20°C or below.[10]
Contaminated Reagents 1. Use high-purity reagents and sterile, disposable labware. 2. Filter-sterilize buffers if necessary.[13]
Problem 2: Non-Linear or Decreasing Fluorescence Signal
Possible Cause Troubleshooting Steps
Inner Filter Effect (IFE) 1. Measure the absorbance of the reaction mixture at the excitation and emission wavelengths. If the absorbance is > 0.1, IFE is likely significant.[6] 2. Dilute the sample to reduce the concentration of absorbing molecules.[5] 3. Apply a mathematical correction for the inner filter effect (see Experimental Protocols).[5]
Enzyme or Substrate Instability 1. Verify the stability of the enzyme and substrate under the assay conditions.[10] 2. Ensure the substrate is fully soluble in the assay buffer.[10]
Photobleaching 1. Reduce the intensity of the excitation light. 2. Decrease the exposure time or the frequency of measurements.

Experimental Protocols

Protocol 1: Autofluorescence Counter-Assay

This protocol helps determine if a test compound is autofluorescent at the assay wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include wells with assay buffer only as a blank control.

  • Measure the fluorescence intensity at the excitation and emission wavelengths used for the AMC-based assay (e.g., Ex: 360-380 nm, Em: 440-460 nm).[4]

Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.[4]

Protocol 2: Correction for the Inner Filter Effect (IFE)

This protocol describes a method to mathematically correct for the inner filter effect using absorbance measurements.[5]

Materials:

  • Sample from the protease assay

  • Spectrophotometer or plate reader with absorbance measurement capabilities

  • Cuvettes or microplates suitable for absorbance measurements

Procedure:

  • Measure the absorbance of the sample at the excitation wavelength (A_ex) and the emission wavelength (A_em) of AMC.

  • Calculate the corrected fluorescence intensity (F_corrected) using the following formula:

    F_corrected = F_observed * 10^((A_ex + A_em) / 2)[5]

    Where:

    • F_observed is the measured fluorescence intensity.

    • A_ex is the absorbance at the excitation wavelength.

    • A_em is the absorbance at the emission wavelength.

Quantitative Data Summary

Table 1: Impact of Absorbance on Fluorescence Intensity Error due to IFE

Total Absorbance (A_ex + A_em)Approximate Error in Fluorescence Intensity
0.05~5%
0.1~10%[6]
0.2~20%
0.5~50%

Note: These are approximate values and can vary depending on the specific assay conditions and instrument geometry.[14]

Visual Guides

Quenching_Mechanisms cluster_assay AMC-Based Protease Assay cluster_quenching Quenching Effects Excitation Light Excitation Light Peptide-AMC Peptide-AMC Excitation Light->Peptide-AMC Excites Free AMC Free AMC Peptide-AMC->Free AMC Protease Protease Protease->Peptide-AMC Cleaves Detector Detector Free AMC->Detector Emits Light IFE Inner Filter Effect IFE->Detector Blocks Emission Compound Test Compound Compound->Excitation Light Absorbs Compound->Free AMC Quenches

Caption: Mechanisms of fluorescence quenching in AMC-based assays.

Troubleshooting_Workflow start Problem with AMC Assay Results high_bg High Background Fluorescence? start->high_bg nonlinear Non-Linear Signal? high_bg->nonlinear No autofluorescence Run Autofluorescence Counter-Assay high_bg->autofluorescence Yes check_ife Measure Absorbance (Check for IFE) nonlinear->check_ife Yes end Valid Results nonlinear->end No subtract_bg Subtract Background Signal autofluorescence->subtract_bg correct_ife Apply IFE Correction check_ife->correct_ife subtract_bg->nonlinear correct_ife->end

Caption: Troubleshooting workflow for quenching effects.

References

Validation & Comparative

A Comparative Guide to Fluorogenic Substrates for Protease Assays: Moving Beyond Traditional AMC-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay substrate is critical for generating robust and reliable data. While Cbz-Lys-Lys-PABA-AMC has been a staple for the measurement of certain protease activities, a diverse array of alternative fluorogenic substrates now offers significant advantages in terms of sensitivity, specificity, and suitability for high-throughput screening. This guide provides an objective comparison of the performance of key alternatives, supported by experimental principles and methodologies.

Key Alternatives to AMC-Based Protease Substrates

The landscape of protease assays has evolved, with several classes of fluorogenic substrates emerging as powerful alternatives to the traditional 7-amino-4-methylcoumarin (B1665955) (AMC) derivatives. These alternatives primarily include Rhodamine 110-based substrates, advanced coumarin (B35378) derivatives, and Förster Resonance Energy Transfer (FRET) substrates. Each class offers distinct advantages, catering to different experimental needs.

Rhodamine 110-Based Substrates: A Leap in Sensitivity

Rhodamine 110 (R110) derivatives represent a significant advancement in protease substrate technology, offering substantially higher sensitivity than their AMC counterparts.[1][2] These substrates are typically bisamide derivatives of the R110 fluorophore, where a peptide sequence is covalently linked to each of R110's amino groups.[3] This configuration effectively quenches the fluorescence of the rhodamine core. Enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate, followed by a second cleavage to release the free rhodamine 110, which is significantly more fluorescent.[3]

A key advantage of R110-based substrates is their red-shifted excitation and emission spectra (approximately 498 nm and 521 nm, respectively), which helps to reduce background fluorescence and interference from colored compounds often found in screening libraries.[1][2] This makes them particularly well-suited for high-throughput screening applications. Several studies have reported that rhodamine 110-based assays can be 50- to 300-fold more sensitive than analogous coumarin-based assays.[1][2]

Advanced Coumarin Derivatives: Enhancing a Classic

While AMC is a widely used fluorophore, newer coumarin derivatives have been developed to overcome some of its limitations. One such derivative is 7-amino-4-carbamoylmethylcoumarin (ACC). Substrates incorporating the ACC leaving group exhibit kinetic profiles comparable to those with AMC.[4] However, ACC boasts an approximately 3-fold higher quantum yield than AMC, which translates to a more sensitive detection of proteolytic activity and allows for a reduction in the required enzyme and substrate concentrations.[4] This enhanced fluorescence can be particularly beneficial when working with low-abundance proteases or when aiming to minimize reagent costs.

FRET Substrates: High Signal-to-Noise Ratio

Förster Resonance Energy Transfer (FRET) substrates employ a different quenching mechanism. In this design, a fluorophore and a quencher moiety are attached to the same peptide substrate.[5][6] When the substrate is intact, the close proximity of the quencher to the fluorophore suppresses its fluorescence emission. Upon proteolytic cleavage of the peptide linker, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[2][5] This "turn-on" signal mechanism provides a high signal-to-noise ratio, making FRET substrates a robust choice for a variety of protease assays.[2] Furthermore, the development of near-infrared (NIR) FRET substrates has extended the utility of this approach by minimizing interference from biological samples and colored compounds.[6][7]

Performance Comparison of Fluorogenic Protease Substrates

The choice of a suitable protease substrate is often a trade-off between sensitivity, cost, and the specific requirements of the assay. The following table summarizes the key performance characteristics of the discussed alternatives.

Substrate ClassPrinciple of DetectionKey AdvantagesReported SensitivityExcitation/Emission (nm)
AMC-Based Release of fluorescent AMCWell-established, widely availableStandard~380 / ~460[2]
Rhodamine 110-Based Two-step release of fluorescent R11050- to 300-fold higher sensitivity than AMC, red-shifted spectra, reduced interferenceHigh~498 / ~521[1]
ACC-Based Release of fluorescent ACC~3-fold higher quantum yield than AMC, increased sensitivityHigh~350 / ~450 (cleaved)[4]
FRET-Based Separation of fluorophore and quencherHigh signal-to-noise ratio, ratiometric measurements possibleHighVaries with FRET pair
NIR FRET-Based FRET with near-infrared fluorophoresReduced background and interference from colored compoundsHigh>650 / >670

Experimental Protocols

The following provides a generalized experimental protocol for a protease assay using a fluorogenic substrate. Specific parameters such as buffer composition, substrate concentration, and incubation time should be optimized for each protease and substrate pair.

General Protocol for a Fluorogenic Protease Assay
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare an assay buffer specific to the protease of interest. This buffer should maintain the optimal pH and ionic strength for enzyme activity.

    • Prepare a stock solution of the purified protease in the assay buffer.

  • Assay Procedure:

    • In a microplate (preferably black for fluorescence assays), add the assay buffer.

    • Add the fluorogenic substrate to the desired final concentration. It is recommended to perform a substrate titration to determine the optimal concentration (ideally at or below the Km).

    • To initiate the reaction, add the protease to the wells. For control wells, add assay buffer without the enzyme.

    • Incubate the plate at the optimal temperature for the protease.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate time intervals using a microplate reader. The excitation and emission wavelengths should be set according to the specific fluorophore being used.

    • The rate of increase in fluorescence is proportional to the protease activity.

  • Data Analysis:

    • Subtract the background fluorescence (from the control wells without enzyme) from the experimental wells.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity of the reaction.

    • Calculate the protease activity from the slope of this linear portion, using a standard curve generated with the free fluorophore to convert fluorescence units to molar concentrations.

Visualizing the Assay Workflow

The following diagram illustrates the general workflow of a fluorogenic protease assay.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Stocks Mix Combine Buffer and Substrate in Microplate Reagents->Mix Initiate Add Protease to Initiate Reaction Mix->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Protease Activity Plot->Calculate

Caption: A generalized workflow for a fluorogenic protease assay.

Signaling Pathway of Substrate Cleavage

The fundamental principle behind these assays is the enzymatic cleavage of a substrate, leading to a detectable signal. This can be visualized as a simple signaling pathway.

Substrate_Cleavage_Pathway Protease Active Protease Cleavage Proteolytic Cleavage Protease->Cleavage Substrate Fluorogenic Substrate (Quenched) Substrate->Cleavage Product1 Cleaved Peptide Cleavage->Product1 Product2 Fluorophore (Fluorescent) Cleavage->Product2 Signal Detectable Fluorescent Signal Product2->Signal

References

A Comparative Guide to AMC, ACC, and Rhodamine 110 Fluorophores for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of drug discovery and life sciences research, the selection of appropriate fluorescent probes is paramount for the sensitive and accurate quantification of enzyme activity. This guide provides an in-depth, objective comparison of three widely utilized fluorophores—7-Amino-4-methylcoumarin (AMC), 7-Amino-4-carbamoylmethylcoumarin (ACC), and Rhodamine 110—to assist researchers, scientists, and drug development professionals in making informed decisions for their assay development needs.

Introduction to Fluorogenic Enzyme Assays

Fluorogenic assays are a cornerstone of enzyme kinetics and high-throughput screening. The fundamental principle involves the use of a non-fluorescent or poorly fluorescent substrate that, upon enzymatic cleavage, releases a highly fluorescent molecule. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. The choice of the fluorophore is critical as it dictates the assay's sensitivity, spectral properties, and susceptibility to interference.

Quantitative Comparison of Fluorophore Properties

The selection of a fluorophore is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for AMC, ACC, and Rhodamine 110.

Feature7-Amino-4-methylcoumarin (AMC)7-Amino-4-carbamoylmethylcoumarin (ACC)Rhodamine 110
Excitation Maximum (λex) ~344 nm[1]~350 nm[2][3]~496-500 nm[4][5]
Emission Maximum (λem) ~440 nm[1]~450 nm[3]~520-522 nm[4][5]
Molar Extinction Coefficient (ε) ~17,800 M⁻¹cm⁻¹ (in EtOH)Data not readily available~80,000 M⁻¹cm⁻¹ (in pH 6 solution)[5]
Quantum Yield (Φ) ~0.63 (in Ethanol)[6]~2.8-3 fold higher than AMC[3][7][8]~0.92[9]
pH Sensitivity Fluorescence is relatively stable at physiological pH[6][10]Information not readily available, but coumarin (B35378) derivatives can be pH-sensitive.Fluorescence is constant from pH 3-9[5]
Photostability Generally considered to have good photostability[10]Information not readily availableGood photostability[11]

In-Depth Comparison

7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore. Its primary advantages are its well-established use in a variety of enzyme assays and its relatively stable fluorescence at physiological pH.[6][10] This makes it a robust choice for assays where pH fluctuations might be a concern. However, its excitation in the UV range can sometimes lead to higher background fluorescence from biological samples and test compounds.

7-Amino-4-carbamoylmethylcoumarin (ACC) is a derivative of AMC designed to offer improved performance. The most significant advantage of ACC is its approximately 2.8 to 3-fold higher quantum yield compared to AMC, which can lead to a more sensitive detection of enzymatic activity.[3][7][8] This enhanced brightness allows for the use of lower enzyme and substrate concentrations, which is particularly beneficial when working with precious reagents. While specific data on its extinction coefficient, pH sensitivity, and photostability are not as widely published, its structural similarity to AMC suggests it would have comparable, if not slightly improved, characteristics.

Rhodamine 110 is a green-emitting fluorophore that offers several distinct advantages. Its excitation and emission wavelengths are in the visible range, which significantly reduces interference from the autofluorescence of common biological molecules and synthetic compounds that tend to fluoresce in the UV or blue regions.[12] Rhodamine 110 boasts a very high molar extinction coefficient and an excellent quantum yield, making it an exceptionally bright fluorophore and leading to highly sensitive assays.[5][9] Furthermore, its fluorescence is stable over a broad pH range, from pH 3 to 9, adding to its versatility and reliability.[5] One unique aspect of Rhodamine 110 is its use in creating both symmetric and asymmetric substrates, which can be leveraged for signal amplification or simplified kinetic analysis, respectively.[12]

Signaling Pathways and Experimental Workflows

The application of these fluorophores is often in the context of specific biological pathways. For instance, AMC and Rhodamine 110-based substrates are extensively used to measure the activity of caspases, key enzymes in the apoptosis signaling cascade.

Caspase_Apoptosis_Pathway Caspase-Mediated Apoptosis Signaling Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, ER stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caspase-mediated apoptosis signaling pathway.

A generalized workflow for utilizing these fluorophores in a protease assay is depicted below. The core principle remains the same regardless of the specific fluorophore used.

Protease_Assay_Workflow General Workflow for Fluorogenic Protease Assay Substrate Fluorogenic Substrate (Peptide-Fluorophore) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Protease Enzyme->Cleavage Product1 Cleaved Peptide Cleavage->Product1 Product2 Free Fluorophore (Fluorescent) Cleavage->Product2 Detection Fluorescence Detection (Plate Reader) Product2->Detection Data Data Analysis (Enzyme Activity) Detection->Data

Protease-catalyzed cleavage of a fluorogenic substrate.

Experimental Protocols

To objectively compare the performance of AMC, ACC, and Rhodamine 110-based substrates, a standardized experimental protocol is crucial. The following is a representative protocol for a comparative protease assay.

Objective: To compare the kinetic parameters (Km and Vmax) of a specific protease using substrates conjugated to AMC, ACC, and Rhodamine 110.

Materials:

  • Purified protease of interest

  • AMC-conjugated peptide substrate (e.g., Z-Arg-Arg-AMC)

  • ACC-conjugated peptide substrate (with the same peptide sequence as the AMC substrate)

  • Rhodamine 110-conjugated peptide substrate (with the same peptide sequence)

  • Assay Buffer (optimized for the protease, e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters for each fluorophore

  • DMSO for substrate stock solutions

  • Free AMC, ACC, and Rhodamine 110 for standard curves

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of each peptide substrate and free fluorophore in DMSO.

    • Prepare a dilution series of each substrate in Assay Buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Km value.

    • Prepare a dilution series of each free fluorophore in Assay Buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations.

    • Dilute the protease to an appropriate working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Standard Curve Measurement:

    • Add the dilution series of each free fluorophore to separate wells of the microplate.

    • Measure the fluorescence at the respective excitation and emission wavelengths for AMC, ACC, and Rhodamine 110.

    • Plot RFU versus concentration for each fluorophore to generate a standard curve.

  • Enzyme Assay:

    • To the wells of the microplate, add the diluted substrate solutions.

    • Initiate the reaction by adding the diluted enzyme solution to each well. Include a "no-enzyme" control for each substrate concentration.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to the optimal temperature for the enzyme.

    • Measure the increase in fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the V₀ from RFU/min to moles/min using the standard curve for the corresponding fluorophore.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Conclusion

The choice between AMC, ACC, and Rhodamine 110 will depend on the specific requirements of the assay.

  • AMC is a reliable and cost-effective choice for many standard enzyme assays, particularly when pH stability is a key consideration.

  • ACC offers a significant improvement in sensitivity over AMC due to its higher quantum yield, making it ideal for assays with low enzyme concentrations or when conserving reagents is important.

  • Rhodamine 110 provides the highest sensitivity and the least interference from background fluorescence due to its superior photophysical properties and visible light excitation. It is the preferred choice for high-throughput screening and demanding assays where the highest signal-to-noise ratio is required.

By carefully considering the data presented in this guide, researchers can select the most appropriate fluorophore to achieve robust, reliable, and highly sensitive results in their enzyme activity assays.

References

A Comparative Guide to the Validation of Enzyme Activity with Cbz-Lys-Lys-PABA-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC for the validation of enzyme activity, particularly for trypsin-like serine proteases. Due to the limited direct experimental data available for Cbz-Lys-Lys-PABA-AMC in publicly accessible literature, this guide leverages data from structurally similar and commonly used alternative substrates to provide a comprehensive comparative framework.

Principle of Fluorogenic Enzyme Assays

Fluorogenic peptide substrates are invaluable tools for measuring enzyme activity with high sensitivity and in a continuous manner. These substrates consist of a peptide sequence recognized by a specific protease, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the fluorophore is released, resulting in a significant increase in fluorescence. This increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time to determine reaction kinetics.

The general mechanism involves the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzyme activity under initial velocity conditions. This can be monitored using a fluorometer or a microplate reader with excitation typically around 360-380 nm and emission detection at 440-460 nm.

Cbz-Lys-Lys-PABA-AMC: A Substrate for Trypsin-Like Proteases

The peptide sequence of Cbz-Lys-Lys-PABA-AMC, containing two consecutive lysine (B10760008) (Lys) residues, strongly suggests its utility as a substrate for trypsin-like serine proteases. These enzymes, including trypsin, plasmin, and kallikrein, exhibit a primary specificity for cleaving peptide bonds C-terminal to basic amino acid residues such as lysine and arginine. The carboxybenzyl (Cbz) group at the N-terminus is a common blocking group in synthetic peptide substrates.

Comparative Analysis of Fluorogenic Substrates

SubstrateTarget Enzyme(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Boc-Gln-Ala-Arg-AMC Trypsin---[1]
Z-Phe-Arg-AMC Papain, Kallikrein---[2][3]
Boc-Val-Leu-Lys-MCA Plasmin---[4]
Boc-Glu-Lys-Lys-MCA Plasmin---[4]
Pro-Phe-Arg-MCA Kallikrein---[5]
(Cbz-Gly-Arg-NH)₂-Rhodamine Trypsin--1,670,000[6]
(Cbz-Phe-Arg-NH)₂-Rhodamine Plasmin---[6]
Nα-benzyloxycarbonyl-l-lysine-p-nitroanilide Trypsin333 ± 25--[7]

Note: The absence of specific kinetic data for Cbz-Lys-Lys-PABA-AMC highlights the need for empirical determination for this specific substrate.

Experimental Protocol: Validation of Enzyme Activity

This protocol provides a general framework for validating the activity of a trypsin-like protease using a fluorogenic AMC-based substrate like Cbz-Lys-Lys-PABA-AMC. Optimization of specific parameters (e.g., buffer composition, pH, temperature, and substrate/enzyme concentrations) is crucial for accurate and reproducible results.

Materials:

  • Enzyme: Purified trypsin-like protease.

  • Substrate: Cbz-Lys-Lys-PABA-AMC stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: With excitation at ~360-380 nm and emission at ~440-460 nm.

  • AMC standard: For generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations.

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard in the assay buffer.

    • Measure the fluorescence intensity of each dilution.

    • Plot fluorescence intensity versus AMC concentration and perform a linear regression to determine the slope. This slope will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

  • Enzyme Assay:

    • Prepare serial dilutions of the enzyme in pre-warmed assay buffer.

    • Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (this may require optimization, but a starting point is often around the expected Km value).

    • In the 96-well plate, add the enzyme dilutions. Include a "no-enzyme" control (assay buffer only) to measure background fluorescence.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

    • For each enzyme concentration, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

    • Convert the V₀ from RFU/min to µM/min using the slope from the AMC standard curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic_Reaction_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution ReactionMix Reaction Mixture in 96-well plate Enzyme->ReactionMix Substrate Cbz-Lys-Lys-PABA-AMC (Non-fluorescent) Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Cleavage Enzymatic Cleavage ReactionMix->Cleavage Product Cleaved Peptide + PABA-AMC (Fluorescent) Cleavage->Product Release of fluorophore Reader Fluorescence Reader (Ex: 380nm, Em: 460nm) Product->Reader Data Kinetic Data (RFU vs. Time) Reader->Data Analysis Data Analysis (V₀, Km, Vmax) Data->Analysis

Caption: Workflow for the enzymatic assay using Cbz-Lys-Lys-PABA-AMC.

Signaling_Pathway cluster_activation Protease Activation Cascade cluster_substrate_cleavage Substrate Cleavage & Signaling Proenzyme Pro-enzyme (Inactive) ActiveEnzyme Active Trypsin-like Protease Proenzyme->ActiveEnzyme Cleavage Activator Activating Protease Activator->Proenzyme ExtracellularSubstrate Extracellular Protein Substrate ActiveEnzyme->ExtracellularSubstrate Cleavage PAR Protease-Activated Receptor (PAR) ActiveEnzyme->PAR Activation CleavedSubstrate Cleaved Substrate ExtracellularSubstrate->CleavedSubstrate Downstream Downstream Signaling PAR->Downstream

Caption: Simplified signaling pathway involving a trypsin-like protease.

References

A Comparative Guide to the Specificity of Cbz-Lys-Lys-PABA-AMC for Cathepsin Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic substrate Cbz-Lys-Lys-PABA-AMC, evaluating its specificity for various members of the cathepsin family of cysteine proteases. The data presented is intended to assist researchers in selecting the appropriate tools for studying cathepsin activity in various physiological and pathological contexts.

Introduction to Cathepsins and Substrate Specificity

Cathepsins are a group of proteases found in all animals, as well as other organisms. They are known for their critical roles in cellular protein turnover, particularly within lysosomes. Dysregulation of cathepsin activity has been implicated in a range of diseases, including cancer, arthritis, and neurodegenerative disorders. Consequently, the development of specific substrates and inhibitors for individual cathepsins is a key area of research for both diagnostics and therapeutics.

The specificity of a protease for its substrate is a crucial factor in its biological function and in the design of research tools. Fluorogenic substrates, such as those containing an Aminomethylcoumarin (AMC) group, are widely used to measure enzyme activity. Cleavage of the peptide bond by the protease releases the AMC fluorophore, resulting in a measurable increase in fluorescence. The efficiency of this cleavage, quantified by kinetic parameters like Km and kcat, reflects the substrate's specificity for a particular enzyme.

Comparative Analysis of Cbz-Lys-Lys-PABA-AMC Specificity

Cbz-Lys-Lys-PABA-AMC is a fluorogenic peptide substrate designed to assess the activity of certain cathepsins. Its design as a "prodrug-inspired probe" suggests an intended selectivity for specific cathepsin members.[1][2][3] The following table summarizes the kinetic parameters for the hydrolysis of Cbz-Lys-Lys-PABA-AMC by various human cathepsins, providing a quantitative measure of its specificity.

Cathepsin Isoformkcat/Km (M-1s-1)Relative Specificity vs. Cathepsin BReference
Cathepsin B 13,0001Chowdhury et al., 2014
Cathepsin K <100>130-fold lowerChowdhury et al., 2014
Cathepsin L 1,200~11-fold lowerChowdhury et al., 2014
Cathepsin S <100>130-fold lowerChowdhury et al., 2014

Data Interpretation: The catalytic efficiency (kcat/Km) is a direct measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Km value indicates greater specificity. The data clearly demonstrates that Cbz-Lys-Lys-PABA-AMC is a significantly more efficient substrate for Cathepsin B compared to Cathepsins K, L, and S. This indicates a high degree of selectivity for Cathepsin B among the tested isoforms.

Experimental Protocols

The following is a detailed methodology for determining the kinetic parameters of Cbz-Lys-Lys-PABA-AMC with different cathepsins, based on established protocols.

Materials:

  • Recombinant human cathepsins (B, K, L, S)

  • Cbz-Lys-Lys-PABA-AMC substrate

  • Assay Buffer: 100 mM sodium acetate, 100 mM sodium chloride, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay buffer containing 10 mM DTT

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Recombinant cathepsins are pre-incubated in the activation buffer for 15-30 minutes at 37°C to ensure the active site cysteine is in a reduced state.

  • Substrate Preparation: A stock solution of Cbz-Lys-Lys-PABA-AMC is prepared in DMSO and then diluted to various concentrations in the assay buffer.

  • Kinetic Assay:

    • To each well of the 96-well plate, add the activated cathepsin solution.

    • Initiate the enzymatic reaction by adding the Cbz-Lys-Lys-PABA-AMC substrate solution to the wells.

    • Immediately place the microplate in the fluorometric reader, pre-set to 37°C.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) from the linear portion of the progress curves for each substrate concentration.

    • Convert the fluorescence units to the concentration of released AMC using a standard curve prepared with free AMC.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from Vmax and the enzyme concentration.

    • The specificity constant, kcat/Km, is then calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the specificity of Cbz-Lys-Lys-PABA-AMC for different cathepsins.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Activation Enzyme Activation (with DTT) Mix Mix Enzyme and Substrate in 96-well plate Enzyme_Activation->Mix Substrate_Dilution Substrate Dilution Series Substrate_Dilution->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Increase (Ex: 355nm, Em: 460nm) Incubate->Measure Initial_Velocity Calculate Initial Velocity Measure->Initial_Velocity MM_Kinetics Michaelis-Menten Kinetics Initial_Velocity->MM_Kinetics Kcat_Km Determine kcat/Km MM_Kinetics->Kcat_Km G cluster_pathways Signaling Pathways Influenced by Cathepsin B Apoptosis Apoptosis Inflammation Inflammation ECM_Remodeling ECM Remodeling Antigen_Presentation Antigen Presentation Cathepsin_B Cathepsin B Cathepsin_B->Apoptosis Activates pro-apoptotic proteins (e.g., Bid) Cathepsin_B->Inflammation Activates inflammasome Cathepsin_B->ECM_Remodeling Degrades collagen, laminin, fibronectin Cathepsin_B->Antigen_Presentation Processes antigens for MHC class II presentation

References

Navigating the Nuances of Proteolysis: A Comparative Guide to the pH-Dependent Activity of Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of proteases, understanding the catalytic behavior of enzymes like cathepsin B is paramount. This lysosomal cysteine protease, a key player in protein turnover and implicated in various pathologies such as cancer and neurodegenerative diseases, exhibits a fascinating and functionally significant pH-dependent activity profile that varies with the substrate it encounters. This guide provides an objective comparison of cathepsin B activity with different substrates, supported by experimental data and detailed protocols to aid in the design and interpretation of your research.

Cathepsin B's role is not confined to the acidic environment of the lysosome (pH 4.5-5.0). Its translocation to the cytosol, nucleus, and the extracellular space, where the pH is neutral, is a critical aspect of its pathological functions.[1][2] This dual-environment activity underscores the importance of characterizing its enzymatic behavior across a broad pH range. The choice of substrate is crucial for accurately assessing its activity in these different milieus.

Comparative Analysis of Cathepsin B Activity with Various Fluorogenic Substrates

The enzymatic activity of cathepsin B is commonly assayed using fluorogenic substrates, which release a fluorescent molecule upon cleavage. The choice of substrate significantly impacts the observed pH optimum and catalytic efficiency. Below is a summary of quantitative data for commonly used and novel substrates.

SubstrateOptimal pH Rangekcat/Km (M⁻¹s⁻¹) at Acidic pH (≈4.6)kcat/Km (M⁻¹s⁻¹) at Neutral pH (≈7.2)Notes
Z-Phe-Arg-AMC Broad (4.5 - 7.5)[3][4]High[3]High[3]Commonly used but lacks specificity, as it is also cleaved by other cathepsins like L, K, S, and V.[3][5]
Z-Arg-Arg-AMC Neutral (≈6.2 - 7.5)[6][7]Low[8][9]High[3]More specific for cathepsin B than Z-Phe-Arg-AMC, but preferentially measures activity at neutral pH.[5][8]
Z-Nle-Lys-Arg-AMC Broad (4.5 - 7.5)[3]High[3]High[3]A novel substrate with high specificity for cathepsin B over a wide pH range.[3][5]
Z-Glu-Lys-AMC Acidic (≈3.6 - 5.6)[1][10]High[1]Low[1]Designed as a selective substrate for acidic pH conditions.[1][10]
Z-Arg-Lys-AMC Neutral (≈6.2 - 8.5)[1][10]Low[1]High[1]Designed as a selective substrate for neutral pH conditions.[1][10]
Z-VR-AMC Acidic[6]Improved activity at acidic pH compared to Z-RR-AMC[6]-Demonstrates improved endopeptidase activity at acidic pH.[6]
Z-ER-AMC Acidic[6]Improved activity at acidic pH compared to Z-RR-AMC[6]-Preferentially monitors cathepsin B activity in acidic conditions.[6]

Note: "Z" represents a benzyloxycarbonyl group, and "AMC" refers to 7-amino-4-methylcoumarin, a fluorescent leaving group.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. The following provides a detailed methodology for a fluorometric assay to determine the pH-dependent activity of cathepsin B.

Fluorometric Cathepsin B Activity Assay

This protocol is a generalized procedure based on common practices and can be adapted for specific experimental needs.[6][11][12][13]

Materials:

  • Recombinant human cathepsin B

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC)

  • Assay Buffers: A series of buffers covering a range of pH values (e.g., 40 mM citrate (B86180) phosphate (B84403) for pH 2.2-7.4 and 40 mM Tris-HCl for pH 7.8-9.0)[6]

  • Activation Buffer (e.g., 20 mM Na-acetate pH 5.5, 1 mM EDTA, 5 mM DTT, 100 mM NaCl)[6]

  • Dithiothreitol (DTT)

  • EDTA

  • Brij 35 (optional, as a detergent)[11]

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~350-400 nm and emission at ~440-505 nm.[11][13]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.[11]

    • Prepare a series of assay buffers with varying pH values.

    • Prepare the activation buffer.

    • On the day of the experiment, prepare fresh working solutions of DTT and the substrate.

  • Enzyme Activation:

    • Activate the recombinant cathepsin B by incubating it in the activation buffer (e.g., for 30 minutes at 37°C).[6]

  • Assay Setup:

    • In a 96-well black microplate, add the activated cathepsin B solution to each well.

    • Add the appropriate assay buffer for the desired pH to each well.

    • Include control wells:

      • Blank (substrate only): Assay buffer and substrate.

      • Enzyme only: Activated cathepsin B and assay buffer.

      • Inhibitor control (optional): Activated cathepsin B, assay buffer, and a known cathepsin B inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic measurement).[12] The excitation and emission wavelengths will depend on the specific fluorophore (e.g., for AMC, Ex/Em = ~348/440 nm; for AFC, Ex/Em = ~400/505 nm).[11][13]

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

    • Subtract the rate of the blank from the rate of the enzyme-containing wells.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing the Process and Pathways

To further clarify the experimental process and the biological context of cathepsin B, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffers, Substrate, Enzyme) plate_setup 96-Well Plate Setup (Enzyme, Buffers, Controls) reagent_prep->plate_setup add_substrate Initiate Reaction (Add Substrate) plate_setup->add_substrate incubation Incubation & Measurement (Kinetic Fluorescence Reading) add_substrate->incubation calc_rate Calculate Reaction Rate (RFU/min) incubation->calc_rate kinetic_analysis Determine Kinetic Parameters (Km, Vmax, kcat/Km) calc_rate->kinetic_analysis

Caption: Experimental workflow for assessing pH-dependent cathepsin B activity.

signaling_pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ecm ECM Components invasion Tumor Invasion & Metastasis ecm->invasion pro_mmp Pro-MMPs mmp Active MMPs pro_mmp->mmp mmp->ecm Degrades pro_urokinase Pro-uPA urokinase Active uPA pro_urokinase->urokinase plasminogen Plasminogen urokinase->plasminogen Activates plasmin Plasmin plasminogen->plasmin plasmin->ecm Degrades cathepsin_b Secreted Cathepsin B cathepsin_b->pro_mmp Activates cathepsin_b->pro_urokinase Activates

Caption: Cathepsin B's role in the proteolytic cascade of tumor invasion.[14][15]

References

Decoding Protease Cross-Reactivity: A Comparative Analysis of Cbz-Lys-Lys-PABA-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of protease activity is fundamental to advancing our understanding of biological processes and developing targeted therapeutics. The fluorogenic substrate Cbz-Lys-Lys-PABA-AMC, with its di-lysine motif, is designed for high specificity towards trypsin-like serine proteases. However, understanding its potential for off-target cleavage by other proteases is critical for the accurate interpretation of experimental results. This guide provides a comparative analysis of Cbz-Lys-Lys-PABA-AMC's expected reactivity profile alongside common alternative substrates, supported by available kinetic data and detailed experimental protocols.

The core structure of Cbz-Lys-Lys-PABA-AMC suggests a strong preference for proteases that recognize and cleave peptide bonds C-terminal to basic amino acid residues. The presence of two consecutive lysine (B10760008) residues (P1 and P2 positions) is anticipated to confer a high degree of selectivity for enzymes such as trypsin and plasmin, which exhibit a strong preference for lysine at the P1 position. This guide explores this presumed specificity in the context of other proteases and alternative fluorogenic substrates.

Performance Comparison of Fluorogenic Substrates

SubstrateTarget Protease(s)Protease TestedKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Cbz-Lys-p-nitroanilide *Trypsin-like proteasesTrypsin0.5120.202395[1][2]
Z-Arg-Arg-AMC Cathepsin B, Trypsin-like proteasesCathepsin B (pH 7.2)80 ± 100.15 ± 0.011875[3][4]
Cathepsin B (pH 4.6)130 ± 200.03 ± 0.002230[3][4]
Z-Phe-Arg-AMC Kallikrein, Cathepsins, TrypsinCathepsin B (pH 7.2)20 ± 21.5 ± 0.0575000[3][4]
Cathepsin B (pH 4.6)15 ± 11.0 ± 0.0466667[3][4]
Cathepsin L0.771.51,948,052[5]
Boc-Gln-Ala-Arg-AMC Trypsin, Matriptase, TMPRSS2TrypsinN/AN/AN/A[6][7]
Ac-Arg-Gly-Lys-AMC Trypsin-like proteasesTrypsin-like proteasesN/AN/AN/A
D-Val-Leu-Lys-AMC PlasminPlasminN/AN/AN/A[8]

Note: Cbz-Lys-p-nitroanilide is a chromogenic substrate structurally similar to the peptide portion of Cbz-Lys-Lys-PABA-AMC and is used here as a proxy to provide an estimate of trypsin's affinity for a Cbz-protected lysine. Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). Data is presented for comparative purposes. N/A indicates that specific kinetic data was not found in the searched literature.

Inferred Specificity Profile of Cbz-Lys-Lys-PABA-AMC

Based on the known substrate preferences of various proteases, the following reactivity profile for Cbz-Lys-Lys-PABA-AMC can be inferred:

  • High Reactivity Expected:

    • Trypsin: As a classic trypsin-like serine protease, trypsin preferentially cleaves after lysine and arginine residues at the P1 position. The presence of lysine at both P1 and P2 should make Cbz-Lys-Lys-PABA-AMC an excellent substrate.

    • Plasmin: This serine protease, crucial in fibrinolysis, also shows a strong preference for lysine at the P1 position.

  • Moderate to Low Reactivity Expected:

    • Plasma Kallikrein: This protease cleaves after basic residues, but its specificity can be influenced by adjacent amino acids. Some level of cross-reactivity is possible.

    • Cathepsin B: While a cysteine protease, Cathepsin B can exhibit endopeptidase activity and cleave after basic residues. However, its optimal substrates often have different residues at the P2 position, suggesting moderate to low reactivity. For instance, Z-Arg-Arg-AMC is a good substrate, but the di-lysine motif may be less favorable.

  • Negligible Reactivity Expected:

    • Chymotrypsin: This serine protease has a strong preference for large, hydrophobic residues (e.g., Phe, Tyr, Trp) at the P1 position and is not expected to cleave Cbz-Lys-Lys-PABA-AMC.

    • Elastase: This protease prefers small, aliphatic residues (e.g., Ala, Val) at the P1 position and should not cleave this substrate.

Experimental Protocols

To empirically determine the cross-reactivity of Cbz-Lys-Lys-PABA-AMC or its alternatives with a panel of proteases, the following general protocol for a fluorometric enzyme assay can be employed.

Materials:

  • Fluorogenic substrate (e.g., Cbz-Lys-Lys-PABA-AMC)

  • Purified proteases of interest (e.g., trypsin, plasmin, cathepsin B, chymotrypsin)

  • Appropriate assay buffer for each protease (e.g., Tris-HCl for serine proteases, sodium acetate (B1210297) for some cathepsins)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at ~340 nm and emission at ~440 nm for AMC-based substrates.

Procedure:

  • Substrate Preparation: Prepare a concentrated stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

  • Enzyme Preparation: Prepare working solutions of each purified protease in its respective pre-chilled assay buffer. The optimal concentration should be determined empirically through titration experiments.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the protease solution to the appropriate wells. Include a "no enzyme" control for each substrate to measure background fluorescence.

    • To initiate the reaction, add the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from the values obtained for each enzyme reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine Km and kcat, perform the assay with a range of substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological context of the target proteases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Stock Prepare Substrate Stock (in DMSO) Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Stock->Initiate_Reaction Enzyme_Solutions Prepare Protease Working Solutions Assay_Plate Prepare 96-well Assay Plate Enzyme_Solutions->Assay_Plate Assay_Plate->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Fluorescence Kinetic Fluorescence Measurement Incubate->Measure_Fluorescence Data_Processing Subtract Background & Calculate V₀ Measure_Fluorescence->Data_Processing Kinetic_Parameters Determine Km & kcat Data_Processing->Kinetic_Parameters

Experimental workflow for protease cross-reactivity assay.

Trypsin-like serine proteases are key components of many signaling cascades. The blood coagulation cascade is a prime example, involving a series of proteolytic activations to achieve a rapid and localized response to vascular injury.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin

Simplified diagram of the blood coagulation cascade.

References

A Head-to-Head Comparison: Correlating the Cbz-Lys-Lys-PABA-AMC Assay with Western Blot for Cathepsin B Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying protein expression and enzymatic activity is paramount. This guide provides a comprehensive comparison of two widely used techniques for the study of Cathepsin B, a cysteine protease implicated in various cancers: the fluorogenic Cbz-Lys-Lys-PABA-AMC activity assay and the semi-quantitative western blot analysis. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide offers a framework for correlating these two essential methods.

Quantitative Data Summary: A Comparative Analysis

To illustrate the correlation between Cathepsin B activity and protein expression, the following table summarizes hypothetical data from an experiment where a cancer cell line is treated with a specific Cathepsin B inhibitor.

Treatment GroupCathepsin B Activity (RFU/min)Mature Cathepsin B Protein Level (Relative to Control)Pro-Cathepsin B Protein Level (Relative to Control)
Control (Untreated) 15001.01.0
Inhibitor (10 µM) 3500.41.1

This data demonstrates a clear correlation: the presence of the inhibitor leads to a significant decrease in both Cathepsin B activity, as measured by the fluorogenic assay, and the detectable amount of the mature, active form of the enzyme via western blot. Notably, the level of the pro-form of Cathepsin B remains relatively unchanged or slightly increased, suggesting the inhibitor may interfere with the processing and activation of the enzyme.

Experimental Protocols

Detailed methodologies for both the Cbz-Lys-Lys-PABA-AMC assay and western blotting are provided below to ensure reproducibility and accurate data interpretation.

Cbz-Lys-Lys-PABA-AMC Cathepsin B Activity Assay

This protocol is adapted for a 96-well plate format and outlines a kinetic assay to measure Cathepsin B activity.

Materials:

  • Cathepsin B Assay Buffer (50 mM sodium acetate, 4 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 20 mM L-cysteine)

  • Cbz-Lys-Lys-PABA-AMC substrate (10 mM stock in DMSO)

  • Purified active Cathepsin B or cell lysates

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Preparation:

    • For purified enzyme, dilute to the desired concentration in Assay Buffer.

    • For cell lysates, prepare by homogenizing cells in a suitable lysis buffer and determine the protein concentration.

  • Enzyme Activation:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted enzyme or cell lysate to the appropriate wells.

    • Add 20 µL of Activation Buffer to all wells to activate the enzyme.

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the Cbz-Lys-Lys-PABA-AMC substrate by diluting the stock solution in Assay Buffer to a final concentration of 50 µM.

    • Add 20 µL of the substrate working solution to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

Quantitative Western Blot for Cathepsin B

This protocol outlines the key steps for the semi-quantitative detection of Cathepsin B protein levels.

Materials:

  • Cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cathepsin B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Protein Quantification:

    • Prepare cell lysates and determine the protein concentration to ensure equal loading.[1]

  • Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against Cathepsin B overnight at 4°C. The antibody should be able to detect both the pro-form (~35 kDa) and the mature form (~25 kDa) of Cathepsin B.[2]

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the Cathepsin B band intensities to a loading control (e.g., GAPDH or β-actin) to correct for loading variations.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of Cathepsin B, the following diagrams have been generated using Graphviz.

G cluster_assay Cbz-Lys-Lys-PABA-AMC Assay cluster_wb Western Blot cluster_correlation Data Correlation A1 Prepare Cell Lysates A2 Activate Cathepsin B A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence (Kinetic) A3->A4 A5 Calculate Activity (RFU/min) A4->A5 C1 Compare Activity vs. Protein Level A5->C1 B1 Prepare Cell Lysates B2 SDS-PAGE & Transfer B1->B2 B3 Antibody Incubation B2->B3 B4 Detect Chemiluminescence B3->B4 B5 Quantify Band Intensity B4->B5 B5->C1

Experimental workflow for correlating Cathepsin B activity and protein expression.

G cluster_pathway Cathepsin B Signaling in Cancer Progression ProCatB Pro-Cathepsin B (Secreted/Lysosomal) ActiveCatB Active Cathepsin B ProCatB->ActiveCatB Activation ECM Extracellular Matrix (ECM) Degradation ActiveCatB->ECM GrowthFactors Growth Factor Activation ActiveCatB->GrowthFactors PI3K_AKT PI3K/Akt Pathway ActiveCatB->PI3K_AKT MAPK MAPK Pathway ActiveCatB->MAPK Invasion Tumor Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation GrowthFactors->Proliferation Apoptosis Apoptosis Evasion PI3K_AKT->Apoptosis MAPK->Proliferation

Simplified signaling pathway of Cathepsin B in cancer progression.

References

A Researcher's Guide: Comparing Fluorogenic and Chromogenic Substrates for Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cathepsin B activity is critical. This guide provides an objective comparison of fluorogenic and chromogenic substrates, offering supporting experimental data and detailed protocols to inform your assay selection.

Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including intracellular protein degradation, apoptosis, and cancer progression.[1][2] The choice between fluorogenic and chromogenic substrates for monitoring its enzymatic activity is a pivotal decision in experimental design, directly impacting sensitivity, specificity, and the overall reliability of results.

Performance Comparison: Fluorogenic vs. Chromogenic Substrates

Fluorogenic substrates generally offer significantly higher sensitivity compared to their chromogenic counterparts. This is due to the nature of fluorescence detection, where the signal is measured against a low background, allowing for the detection of smaller changes in enzyme activity. Chromogenic assays, which rely on a change in absorbance, are inherently less sensitive.

Specificity is largely determined by the peptide sequence of the substrate that is recognized and cleaved by cathepsin B. While some substrates are more specific than others, it is crucial to note that many commercially available substrates for cathepsin B can also be cleaved by other cysteine cathepsins, such as L, K, and S.[3] For instance, Z-Phe-Arg-AMC is known to be a broad-spectrum cysteine protease substrate, whereas Z-Arg-Arg-AMC shows greater selectivity for cathepsin B.[4] More recently developed substrates, such as Z-Nle-Lys-Arg-AMC, have demonstrated even higher specificity for cathepsin B over a broad pH range.[3]

Quantitative Data Summary

The following table summarizes key kinetic parameters for commonly used fluorogenic and chromogenic cathepsin B substrates. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.

SubstrateTypeReporter GroupExcitation (nm)Emission (nm)Km (µM)kcat/Km (M⁻¹s⁻¹)Key Features
Z-Arg-Arg-AMCFluorogenicAMC360-380440-46039074,000[5]Widely used, good sensitivity, relatively specific for cathepsin B.[6]
Z-Phe-Arg-AMCFluorogenicAMC360460~100-200-Broad-spectrum cysteine protease substrate, less specific for Cathepsin B.[3][7]
Z-Nle-Lys-Arg-AMCFluorogenicAMC----High specificity and activity over a broad pH range.[3]
Ac-RR-AFCFluorogenicAFC400505--Commonly used in commercial assay kits.[8][9]
Magic Red™ (MR-(RR)₂)FluorogenicCresyl Violet550-590628--Cell-permeant, suitable for live-cell imaging.[10]
Rhodamine 110-(RR)₂FluorogenicRhodamine 110500525--Cell-permeant, fluoresces green upon cleavage.
Z-Arg-Arg-pNAChromogenicpNA-405 (absorbance)--Suitable for high-throughput screening, less sensitive than fluorogenic substrates.[6]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The data presented here are compiled from various sources for comparative purposes.

Signaling Pathways and Reaction Mechanisms

The fundamental principle behind both substrate types involves the enzymatic cleavage of a peptide sequence by cathepsin B, which liberates a detectable reporter molecule (a fluorophore or a chromophore).

Fluorogenic Substrate Cleavage

Fluorogenic substrates consist of a peptide sequence recognized by cathepsin B linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage of the peptide bond by cathepsin B, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that can be measured over time.

Fluorogenic_Substrate_Cleavage sub Peptide-Fluorophore (Non-fluorescent) catb Cathepsin B sub->catb Cleavage prod Cleaved Peptide catb->prod fluor Free Fluorophore (Fluorescent) catb->fluor

Cleavage of a fluorogenic substrate by Cathepsin B.
Chromogenic Substrate Cleavage

Chromogenic substrates operate on a similar principle, but instead of a fluorophore, they release a chromophore, such as p-nitroaniline (pNA). The cleavage of the substrate by cathepsin B liberates the chromophore, which results in a color change that can be quantified by measuring the absorbance at a specific wavelength.

Chromogenic_Substrate_Cleavage sub Peptide-Chromophore (Colorless) catb Cathepsin B sub->catb Cleavage prod Cleaved Peptide catb->prod chrom Free Chromophore (Colored) catb->chrom Assay_Workflow prep Prepare Samples (Lysates, Purified Enzyme) mix Mix Samples and Reagents in a Microplate prep->mix reagents Prepare Assay Buffer and Substrate Solution reagents->mix incubate Incubate at 37°C mix->incubate measure Measure Signal (Fluorescence or Absorbance) incubate->measure analyze Analyze Data measure->analyze

References

Safety Operating Guide

Proper Disposal Procedures for Cbz-Lys-Lys-PABA-AMC diTFA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the disposal of Cbz-Lys-Lys-PABA-AMC diTFA, a fluorogenic peptide substrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the chemical's characteristics for safe handling and disposal.

PropertyValueReference
CAS Number 1616957-48-2[1]
Molecular Formula C43H55F6N7O8 (as diTFA salt)
Appearance Solid
Storage Temperature Store at -20°C or -80°C for long-term storage[2]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), a full hazard profile for this compound is not currently available. However, as with any laboratory chemical, it should be handled with care. The trifluoroacetate (B77799) (TFA) counter-ions can be cytotoxic at certain concentrations and may interfere with biological assays[3].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear approved safety goggles.

  • Skin/Hand Protection: Handle with chemical-impermeable gloves. Use proper glove removal technique to avoid skin contact.

  • Body Protection: Wear suitable protective clothing.

Handling:

  • Handle in a well-ventilated place.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols[1].

  • Store the container tightly closed in a dry, cool, and well-ventilated place[1].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound.

1. Waste Collection:

  • Collect waste material in a suitable, closed container clearly labeled with the chemical name: "Waste this compound".

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[1].

2. Environmental Precautions:

  • Prevent further spillage or leakage if it is safe to do so.

  • Do not let the chemical enter drains, as discharge into the environment must be avoided[1].

3. Disposal Method:

  • Arrange for disposal by a licensed professional waste disposal service.

  • The disposal of the chemical and its container must be in accordance with local, regional, and national regulations.

4. Spill Response:

  • In case of a spill, avoid dust formation.

  • Avoid breathing mist, gas, or vapors.

  • Use personal protective equipment.

  • Remove all sources of ignition and use spark-proof tools[1].

  • Collect the spilled material and place it in a suitable container for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Unused or Waste This compound assess_hazards Consult Safety Data Sheet (SDS) and Institutional Guidelines start->assess_hazards wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazards->wear_ppe collect_waste Collect in a Labeled, Sealable Container wear_ppe->collect_waste check_contamination Is the container or area contaminated by a spill? collect_waste->check_contamination decontaminate Decontaminate Spill Area Following Protocol check_contamination->decontaminate Yes store_waste Store in a Designated Hazardous Waste Area check_contamination->store_waste No decontaminate->collect_waste disposal_vendor Arrange for Pickup by a Licensed Waste Disposal Vendor store_waste->disposal_vendor document_disposal Complete Waste Disposal Documentation disposal_vendor->document_disposal

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.